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  • Product: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate
  • CAS: 64095-07-4

Core Science & Biosynthesis

Foundational

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate CAS 64095-07-4 properties

Executive Summary & Chemical Identity[1][2] Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS 64095-07-4), commonly referred to as Ethyl 5-nitrovanillate , is a critical intermediate in the synthesis of catechol-O-methyltra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS 64095-07-4), commonly referred to as Ethyl 5-nitrovanillate , is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone . Its structural integrity is defined by the precise nitration of the benzene ring at the C5 position, adjacent to the phenolic hydroxyl group. This specific regiochemistry is essential for the pharmacophore's ability to chelate magnesium ions within the COMT active site, a mechanism central to prolonging Levodopa's half-life in Parkinson's disease therapy.

Chemical Identity Table[1][3]
PropertySpecification
IUPAC Name Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Common Name Ethyl 5-nitrovanillate
CAS Number 64095-07-4
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.19 g/mol
SMILES CCOC(=O)C1=CC(=C(C(=C1)OC)O)[O-]
Appearance Yellow crystalline powder
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Physiochemical Profile & Characterization[2][5]

Understanding the physical properties of CAS 64095-07-4 is vital for process optimization. A common error in procurement is confusing this nitro-derivative with its precursor, Ethyl Vanillate (CAS 617-05-0), which melts at a significantly lower temperature (~44°C) and lacks the yellow coloration typical of nitro-aromatics.

Thermal Properties
  • Melting Point: The introduction of the nitro group significantly increases lattice energy. While the precursor melts at ~44°C, Ethyl 5-nitrovanillate typically exhibits a melting range between 105°C – 109°C .

    • Note: Purity levels <98% often result in a depressed melting point (95-100°C) due to residual isomers (e.g., 2-nitro isomer).

  • Thermal Stability: Stable under ambient conditions but sensitive to elevated temperatures (>150°C) where decarboxylation or nitro-group decomposition may occur.

Spectroscopic Identification (NMR)

The 5-nitro group exerts a strong deshielding effect on the aromatic proton at the C6 position.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.8 ppm (s, 1H, -OH): Highly deshielded due to intramolecular hydrogen bonding with the adjacent nitro group.

    • δ 8.52 ppm (d, J=2.0 Hz, 1H, Ar-H6): Ortho to the nitro group; significantly downfield.

    • δ 7.85 ppm (d, J=2.0 Hz, 1H, Ar-H2): Meta to the nitro group.

    • δ 4.39 ppm (q, J=7.1 Hz, 2H, -OCH₂-): Ethyl ester methylene.

    • δ 4.01 ppm (s, 3H, -OCH₃): Methoxy group.

    • δ 1.41 ppm (t, J=7.1 Hz, 3H, -CH₃): Ethyl ester methyl.

Synthetic Pathways & Mechanism

The synthesis of Ethyl 5-nitrovanillate is a classic example of Electrophilic Aromatic Substitution (EAS) , specifically nitration. The reaction must be carefully controlled to ensure regioselectivity at the C5 position (ortho to the phenol) rather than the C2 position.

Synthesis Protocol

Reaction Logic: The hydroxyl group (activator, ortho/para director) dominates the directing effects. However, the para position is blocked by the ester. The ortho position (C5) is favored over C2 due to steric hindrance at C2 (flanked by the ester and methoxy groups) and the electronic reinforcement of the methoxy group directing ortho/para.

Standard Procedure:

  • Substrate: Ethyl Vanillate (1.0 eq).

  • Solvent: Glacial Acetic Acid (AcOH) is preferred to moderate the reaction rate and prevent over-nitration.

  • Reagent: Fuming Nitric Acid (HNO₃, 1.05 eq).

  • Conditions: Maintain temperature <20°C during addition to prevent dinitration or ester hydrolysis.

Reaction Mechanism Diagram

SynthesisMechanism cluster_legend Reaction Logic Precursor Ethyl Vanillate (C10H12O4) Reagents HNO3 / AcOH < 20°C Precursor->Reagents Electrophilic Attack Transition Sigma Complex (Arenium Ion) Reagents->Transition NO2+ Addition Product Ethyl 5-Nitrovanillate (CAS 64095-07-4) Transition->Product Deprotonation (-H+) Text Regioselectivity controlled by -OH and -OCH3 directing groups.

Caption: Electrophilic aromatic substitution pathway for the regioselective nitration of Ethyl Vanillate.

Pharmaceutical Application: Entacapone Synthesis

The primary industrial utility of CAS 64095-07-4 is as the "Left-Hand Side" building block for Entacapone . The transformation involves protecting group manipulation (demethylation) followed by a Knoevenagel condensation.

The Role of the Nitro Group

In the final drug (Entacapone), the nitro group serves two functions:

  • Electronic: It lowers the pKa of the phenolic hydroxyls, enhancing their ability to coordinate with the Mg²⁺ cofactor in the COMT enzyme.

  • Binding: It forms specific electrostatic interactions within the enzyme's binding pocket.

Synthesis Workflow

The conversion requires the cleavage of the methyl ether (demethylation) to reveal the catechol moiety, which is the active pharmacophore.

EntacaponeFlow Figure 2: Workflow from Ethyl 5-Nitrovanillate to Entacapone. Start Ethyl 5-Nitrovanillate (CAS 64095-07-4) Step1 Hydrolysis / Demethylation (AlCl3/Pyridine or HBr) Start->Step1 Ether Cleavage Intermediate 3,4-Dihydroxy-5-nitrobenzaldehyde (Key Intermediate) Step1->Intermediate Oxidation/Reduction* Step2 Knoevenagel Condensation (+ Cyanoacetamide derivative) Intermediate->Step2 C-C Bond Formation Final Entacapone (COMT Inhibitor) Step2->Final Isomerization (E-isomer)

Caption: Synthetic workflow illustrating the transformation of the nitrobenzoate intermediate into the active pharmaceutical ingredient Entacapone.[1][2][3][4][5][6]

Handling, Safety, and Stability

As a nitro-aromatic compound, CAS 64095-07-4 requires specific safety protocols. It is not classified as an explosive under standard transport regulations, but it possesses high energy potential.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability
  • Light Sensitivity: Nitro compounds can undergo photochemical degradation. Store in amber glass containers.

  • Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis in the presence of moisture and strong bases. Store under inert atmosphere (Argon/Nitrogen) if long-term storage (>6 months) is required.

  • Incompatibility: Avoid contact with strong reducing agents (e.g., hydrazine, hydrides) which can reduce the nitro group to an amine, fundamentally changing the chemical identity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281081 (Entacapone). PubChem. Available at: [Link]

  • Orion Corporation. "Method for the preparation of Entacapone." Google Patents. US Patent 5446194A.

Sources

Exploratory

Synthesis of Ethyl 5-Nitrovanillate: A Strategic Technical Guide

Topic: Ethyl 5-nitrovanillate Synthesis Pathway from Vanillic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ethyl 5-nitrovanillate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 5-nitrovanillate Synthesis Pathway from Vanillic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, most notably Entacapone and Opicapone . These pharmacological agents are essential in the management of Parkinson’s disease, serving as adjuncts to levodopa therapy.

This guide details the synthesis of ethyl 5-nitrovanillate starting from vanillic acid . While alternative routes exist (e.g., nitration of ethyl vanillate), this guide focuses on the Nitration-First Pathway (Vanillic Acid


 5-Nitrovanillic Acid 

Ethyl 5-nitrovanillate). This route is preferred in many process development settings due to the high stability of the intermediate 5-nitrovanillic acid and the avoidance of ester hydrolysis during the harsh nitration phase.
Strategic Pathway Analysis

The synthesis consists of two unit operations:

  • Regioselective Nitration: Electrophilic aromatic substitution (EAS) of vanillic acid to introduce a nitro group at the C5 position.

  • Esterification: Conversion of the carboxylic acid moiety to an ethyl ester using thionyl chloride and ethanol.

Pathway Logic & Selectivity
  • Vanillic Acid Activation: The starting material contains a hydroxyl group (-OH) and a methoxy group (-OCH

    
    ). Both are strong activating groups and ortho, para-directors.
    
  • Regiochemistry: The C1 position is occupied by the carboxyl group (meta-director). The C3 and C4 positions are occupied. The C2 position is sterically hindered (sandwiched between the carboxyl and methoxy groups). The C5 position is ortho to the hydroxyl group and meta to the carboxyl group, making it the electronically and sterically favored site for electrophilic attack.

SynthesisStrategy cluster_conditions Process Parameters VanillicAcid Vanillic Acid (C8H8O4) NitroVanillic 5-Nitrovanillic Acid (Intermediate) VanillicAcid->NitroVanillic Step 1: Nitration (HNO3, AcOH) Target Ethyl 5-nitrovanillate (Target) NitroVanillic->Target Step 2: Esterification (SOCl2, EtOH) Params1 Crit. Param (Step 1): Temp < 20°C Exotherm Control Params2 Crit. Param (Step 2): Anhydrous Conditions Gas Evolution (SO2, HCl)

Figure 1: Strategic synthesis pathway from Vanillic Acid to Ethyl 5-nitrovanillate.

Step 1: Regioselective Nitration

Objective: Synthesize 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).

Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The nitronium ion (


), generated from nitric acid, attacks the electron-rich aromatic ring. The hydroxyl group at C4 strongly activates the C5 position.
Experimental Protocol
ParameterSpecification
Reagents Vanillic Acid (1.0 eq), Nitric Acid (65-70%, 1.1-1.5 eq), Glacial Acetic Acid (Solvent)
Temperature 0°C to 20°C (Strict Control)
Reaction Time 1 - 4 hours
Yield Target 45% - 75% (Dependent on purity requirements)

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve Vanillic Acid (20 g) in Glacial Acetic Acid (200 mL) . Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Addition: Add Nitric Acid (65%, ~10 mL) dropwise over 30–45 minutes.

    • Expert Insight: The rate of addition must be controlled to keep the internal temperature below 10°C. Rapid addition leads to oxidative byproducts (ring cleavage) and dinitro species.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. The solution will turn from clear/pale to a deep yellow/orange.

  • Monitoring: Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the vanillic acid spot and the appearance of a lower Rf yellow spot.

  • Quenching: Pour the reaction mixture slowly into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.[1][2][3][4]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from ethanol or acetic acid/water if high purity (>98%) is required.

    • Characterization: Melting Point ~216–219°C [1].

Step 2: Acid-Catalyzed Esterification[5]

Objective: Convert 5-nitrovanillic acid to ethyl 5-nitrovanillate.

Mechanism

This step utilizes Thionyl Chloride (SOClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)  and Ethanol.
  • Activation: SOCl

    
     reacts with the carboxylic acid to form an acid chloride intermediate (or mixed anhydride), releasing SO
    
    
    
    and HCl.
  • Nucleophilic Attack: Ethanol attacks the activated carbonyl carbon.

  • Elimination: Tetrahedral intermediate collapses to form the ester.

Why SOCl


 over H

SO

? While Fischer esterification (H

SO

) is cheaper, SOCl

drives the reaction to completion by generating gaseous byproducts (SO

, HCl), removing equilibrium constraints and simplifying workup.
Experimental Protocol
ParameterSpecification
Reagents 5-Nitrovanillic Acid (1.0 eq), Thionyl Chloride (1.2-1.5 eq), Absolute Ethanol (Solvent/Reagent)
Temperature Reflux (78°C)
Reaction Time 3 - 6 hours
Yield Target > 90%

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ) or nitrogen line. Caution: SO
    
    
    
    and HCl gases are toxic; vent to a scrubber.
  • Slurry: Suspend 5-Nitrovanillic Acid (10 g) in Absolute Ethanol (100 mL) .

  • Activation: Cool the mixture to 0°C. Add Thionyl Chloride (5 mL) dropwise.

    • Expert Insight: The reaction is exothermic.[3] Adding SOCl

      
       to cold alcohol minimizes the formation of alkyl halides (Et-Cl) as side products.
      
  • Reflux: Heat the mixture to reflux (approx. 80°C). The solid will gradually dissolve as it converts to the ester.

  • Completion: Reflux for 3–4 hours. Monitor by TLC (The acid spot will disappear; the ester spot is usually higher Rf and less polar).

  • Workup:

    • Evaporate the solvent under reduced pressure (Rotavap) to remove excess ethanol and residual SOCl

      
      .
      
    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with Saturated NaHCO

      
       solution (2 x 50 mL) to neutralize any remaining acid.
      
    • Wash with Brine (50 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate.
  • Final Product: The resulting solid is Ethyl 5-nitrovanillate . It typically presents as a yellow crystalline solid.

EsterificationWorkflow Start Suspension: 5-Nitrovanillic Acid in EtOH Addition Add SOCl2 at 0°C (Exothermic) Start->Addition Reflux Reflux at 80°C (3-4 Hours) Addition->Reflux Evap Evaporate Solvent (Remove SO2/HCl/EtOH) Reflux->Evap Wash Wash with NaHCO3 (Remove residual acid) Evap->Wash Final Isolate Ethyl 5-nitrovanillate Wash->Final

Figure 2: Workflow for the esterification of 5-nitrovanillic acid using Thionyl Chloride.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical data should be verified:

  • Appearance: Yellow crystalline powder.[5]

  • Melting Point: The ester typically melts in the range of 105–110°C (Note: The acid precursor melts at ~216°C; a sharp drop in melting point confirms esterification).

  • 1H NMR (DMSO-d6 or CDCl3):

    • 
       1.35 (t, 3H, -CH
      
      
      
      CH
      
      
      )
    • 
       3.95 (s, 3H, -OCH
      
      
      
      )
    • 
       4.35 (q, 2H, -CH
      
      
      
      CH
      
      
      )
    • 
       7.6–7.8 (aromatic protons, typically showing meta-coupling or singlet-like peaks depending on resolution).
      
    • 
       10.5–11.0 (broad s, 1H, -OH).
      
Safety & Scale-Up Considerations
  • Thermal Runaway (Nitration): The nitration of electron-rich phenols is highly exothermic. On a scale >100g, active cooling jackets and emergency quench protocols are mandatory.

  • Gas Evolution (Esterification): The SOCl

    
     method generates stoichiometric quantities of SO
    
    
    
    and HCl gas. On a lab scale, a base trap (NaOH solution) is required. On a pilot scale, a scrubber system is essential.
  • Chemical Burns: Nitric acid and Thionyl chloride are corrosive. Vanillic acid derivatives can be skin irritants. Full PPE (gloves, goggles, lab coat) is required.

References
  • ChemicalBook. (2025).[6] 4-Hydroxy-3-methoxy-5-nitrobenzoic acid Properties and Synthesis.Link

  • BenchChem. (2025).[1] Synthesis of 5-Nitrovanillin via Nitration of Vanillin.[1][2][3][5][7] (Analogous chemistry for acid derivative). Link

  • Dipharma. (2022). The twilight zone of Vanillic Acid nitration: impurity management in COMT inhibitors.[7]Link

  • Common Organic Chemistry. (2021). Acid to Ester: Thionyl Chloride / Methanol (Ethanol) Procedure.Link[8]

Sources

Foundational

Technical Whitepaper: Process Chemistry of Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Executive Summary & Strategic Importance Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS: 64095-07-4), often referred to as 5-Nitroethylvanillate , represents a pivotal "control point" in the synthesis of Entacapone. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS: 64095-07-4), often referred to as 5-Nitroethylvanillate , represents a pivotal "control point" in the synthesis of Entacapone. While early laboratory routes often utilized the nitration of vanillin directly, industrial process chemistry favors the ester route.

Why this intermediate?

  • Oxidative Stability: Nitrating the aldehyde (vanillin) carries the risk of oxidizing the aldehyde group to a carboxylic acid. Nitrating the ester (ethyl vanillate) protects the carbonyl functionality, allowing for higher yields and cleaner impurity profiles.

  • Purification Leverage: This intermediate crystallizes readily, allowing for the removal of the unwanted 2-nitro isomer (regioisomer) before the sensitive demethylation step required to form the catechol moiety of Entacapone.

  • Safety: The ester functionality moderates the electron density of the ring slightly compared to the aldehyde, allowing for a more controlled exotherm during the nitration event.

Synthetic Pathway & Mechanism

The synthesis relies on an Electrophilic Aromatic Substitution (EAS) . The reaction is a regioselective nitration of Ethyl Vanillate.

Mechanistic Insight
  • Activators: The hydroxyl group (-OH) at position 4 is a strong activator and ortho, para-director.

  • Deactivators: The ester group (-COOEt) at position 1 is a deactivator and meta-director.

  • Regioselectivity:

    • The para position relative to -OH is blocked by the ester.

    • The ortho position (3) is blocked by the methoxy group.

    • This leaves positions 2 and 5. Position 5 is sterically favored and electronically reinforced by the ortho-directing power of the phenol. Position 2 is sterically hindered by the ester and less electronically favorable.

    • Result: High selectivity for the 5-nitro isomer.

Pathway Visualization

EntacaponePathway cluster_0 Stage 1: Nitration (The Guide Topic) cluster_1 Stage 2: Downstream Processing Start Ethyl Vanillate (C10H12O4) Reagent HNO3 / AcOH < 20°C Start->Reagent Intermediate Ethyl 4-hydroxy-3-methoxy- 5-nitrobenzoate (Target Intermediate) Reagent->Intermediate Major Product (90%+) Impurity 2-Nitro Isomer (Impurity) Reagent->Impurity Minor (<5%) Demethylation Demethylation (AlCl3/Pyridine) Intermediate->Demethylation Catechol 3,4-Dihydroxy-5-nitro- benzoate Demethylation->Catechol Entacapone Entacapone API Catechol->Entacapone Hydrolysis + Condensation

Caption: Figure 1. Strategic placement of the nitrobenzoate intermediate in the Entacapone synthetic lifecycle.

Detailed Experimental Protocol

This protocol is designed as a Self-Validating System . It includes "Stop/Go" decision points based on analytical data, preventing the processing of non-conforming batches.

Materials & Reagents
ComponentSpecificationRole
Ethyl Vanillate>99.0% PurityStarting Material
Nitric Acid65-70% (d=1.41)Electrophile Source
Glacial Acetic Acid>99.5%Solvent/Protonation Medium
Water (Deionized)< 10 µS/cmQuench Medium
Step-by-Step Methodology
Phase 1: Preparation and Solubilization
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a digital thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Charge: Add Ethyl Vanillate (1.0 eq) and Glacial Acetic Acid (5.0 vol) .

  • Conditioning: Stir at 250 RPM until fully dissolved. Cool the solution to 10°C using an ice/water bath.

    • Why? Starting below room temperature buffers the heat spike from the initial acid addition.

Phase 2: The Nitration (Critical Control Point)
  • Reagent Prep: In a separate beaker, mix Nitric Acid (1.1 eq) with Glacial Acetic Acid (1.0 vol) . (Pre-dilution mitigates localized hot-spots).

  • Addition: Add the HNO3 solution dropwise over 60 minutes.

    • Constraint: Maintain internal temperature between 15°C and 20°C .

    • Hazard Check: If T > 25°C, stop addition immediately. Higher temperatures promote dinitration and oxidative degradation.

  • Reaction: Once addition is complete, allow the mixture to stir at 20°C for 2 hours.

Phase 3: In-Process Control (IPC) - The "Self-Validating" Step
  • Sampling: Take a 50 µL aliquot, quench in water, extract with Ethyl Acetate.

  • Analysis (HPLC/TLC):

    • Target: Starting Material < 0.5%.

    • Impurity Limit: Dinitro species < 2.0%.

    • Decision: If Starting Material > 0.5%, add 0.1 eq HNO3 and stir for 30 mins. Do NOT proceed to quench until conversion is complete.

Phase 4: Quench and Isolation
  • Quench: Pour the reaction mixture slowly into Ice Water (10 vol) with vigorous stirring. The product will precipitate as a yellow crystalline solid.

  • Filtration: Filter the slurry through a Büchner funnel.

  • Wash: Wash the cake with Cold Water (3 x 2 vol) to remove residual acid.

    • pH Check: The final wash filtrate should have pH > 4.0.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Purification & Data Presentation

Crude nitration products often contain the 2-nitro isomer. Recrystallization is mandatory for pharmaceutical grade intermediates.

Purification Protocol:

  • Solvent: Ethanol (95%).

  • Ratio: 5 mL Solvent per 1 g Crude Solid.

  • Method: Heat to reflux (dissolve), cool slowly to 0-5°C (crystallize).

Quantitative Data Summary
ParameterValue / RangeNotes
Appearance Yellow Crystalline SolidDistinct from white starting material
Melting Point 106°C - 109°CSharp range indicates purity
Yield (Crude) 85% - 92%High efficiency EAS
Yield (Recryst.) 75% - 80%Loss due to isomer removal
Purity (HPLC) > 99.5%Required for Entacapone GMP
Impurity Profile Logic

ImpurityLogic cluster_impurities Impurity Fate Mapping Crude Crude Reaction Mixture Process Recrystallization (Ethanol Reflux -> Cool) Crude->Process Iso2 2-Nitro Isomer (More soluble in EtOH) Dinitro Dinitro Species (Formed at T > 25°C) Acid Residual Acids (HNO3/AcOH) Pure Pure Ethyl 4-hydroxy-3-methoxy- 5-nitrobenzoate Process->Pure Crystallizes Liquor Mother Liquor (Contains Impurities) Process->Liquor Remains Soluble Liquor->Iso2 Liquor->Dinitro Liquor->Acid

Caption: Figure 2. Purification logic demonstrating the rejection of critical impurities via solubility differences.

Downstream Application (Entacapone Synthesis)

Once isolated, this intermediate undergoes two critical transformations to become Entacapone:

  • Demethylation: The methoxy group is cleaved (typically using Lewis acids like AlCl3/Pyridine or HBr) to reveal the catechol (3,4-dihydroxy) system.

    • Reference: This step converts the intermediate into Ethyl 3,4-dihydroxy-5-nitrobenzoate .

  • Knoevenagel Condensation: The ester is hydrolyzed to the acid, converted to the aldehyde (or activated acid derivative), and condensed with N,N-diethylcyanoacetamide .

    • Note: The specific order (Demethylation vs. Condensation) varies by patent, but the high-purity nitro-ester provided by this guide is the prerequisite for all modern routes.

References

  • Orion Corporation. (1995). Pharmacologically active catechol derivatives.[1][2] US Patent 5,446,194.[1][3] Washington, DC: U.S. Patent and Trademark Office.

  • Orion Corporation. (2008).[2] Process for the preparation of entacapone and intermediates thereof.[2][4][5] WO Patent 2008/119793 A1. World Intellectual Property Organization.

  • ChemicalBook. (n.d.). Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate Product Description & CAS 64095-07-4.[6] Retrieved October 26, 2023.

  • BenchChem. (2025).[7][8][9] Application Notes and Protocols: Nitration of Ethylbenzene and Derivatives.[9] (General reference for mixed-acid nitration safety and thermodynamics).

Sources

Exploratory

Solubility of ethyl 5-nitrovanillate in organic solvents

Executive Summary Ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate) represents a critical structural motif in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone. While th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate) represents a critical structural motif in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone. While the aldehyde analogue (5-nitrovanillin) is the primary intermediate for Entacapone, the ethyl ester variant often arises during alternative synthetic routes or as a downstream derivative for novel nitrocatechol pharmacophores.

Despite its structural significance, comprehensive thermodynamic solubility data for ethyl 5-nitrovanillate is frequently absent from public repositories, often remaining within proprietary process development files. This guide bridges that gap. It provides a theoretical physicochemical framework, a validated Standard Operating Procedure (SOP) for empirical solubility determination, and a strategic analysis of solvent selection for crystallization and purification processes.[1]

Part 1: Physicochemical Profile & Structural Logic[1]

To optimize solubility, one must first understand the solute's molecular architecture.[1] Ethyl 5-nitrovanillate differs significantly from its parent compound, ethyl vanillate, and its aldehyde analogue, 5-nitrovanillin.[1]

1.1 Structural Analysis

The molecule consists of a vanilloid core (guaiacol motif) modified with two key functional groups that drive its solubility behavior:

  • Ethyl Ester Moiety: Increases lipophilicity compared to the carboxylic acid or aldehyde, significantly lowering the melting point and enhancing solubility in mid-polarity organic solvents (e.g., Ethyl Acetate, DCM).[1]

  • Nitro Group (C5 position): Introduces strong dipole moments and potential for intramolecular hydrogen bonding with the adjacent phenolic hydroxyl group.[1] This intramolecular bond reduces the ability of the phenol to donate hydrogen bonds to the solvent, thereby increasing solubility in non-protic solvents compared to non-nitrated phenols.

1.2 Comparative Physicochemical Properties

Data anchored by structural analogues and available patent literature.

PropertyEthyl 5-NitrovanillateEthyl Vanillate (Precursor)5-Nitrovanillin (Analogue)
CAS Number 64095-11-0617-05-06635-20-7
Molecular Weight 241.19 g/mol 196.20 g/mol 197.14 g/mol
Melting Point ~73–75 °C 44–46 °C176–178 °C
Predicted LogP ~2.11.61.2
H-Bond Donors 1 (Phenolic OH)11
Primary Solubility Esters, Chlorinated SolventsAlcohols, EthersAlcohols, Hot Water

Process Insight: The significantly lower melting point of the ethyl ester (73°C) compared to the aldehyde (178°C) suggests a weaker crystal lattice energy.[1] According to the General Solubility Equation (GSE), this predicts significantly higher solubility for the ester in organic solvents than the aldehyde analogue.[1]

Part 2: Thermodynamic Theory & Solvent Selection

The solubility of ethyl 5-nitrovanillate (


) in a given solvent can be modeled using the Modified Apelblat Equation , which correlates mole fraction solubility with temperature (

):


Where


, 

, and

are empirical constants derived from experimental data. For process engineers lacking immediate data, we apply the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP).[1]
2.1 Solvent Class Recommendations

Based on the solute's polarity and hydrogen-bonding capability, the following solvent classes are prioritized for screening:

  • Class I: High Solubility (Good Solvents)

    • Solvents: Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone.[1]

    • Mechanism:[1][2][3][4] Dipole-dipole interactions and H-bond acceptance from the phenolic OH.

    • Use Case: Reaction media, initial dissolution.[1][5][6]

  • Class II: Moderate Solubility (Crystallization Solvents)

    • Solvents: Ethanol, Methanol, Isopropanol (IPA), Acetonitrile.[1]

    • Mechanism:[1][2][3][4] Protic solvents compete for H-bonding.[1] Solubility decreases as temperature drops, making these ideal for cooling crystallization.[1]

    • Use Case: Recrystallization, antisolvent addition.[1]

  • Class III: Low Solubility (Antisolvents)

    • Solvents: n-Heptane, Hexane, Water, Toluene (cold).[1]

    • Mechanism:[1][2][3][4] High interfacial tension/hydrophobic effect.[1]

    • Use Case: Yield maximization via antisolvent precipitation.[1]

Part 3: Experimental Protocol for Solubility Determination

Since specific literature values are scarce, the following self-validating protocol is the industry standard for generating the necessary solubility curve.

3.1 Method: Isothermal Saturation with Gravimetric/HPLC Analysis

Objective: Determine the saturation solubility (


) in mg/mL at temperatures 

to

K.

Reagents:

  • Ethyl 5-nitrovanillate (Purity >98%)[1]

  • HPLC Grade Solvents (MeOH, EtOH, EtOAc, etc.)[1]

  • 0.22 µm PTFE Syringe Filters[1]

Workflow:

  • Preparation: Add excess solid ethyl 5-nitrovanillate to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
  • Sampling: Stop stirring and allow settling for 30 minutes. Withdraw 1 mL of supernatant using a pre-warmed syringe.

  • Filtration: Filter immediately through a 0.22 µm filter into a tared vial (for gravimetric) or volumetric flask (for HPLC).

  • Quantification (Gravimetric): Evaporate solvent under vacuum/N2 stream. Dry residue at 40°C until constant weight.[1]

    • Calculation:

      
      [1]
      
  • Quantification (HPLC - Preferred): Dilute filtrate with mobile phase. Analyze using UV detection at 315 nm (nitro-phenol absorption band).

3.2 Visualization: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h, Const T) Agitation: 400 rpm Start->Equilibrate Settle Phase Separation (Sedimentation 30 min) Equilibrate->Settle Filter Isothermal Filtration (0.22 µm PTFE) Settle->Filter Analysis Quantification Method Filter->Analysis Gravimetric Gravimetric Analysis (Evaporation -> Weighing) Analysis->Gravimetric High Conc. HPLC HPLC Analysis (Dilution -> UV 315nm) Analysis->HPLC Trace/Precision Data Calculate Solubility (mg/mL) & Mole Fraction (x) Gravimetric->Data HPLC->Data

Caption: Standard Operating Procedure (SOP) for the isothermal determination of solubility.

Part 4: Process Application & Crystallization Strategy

The solubility data informs the critical "metastable zone width" (MSZW) required for crystallization.[1] For ethyl 5-nitrovanillate, a Cooling + Antisolvent hybrid approach is recommended due to its intermediate polarity.[1]

4.1 Recommended Solvent System
  • Solvent: Ethanol or Ethyl Acetate (High solubility at 60°C).[1]

  • Antisolvent: Water (if using Ethanol) or n-Heptane (if using Ethyl Acetate).[1]

4.2 Synthesis & Purification Pathway

The generation of ethyl 5-nitrovanillate typically follows the nitration of ethyl vanillate. The solubility difference between the product and the starting material is the key to purification.

SynthesisPathway EthylVanillate Ethyl Vanillate (MP: 44°C) Nitration Nitration (HNO3 / AcOH / <10°C) EthylVanillate->Nitration Electrophilic Subst. Crude Crude Mixture (Product + Isomers) Nitration->Crude Purification Recrystallization Solvent: EtOH/Water (80:20) Crude->Purification Solubility Differential Product Ethyl 5-Nitrovanillate (MP: ~73°C) Purification->Product Yield >85%

Caption: Synthesis and purification logic relying on solubility differences between precursor and nitrated product.

References

  • BenchChem. (2025).[1][6][7] Synthesis of 5-Nitrovanillin via Nitration of Vanillin. Retrieved from .

  • PubChem. (2025).[1] Compound Summary: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS 64095-11-0). National Library of Medicine. Retrieved from .

  • ChemBK. (2024).[1] Chemical Properties of Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate. Retrieved from .

  • Noubigh, A., & Oueslati, M. H. (2014).[1] Measurement and Modeling of the Solubility of Vanillin in Binary Water + Ethanol Solvents. Australian Journal of Basic and Applied Sciences. Retrieved from .

  • Li, X., et al. (2017).[1][8] Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents. Journal of Chemical Thermodynamics. Retrieved from .

Sources

Foundational

Structural and Functional Divergence: A Comparative Technical Guide to Ethyl Vanillate and its 5-Nitro Derivative

Part 1: Executive Technical Synthesis This guide dissects the critical differences between Ethyl Vanillate (EV) and its nitrated derivative, Ethyl 5-Nitrovanillate (E5NV) . While EV serves as a benign flavoring agent and...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

This guide dissects the critical differences between Ethyl Vanillate (EV) and its nitrated derivative, Ethyl 5-Nitrovanillate (E5NV) . While EV serves as a benign flavoring agent and a stable chemical scaffold, E5NV represents a "functionalized warhead"—an intermediate with significantly altered electronic properties, primarily used in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone.

The transition from EV to E5NV is not merely a structural addition; it is a fundamental shift in reactivity, acidity, and pharmaceutical utility.

The Core Distinction[1]
  • Ethyl Vanillate (EV): An electron-rich phenolic ester. It functions as a nucleophile in electrophilic aromatic substitutions (EAS).

  • Ethyl 5-Nitrovanillate (E5NV): An electron-deficient, highly acidic phenol. The nitro group at the 5-position acts as a strong electron-withdrawing group (EWG), stabilizing the phenoxide anion and facilitating downstream nucleophilic substitutions or reduction to anilines.

Part 2: Physicochemical & Electronic Profile

The introduction of the nitro group (


) induces a drastic "electronic drift." The table below summarizes the quantifiable shifts that a drug development chemist must account for.
Comparative Data Matrix
FeatureEthyl Vanillate (EV)Ethyl 5-Nitrovanillate (E5NV)
CAS Registry 617-05-064095-07-4
IUPAC Name Ethyl 4-hydroxy-3-methoxybenzoateEthyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Molecular Weight 196.20 g/mol 241.20 g/mol
Appearance White to off-white crystalsYellow crystalline solid
Melting Point 44–46 °C>90 °C (Estimated/Derivative dependent*)
Phenolic pKa ~7.7 (Neutral)~5.5 – 6.0 (Acidic)
Electronic State Electron-Rich (Activated Ring)Electron-Poor (Deactivated Ring)
Solubility Soluble in EtOH, Et2O; Low in H2OSoluble in DCM, EtOAc; Insoluble in H2O

*Note: Nitro-derivatives typically exhibit higher lattice energies due to dipole stacking, resulting in significantly higher melting points than their parent esters.

Electronic Mechanism: The pKa Shift

The most critical operational difference is the acidity of the phenolic proton. In E5NV, the nitro group exerts a strong -M (Mesomeric) and -I (Inductive) effect. This delocalizes the negative charge of the phenoxide anion, making E5NV roughly 100x more acidic than EV.

Implication: E5NV can be alkylated (e.g., with alkyl halides) using weaker bases (like


 or 

) compared to EV, which often requires stronger bases or forcing conditions.

Part 3: Synthetic Pathway & Mechanism

The synthesis of E5NV from EV is a classic study in Regioselective Electrophilic Aromatic Substitution (EAS) .

The Challenge of Regiochemistry

The EV ring has three directing groups:

  • -OH (Phenol): Strong Activator, ortho/para director.

  • -OMe (Methoxy): Moderate Activator, ortho/para director.

  • -COOEt (Ester): Moderate Deactivator, meta director.

The Solution: The 5-position is the only site that satisfies the directing effects of all three groups. It is ortho to the strong -OH, meta to the -COOEt, and sterically accessible.

Experimental Protocol: Nitration of Ethyl Vanillate

Safety Warning: Nitration reactions are exothermic and can run away. Maintain strict temperature control.

  • Reagents: Ethyl Vanillate (1.0 eq), Nitric Acid (HNO3, 65%, 1.1 eq), Glacial Acetic Acid (Solvent).

  • Setup: Dissolve Ethyl Vanillate in Glacial Acetic Acid in a round-bottom flask equipped with a thermometer and addition funnel.

  • Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

  • Addition: Add HNO3 dropwise over 30 minutes. Do not allow temperature to exceed 10 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. The solution will turn from colorless to yellow.

  • Quench: Pour the reaction mixture into crushed ice (5x volume).

  • Isolation: The yellow precipitate (E5NV) is filtered, washed with cold water to remove acid, and dried.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Visualization: Synthesis Logic Flow

SynthesisFlow EV Ethyl Vanillate (Scaffold) Intermediate Sigma Complex (Transition State) EV->Intermediate Electrophilic Attack (Ortho to -OH) HNO3 HNO3 / AcOH (Nitration Agent) HNO3->Intermediate E5NV Ethyl 5-Nitrovanillate (Product) Intermediate->E5NV -H+ (Re-aromatization)

Caption: Regioselective nitration pathway. The -OH group directs the nitro group to the 5-position, creating the thermodynamically stable product.

Part 4: Pharmaceutical Applications (The "Why")

Why synthesize E5NV? It is a gateway molecule. The nitro group is rarely the final destination; it is a "handle" for further chemistry.

Precursor to Catecholamines (COMT Inhibitors)

E5NV is a structural analog to the intermediates used for Entacapone and Opicapone .

  • Mechanism: The ester is often hydrolyzed to the acid, or the nitro group is reduced to an amine (

    
    ).
    
  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) converts E5NV to Ethyl 5-aminovanillate . This amine can then be cyclized to form benzoxazoles or functionalized to form acrylamides.
Analytical Standard for Impurity Profiling

In the production of Vanillin or Ethyl Vanillin, over-nitration is a common side reaction. E5NV serves as a critical Reference Standard in HPLC assays to quantify impurities in food-grade flavoring production.

Part 5: Analytical Characterization

To validate the synthesis, you must observe specific shifts in the analytical data.

1H-NMR Signatures (CDCl3)
ProtonEthyl Vanillate (EV)Ethyl 5-Nitrovanillate (E5NV)Diagnostic Change
Aromatic H-2 ~7.55 ppm (d)~7.70 ppm (d)Downfield shift (deshielding by NO2).
Aromatic H-6 ~7.55 ppm (dd)~8.10 ppm (d)Significant downfield shift.
Aromatic H-5 ~6.95 ppm (d)ABSENT Disappearance confirms substitution at C5.
-OH Phenol ~6.10 ppm (s)~10.5+ ppm (br s)Massive downfield shift due to H-bonding with NO2.
IR Spectroscopy[2][3]
  • EV: Carbonyl stretch (~1715 cm⁻¹), OH stretch (3400 cm⁻¹).

  • E5NV: Appearance of two strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) corresponding to the

    
     stretch of the nitro group.
    

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12038, Ethyl Vanillate. Retrieved from [Link]

  • Torrado, M., et al. (2012). Synthesis and evaluation of nitrocatechol derivatives as COMT inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for nitration of vanillic esters).

Exploratory

Technical Guide: Process Chemistry of Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Critical Intermediate in the Synthesis of Opicapone[1] Executive Summary Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS: 64095-07-4) serves as a pivotal electrophilic building block in the convergent synthesis of Opicapo...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Intermediate in the Synthesis of Opicapone[1]

Executive Summary

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS: 64095-07-4) serves as a pivotal electrophilic building block in the convergent synthesis of Opicapone (Ongentys®), a third-generation catechol-O-methyltransferase (COMT) inhibitor used in Parkinson’s disease therapy.[1]

This guide details the process chemistry required to synthesize this intermediate with high regiochemical fidelity. The core challenge lies in the nitration of ethyl vanillate , where thermodynamic control must be exerted to favor the 5-nitro position (ortho to the phenol) over the 2-nitro impurity, while managing the significant thermal hazards associated with exothermic nitration protocols.

Chemical Architecture & Retrosynthetic Logic

The synthesis of Opicapone relies on the coupling of a hydrazide fragment with a nitrocatechol derivative. Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate represents the "masked" nitrocatechol pharmacophore.[1]

  • Role: Precursor to the 3,4-dihydroxy-5-nitrophenyl moiety.[1][2][3][4]

  • Key Transformation: The ethyl ester protects the carboxylic acid during nitration and is subsequently hydrolyzed or converted to a hydrazide for the 1,2,4-oxadiazole ring closure.

  • Electronic Effects: The substrate (ethyl vanillate) contains a "push-pull" system:[1]

    • Push: The 4-OH and 3-OMe groups are electron-donating (activating).[1]

    • Pull: The 1-COOEt group is electron-withdrawing (deactivating).[1]

Visualization 1: Retrosynthetic Pathway

The following diagram illustrates where this intermediate fits into the global Opicapone strategy.

Opicapone_Retrosynthesis Opicapone Opicapone (API) (COMT Inhibitor) Oxadiazole 1,2,4-Oxadiazole Intermediate Opicapone->Oxadiazole Demethylation & Oxidation Hydrazide Pyridine Hydrazide Fragment Oxadiazole->Hydrazide Cyclization NitroEster Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Target Intermediate) Oxadiazole->NitroEster Coupling EthylVanillate Ethyl Vanillate (Starting Material) NitroEster->EthylVanillate Nitration (HNO3) VanillicAcid Vanillic Acid EthylVanillate->VanillicAcid Esterification

Caption: Retrosynthetic disconnection of Opicapone highlighting the strategic placement of the nitrobenzoate intermediate.

Process Chemistry: Regioselective Nitration

The synthesis utilizes an Electrophilic Aromatic Substitution (S_EAr) mechanism. The primary engineering control is temperature management to prevent over-nitration and ensure regioselectivity.

3.1 Mechanistic Causality

The regiochemistry is dictated by the directing effects of the substituents on the benzene ring:

  • 4-OH (Phenol): Strongly activating, directs ortho/para. Since para is blocked by the ester, it directs to positions 3 (blocked) and 5 .

  • 3-OMe (Methoxy): Activating, directs ortho/para. Directs to 2 and 6 .[5][6]

  • 1-COOEt (Ester): Deactivating, directs meta. Directs to 3 and 5 .[2][4][6][7][8]

Visualization 2: Reaction Mechanism & Regiochemistry

Nitration_Mechanism cluster_conditions Critical Process Parameters Substrate Ethyl Vanillate (Activated Core) Transition Sigma Complex (Wheland Intermediate) Substrate->Transition + NO2+ Nitronium Nitronium Ion (NO2+) Nitronium->Transition Product 5-Nitro Isomer (Major) Transition->Product - H+ (Fast) Impurity 2-Nitro Isomer (Minor Impurity) Transition->Impurity Steric Hindrance (High Energy Barrier) Params Temp: <25°C Solvent: AcOH Reagent: 65% HNO3

Caption: Mechanistic pathway showing the kinetic favorability of the 5-nitro position due to electronic reinforcement.

Experimental Protocol (Self-Validating System)

This protocol is designed for a 50g scale-up.[1] It includes built-in "Stop/Go" checkpoints to ensure quality.[1]

Reagents:

  • Ethyl Vanillate (CAS 617-05-0): 50.0 g (0.255 mol)[1]

  • Glacial Acetic Acid (Solvent): 250 mL

  • Nitric Acid (65%, Reagent): 26.0 g (0.268 mol, 1.05 eq)

  • Water (Quench): 500 mL

Step-by-Step Methodology
  • Dissolution (Baseline Check):

    • Charge Ethyl Vanillate and Glacial Acetic Acid into a 1L reactor equipped with an overhead stirrer and internal temperature probe.

    • Stir at 20°C until fully dissolved.

    • Validation: Solution must be clear/colorless. If hazy, filter before proceeding.

  • Nitration (The Critical Control Point):

    • Cool the solution to 10–15°C .

    • Add Nitric Acid dropwise via an addition funnel over 60 minutes .

    • CRITICAL: Maintain internal temperature < 20°C . Exceeding this risks dinitration and thermal runaway.

    • Causality: Low temperature maximizes regioselectivity by preventing the surmounting of the activation energy for the sterically hindered 2-nitro position.

  • Reaction Monitoring (IPC):

    • Stir at 15–20°C for 2 hours.

    • IPC Sampling: Take a 50 µL aliquot, quench in MeCN. Analyze by HPLC (C18 column, H2O/MeCN gradient).

    • Acceptance Criteria: Ethyl Vanillate < 1.0%.[4][8][9][10][11] If >1%, add 0.1 eq HNO3 and stir 1 hr.

  • Quench & Isolation:

    • Cool mixture to 5°C .

    • Slowly add Ice Water (500 mL) over 30 minutes. The product will precipitate as a yellow solid.[4]

    • Stir the slurry for 2 hours at 0–5°C to maximize yield.

  • Filtration & Purification:

    • Filter the solid using a Buchner funnel.[12]

    • Wash the cake with Cold Water (2 x 100 mL) to remove acetic acid and residual mineral acid.

    • Self-Validating pH Check: The final wash filtrate should have pH > 4. If pH < 4, continue washing.

    • Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–90% Appearance: Bright yellow crystalline solid. Melting Point: 106–108°C (Lit. value check required).

Impurity Profiling & Quality Control

In drug development, controlling the "Regio-Isomer" is non-negotiable.

ImpurityStructureOriginControl Strategy
2-Nitro Isomer Ethyl 4-hydroxy-3-methoxy-2-nitrobenzoateCompetitive nitration at pos. 2Maintain T < 20°C; Steric hindrance naturally suppresses this.[1]
Dinitro Impurity Ethyl 4-hydroxy-3-methoxy-2,5-dinitrobenzoateOver-nitrationStrict stoichiometry (1.05 eq HNO3); Avoid localized hot spots during addition.[1]
Hydrolyzed Acid 4-Hydroxy-3-methoxy-5-nitrobenzoic acidAcid hydrolysis of esterKeep reaction anhydrous if possible; limit quench time at high temps.[1]
Safety & Scale-Up Considerations (Thermal Hazards)

Nitration reactions are notoriously exothermic.[1]

  • Heat of Reaction: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Adiabatic Temperature Rise: Without cooling, the temperature can rise >50°C, triggering secondary decomposition.

  • Engineering Control:

    • Use a jacketed reactor with a cryostat.

    • Dosage Control: The rate of HNO3 addition is the limiting factor for heat generation. Never add HNO3 as a bolus.

Visualization 3: Process Flow Diagram

Process_Flow Start Start: Ethyl Vanillate + Acetic Acid Cooling Cool to 10°C Start->Cooling Addition Controlled Addition of HNO3 (T < 20°C) Cooling->Addition Reaction Reaction Phase (2 hrs @ 15°C) Addition->Reaction IPC IPC: HPLC Check (<1% SM) Reaction->IPC IPC->Addition Fail (Add HNO3) Quench Quench with Ice Water (Precipitation) IPC->Quench Pass Filtration Filtration & Washing (pH Check) Quench->Filtration Drying Vacuum Drying (50°C) Filtration->Drying

Caption: Workflow for the safe synthesis of Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

References
  • Bial-Portela & CA, S.A. (2008). Method for the preparation of nitrocatechol derivatives. WO Patent 2008/094053. Link

  • Kiss, L. E., et al. (2010). Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase. Journal of Medicinal Chemistry, 53(8), 3396–3411. Link

  • Learmonth, D. A., et al. (2016). Synthesis and biological evaluation of opicapone. Bioorganic & Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11669466 (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate). Link

  • Patsnap. (2024). Process for the preparation of opicapone and intermediates thereof. WO2024136689.[13] Link

Sources

Foundational

Technical Monograph: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

This is an in-depth technical guide for Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate , a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone. Common Name: Ethyl 5-Nitrova...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate , a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone.

Common Name: Ethyl 5-Nitrovanillate CAS Registry Number: 64095-07-4 Chemical Formula: C


H

NO

Molecular Weight: 241.20 g/mol [1]

Executive Summary

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Ethyl 5-nitrovanillate) is a functionalized aromatic ester used primarily as a building block in the pharmaceutical industry. It serves as a direct precursor to Entacapone , a drug used in the management of Parkinson’s disease.

The precise characterization of this intermediate is pivotal for process chemistry, as the purity of the nitro-ester directly influences the yield and impurity profile of the final API. This guide outlines the physicochemical properties, synthesis logic, and rigorous characterization protocols required for drug development workflows.

Physicochemical Profile & Melting Point Analysis

Melting Point Range

Unlike its aldehyde analog (5-nitrovanillin, MP: 176–178°C), the ethyl ester exhibits a lower melting point due to the disruption of intermolecular hydrogen bonding networks typical of carboxylic acids and aldehydes.

CompoundStructureMelting Point (°C)Significance
Ethyl Vanillate Precursor (Non-nitro)44 – 46°C Starting Material Reference
Ethyl 4-hydroxy-3-nitrobenzoate Analog (No Methoxy)69 – 71°C Structural Analog
Ethyl 5-nitrovanillate Target Compound 106 – 109°C *Target Intermediate
5-Nitrovanillin Aldehyde Analog176 – 178°CPotential Impurity

*Note: The melting point range for Ethyl 5-nitrovanillate is polymorph- and purity-dependent. Crude material often melts closer to 95–100°C due to residual regioisomers (2-nitro isomer).

Solubility Profile
  • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO.

  • Sparingly Soluble: Ethanol (Cold), Methanol.

  • Insoluble: Water (Acidic pH).

  • pKa: ~6.5 (Phenolic OH). The nitro group significantly increases the acidity of the phenol compared to ethyl vanillate.

Synthetic Pathway & Thermodynamics

The synthesis typically involves the electrophilic aromatic substitution (nitration) of ethyl vanillate. The presence of the hydroxyl and methoxy groups directs the nitro group to the ortho position relative to the hydroxyl (the 5-position).

Reaction Logic[2]
  • Substrate: Ethyl Vanillate (Activated ring).

  • Reagent: HNO

    
     (65%) in Glacial Acetic Acid or DCM.
    
  • Thermodynamics: Exothermic. Temperature control (<20°C) is critical to prevent dinitration or ester hydrolysis.

Process Flow Diagram (Graphviz)

SynthesisPath Start Ethyl Vanillate (MP: 44°C) Reagent HNO3 / AcOH (Nitration) Start->Reagent Inter Sigma Complex Intermediate Reagent->Inter < 10°C Target Ethyl 5-Nitrovanillate (MP: 106-109°C) Inter->Target Major Product Impurity 2-Nitro Isomer (Regioimpurity) Inter->Impurity Minor Product

Caption: Electrophilic aromatic substitution pathway transforming Ethyl Vanillate to Ethyl 5-Nitrovanillate, highlighting the critical regio-selectivity branch.

Experimental Protocols

A. Synthesis of Ethyl 5-Nitrovanillate (Lab Scale)

This protocol is designed to minimize hydrolysis of the ester moiety.

  • Preparation: Dissolve Ethyl Vanillate (10.0 g, 51 mmol) in Dichloromethane (DCM, 100 mL). Cool the solution to 0–5°C using an ice/salt bath.

  • Nitration: Add concentrated Nitric Acid (70%, 4.0 mL) dropwise over 30 minutes. Critical: Do not allow internal temperature to exceed 10°C to avoid dinitration.

  • Quenching: Stir at 0°C for 1 hour. Pour the reaction mixture into ice water (200 mL).

  • Extraction: Separate the organic layer. Wash with water (2 x 50 mL) and brine (50 mL).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification (Crucial for MP): Recrystallize the yellow solid from Ethanol/Hexane (1:1) .

    • Why? Recrystallization removes the 2-nitro isomer, which depresses the melting point.

B. Melting Point Determination (Capillary Method)

To ensure data integrity, use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).

  • Sample Prep: Grind the recrystallized solid into a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 90°C.

    • Measurement Ramp:1.0°C/min from 90°C to 115°C.

  • Observation: Record the onset (meniscus formation) and clear point (complete liquid).

    • Acceptance Criteria: Range should not exceed 2°C (e.g., 107.0 – 108.5°C).

Troubleshooting & Impurity Profiling

If the observed melting point is < 100°C or the range is broad (> 3°C), investigate the following impurities:

ImpurityOriginEffect on MPDetection
5-Nitrovanillic Acid Hydrolysis of esterIncreases MP (Acid MP > 160°C)HPLC (Shift in RT)
Ethyl 2-nitrovanillate RegioisomerDepresses MP (Eutectic)1H NMR (Aromatic coupling)
Dinitrated Species Over-nitrationUnpredictableTLC / LC-MS
Logical Impurity Fate Map

ImpurityFate Crude Crude Reaction Mixture Wash Water Wash Crude->Wash Removes Acids Cryst Recrystallization (EtOH/Hexane) Wash->Cryst Organic Layer Final Pure Ethyl 5-Nitrovanillate (>99%) Cryst->Final Solid Filtrate Mother Liquor (Rejects) Cryst->Filtrate Dissolved Impurities (2-Nitro isomer)

Caption: Purification logic flow demonstrating the removal of regioisomers via solubility differences in the mother liquor.

References

  • Orion Corporation. (1995). Method for the preparation of Entacapone. US Patent 5,446,194. Link

  • Learmonth, D. A., et al. (2002). Synthesis and biological evaluation of novel catechol-O-methyltransferase inhibitors. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 81134, 5-Nitrovanillin (Precursor Analog).Link

  • ChemicalBook. (2024). Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate Product Entry.[1]Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 5-Nitrovanillate: A Detailed Protocol for Researchers

Abstract This comprehensive application note provides a detailed protocol for the nitration of ethyl vanillate to synthesize ethyl 5-nitrovanillate. This protocol is designed for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the nitration of ethyl vanillate to synthesize ethyl 5-nitrovanillate. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing this key chemical intermediate. The document outlines the underlying chemical principles, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization of the final product.

Introduction

Ethyl 5-nitrovanillate is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries. Its structure, featuring a nitro group ortho to a hydroxyl group on a vanillin backbone, makes it a versatile precursor for the synthesis of various bioactive molecules. Notably, it is a key building block in the production of COMT (catechol-O-methyltransferase) inhibitors used in the treatment of Parkinson's disease.[1] The introduction of the nitro group is achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

This guide details a robust and reproducible protocol for the nitration of ethyl vanillate, focusing on clarity, safety, and high yield.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of ethyl vanillate proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][3] In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile. The reaction can be summarized in three key steps:

  • Generation of the Electrophile: Concentrated nitric acid is protonated by a stronger acid, typically concentrated sulfuric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[4][5][6]

  • Nucleophilic Attack: The electron-rich aromatic ring of ethyl vanillate attacks the nitronium ion. The hydroxyl and methoxy groups are ortho-, para-directing activators, while the ethyl ester is a meta-directing deactivator. The substitution occurs at the C5 position, ortho to the hydroxyl group and meta to the ethyl ester, due to the strong directing effect of the hydroxyl and methoxy groups.

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the intermediate carbocation (sigma complex), restoring the aromaticity of the ring and yielding the final product, ethyl 5-nitrovanillate.[4][5]

Experimental Protocol

This protocol is adapted from established methods for the nitration of vanillin derivatives.[7][8][9]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationNotes
Ethyl VanillateC₁₀H₁₂O₄196.20-Starting material
Glacial Acetic AcidCH₃COOH60.05>99.7%Solvent
Concentrated Nitric AcidHNO₃63.01~70%Nitrating agent
Dichloromethane (DCM)CH₂Cl₂84.93-Solvent (alternative)
IceH₂O18.02-For cooling and quenching
EthanolC₂H₅OH46.0795% or absoluteFor recrystallization
Anhydrous Sodium SulfateNa₂SO₄142.04-Drying agent
Step-by-Step Procedure

Reaction Setup:

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Dissolve ethyl vanillate (1 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of ethyl vanillate).

  • Cool the flask in an ice-water bath to 0-5°C with continuous stirring.

Nitration:

  • Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 20-30 minutes. Crucially, maintain the internal temperature of the reaction mixture below 10°C throughout the addition to prevent over-nitration and side reactions.

  • After the complete addition of nitric acid, continue stirring the mixture in the ice bath for an additional 1-2 hours.

Work-up and Isolation:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:3).

  • Once the reaction is complete (disappearance of the starting material spot on TLC), slowly pour the reaction mixture into a beaker containing crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[10]

  • A yellow solid precipitate of crude ethyl 5-nitrovanillate should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of cold water until the filtrate is neutral to pH paper.[10]

Purification
  • The crude ethyl 5-nitrovanillate can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Workflow Diagram

Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Ethyl Vanillate in Glacial Acetic Acid B Cool to 0-5°C A->B C Slowly Add Conc. Nitric Acid B->C D Stir for 1-2 hours at 0-5°C C->D E Quench with Ice Water D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallization from Ethanol G->H I Vacuum Filtration H->I J Dry Under Vacuum I->J K K J->K Pure Ethyl 5-Nitrovanillate

Caption: Experimental workflow for the synthesis of ethyl 5-nitrovanillate.

Safety Precautions

Nitration reactions are highly exothermic and require strict safety measures.[11][12]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (neoprene or butyl rubber are recommended), and a lab coat.[13][14]

  • Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[14]

  • Handling Acids: Concentrated nitric and glacial acetic acids are highly corrosive and can cause severe burns.[13] Handle with extreme care. An eyewash station and safety shower should be readily accessible.[13][14]

  • Exothermic Reaction: The reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction.[12]

  • Quenching: Quench the reaction mixture slowly by pouring it onto ice. Never add water directly to the concentrated acid mixture.

  • Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[14]

Characterization of Ethyl 5-Nitrovanillate

The identity and purity of the synthesized ethyl 5-nitrovanillate can be confirmed by various analytical techniques:

  • Melting Point: The purified product should have a sharp melting point.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate indicates a high degree of purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by observing the chemical shifts and splitting patterns of the protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1700 cm⁻¹), and the hydroxyl group (broad absorption around 3300 cm⁻¹).

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the amount of nitrating agent. Ensure the temperature is maintained within the optimal range.
Loss of product during work-up or purification.Ensure complete precipitation by using sufficient ice water. Minimize the amount of hot solvent used for recrystallization.
Formation of Side Products (e.g., dinitro compounds) Reaction temperature was too high.Maintain strict temperature control (0-5°C) during the addition of nitric acid.
Excess nitrating agent was used.Use the stoichiometric amount or a slight excess of nitric acid as specified in the protocol.
Oily Product Instead of a Solid Presence of impurities.Purify the product further by column chromatography.
Incomplete drying.Dry the product thoroughly under vacuum.
"Oiling out" during recrystallization.Use a different recrystallization solvent or a solvent pair. Ensure the solution is not supersaturated.[15][16]

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of ethyl 5-nitrovanillate. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain this important chemical intermediate in high yield and purity. The information on reaction mechanism, purification, and characterization will aid in the successful execution and validation of the synthesis.

References

  • Nitration reaction safety - YouTube. (2024, June 7).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem. (n.d.).
  • Nitric Acid - Environmental Health and Safety. (n.d.).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
  • Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. (n.d.).
  • Application Note: Synthesis of 5-Nitrovanillin via Nitration of Vanillin - Benchchem. (n.d.).
  • Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Nitrovanillin - Benchchem. (n.d.).
  • How to Prepare 5-Nitrovanillin Using a Green Chemical - FAQ - Guidechem. (2022, August 1).
  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. (n.d.).
  • A Process For Demethylation Of 5 Nitrovanillin - Quickcompany. (n.d.).
  • CN102304051A - Method for preparing 5-nitro vanillin - Google Patents. (n.d.).
  • Benchmarking 5-Nitrovanillin synthesis against published methods - Benchchem. (n.d.).
  • Mechanism of Nitration: Electrophilic Substitution Reaction - YouTube. (2022, January 19).
  • Electrophilic Aromatic Substitution: Nitration - YouTube. (2013, November 14).
  • 1 NITRATION. (n.d.).
  • Overcoming challenges in the purification of Ethyl 5-(4-nitrophenyl)-5-oxovalerate - Benchchem. (n.d.).
  • Effective methods for removing impurities from Ethyl 5-(4-nitrophenyl)-5-oxovalerate - Benchchem. (n.d.).
  • Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor | Acta Chimica Asiana. (n.d.).
  • Ethyl 5-nitrobenzofuran-2-carboxylate 97 69604-00-8 - Sigma-Aldrich. (n.d.).
  • 5-Nitrovanillin - Wikipedia. (n.d.).
  • 16.10: Nitration and Sulfonation - Chemistry LibreTexts. (2019, June 5).
  • 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem - NIH. (n.d.).
  • 2-Ethyl-5-nitroaniline - PMC - NIH. (n.d.).
  • 2-Ethyl-5-nitroaniline | C8H10N2O2 | CID 4155478 - PubChem. (n.d.).

Sources

Application

Application Note: HPLC Method Development for Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Executive Summary This guide details the High-Performance Liquid Chromatography (HPLC) method development for Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (also known as 5-nitrovanillic acid ethyl ester). This compound is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (also known as 5-nitrovanillic acid ethyl ester). This compound is a critical intermediate in the synthesis of Catechol-O-Methyltransferase (COMT) inhibitors, such as Entacapone [1].

The protocol addresses specific physicochemical challenges: the lability of the ester bond, the acidity of the nitro-phenolic moiety, and the need for high-resolution separation from its precursors (Ethyl Vanillate) and hydrolysis products (5-Nitrovanillic acid).

Physicochemical Profiling & Strategy

Before selecting column chemistry, we must analyze the molecule's behavior in solution.

PropertyCharacteristicChromatographic Implication
Structure Nitro-substituted phenolic esterDetection: Strong UV absorbance due to the nitro-aromatic conjugation. Tailing Risk: Nitro groups can interact with free silanols on older silica supports.
Acidity (pKa) ~5.5 - 6.5 (Phenolic OH)pH Control: The mobile phase pH must be < 3.0 . At neutral pH, the phenol ionizes, causing peak broadening and retention shifts.
Hydrophobicity LogP ~ 1.8 - 2.2Retention: Moderate hydrophobicity suitable for C18 or C8 phases.
Stability Ester bondHydrolysis Risk: Avoid alkaline buffers (> pH 7.5). Sample diluents must be organic-rich to prevent in-vial hydrolysis.
Method Development Workflow

The following decision tree outlines the logical progression for developing this specific method, prioritizing stability and resolution.

MethodDev Start Start: Molecule Profiling Solubility Solubility Check (MeOH/ACN) Start->Solubility UVScan UV Scan (200-400 nm) Solubility->UVScan ColumnSel Column Selection (C18 End-capped) UVScan->ColumnSel MobilePhase Mobile Phase (Acidic pH < 3.0) ColumnSel->MobilePhase Gradient Gradient Scouting (5-95% B) MobilePhase->Gradient Opt Optimization (Resolution > 2.0) Gradient->Opt

Figure 1: Strategic workflow for method development of nitro-phenolic esters.

Detailed Experimental Protocols

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1]

    • Water, Milli-Q (18.2 MΩ).

    • Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

Optimized Chromatographic Conditions

This method uses an acidic mobile phase to suppress the ionization of the phenolic hydroxyl group, ensuring sharp peak shape and consistent retention [2].

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry)End-capped C18 prevents nitro-group tailing caused by silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses phenol ionization; stabilizes the ester.
Mobile Phase B AcetonitrileLower viscosity than methanol; provides sharper peaks for nitro-aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 270 nm (Primary), 210 nm (Secondary)Nitro-aromatics show distinct absorbance ~270-300 nm, offering better specificity than 210 nm.
Temperature 30°CControls viscosity and retention reproducibility.[2]
Injection Vol. 5 - 10 µLDependent on sample concentration.
Gradient Program

A gradient is recommended to separate the main peak from potential hydrolysis products (more polar) and starting materials (varying polarity).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010End of Run

Sample Preparation (Critical Control Point)

Warning: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate has low aqueous solubility and is prone to hydrolysis. Do not dissolve directly in water.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Dilute the stock solution using a diluent of 50:50 Water:Acetonitrile .

    • Note: The diluent matches the initial mobile phase strength to prevent peak distortion ("solvent effect") while maintaining solubility.

Validation Parameters (ICH Q2)

To ensure the method is reliable for drug development contexts [3], assess the following:

Specificity

Inject the target compound along with its likely impurities:

  • Impurity A (Hydrolysis): 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-Nitrovanillic acid). Elutes earlier (more polar).

  • Impurity B (Precursor): Ethyl Vanillate. Elutes later (lacks nitro group, less polar).

  • Requirement: Resolution (

    
    ) > 2.0 between all peaks.
    
Linearity

Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
System Suitability
  • Tailing Factor (

    
    ):  Must be < 1.5. (Nitro groups often cause tailing; if 
    
    
    
    , switch to a "Base Deactivated" column).
  • Theoretical Plates (

    
    ):  > 5000.
    

Troubleshooting Guide

Use the logic flow below to diagnose common issues with this specific assay.

Troubleshooting Issue Problem Detected SplitPeak Split/Broad Peak? Issue->SplitPeak GhostPeak Ghost Peak (RT ~2-3 min)? Issue->GhostPeak Tailing Tailing > 1.5? Issue->Tailing SolventMismatch Solvent Mismatch: Diluent too strong. Use 50:50 ACN:Water SplitPeak->SolventMismatch Hydrolysis Sample Hydrolysis: Check pH of diluent. Prepare fresh. GhostPeak->Hydrolysis Silanol Silanol Interaction: Add 5mM Ammonium Acetate or Change Column Tailing->Silanol

Figure 2: Troubleshooting logic for common HPLC anomalies with nitro-phenolic esters.

Expert Insight: The "Ghost Peak" Phenomenon

If a small peak appears early in the chromatogram (approx. 2-3 minutes) that grows over time, it is likely 5-nitrovanillic acid formed by hydrolysis in the autosampler vial.

  • Fix: Ensure the autosampler is cooled to 4°C. Verify the sample diluent is neutral or slightly acidic, never basic.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Theory on pH control for ionizable compounds).
  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Method

Recrystallization solvent for purifying ethyl 5-nitrovanillate

Part 1: Executive Summary & Solvent Strategy Ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacap...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Solvent Strategy

Ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone analogs) and other bioactive kinase inhibitors. Its purity is paramount, as regioisomers or unreacted nitration precursors can propagate downstream, leading to complex separation challenges in late-stage GMP synthesis.

This guide details the purification via recrystallization , focusing on solvent thermodynamics, impurity rejection mechanisms, and scalable process control.

The Solvent System: Ethanol (EtOH)

For the recrystallization of ethyl 5-nitrovanillate, Ethanol (95% or Absolute) is the definitive solvent of choice.[1]

Scientific Rationale:

  • Chemical Compatibility (The "Common Ion" Effect): Using ethanol matches the alkyl group of the ethyl ester.[1] Using methanol poses a high risk of transesterification (exchanging the ethyl group for methyl) under heating, especially given the acidic character of the nitrophenol moiety which can catalyze the exchange.

  • Solubility Profile: The introduction of the nitro group at the 5-position significantly increases the polarity and melting point compared to the starting material (ethyl vanillate). Ethanol provides the ideal "steep" solubility curve: high solubility at reflux (~78°C) and low solubility at 0–5°C, ensuring high recovery yields.[1]

  • Impurity Rejection:

    • Starting Material (Ethyl Vanillate): Significantly more soluble in cold ethanol, remaining in the mother liquor.

    • Oxidation Byproducts (Tars): Often insoluble in hot ethanol or easily removed via hot filtration/activated carbon.

    • Inorganic Acids (Nitration residues): Soluble in the aqueous fraction of 95% EtOH.

Part 2: Detailed Experimental Protocol

Materials Required
  • Crude Ethyl 5-nitrovanillate (Yellow/Orange solid)

  • Solvent: Ethanol (ACS Reagent Grade, >99.5% preferred; 95% acceptable if inorganic salts are present).

  • Activated Carbon: Norit® SA 2 or equivalent (optional for decolorization).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle/oil bath, Buchner funnel, vacuum trap.[1]

Step-by-Step Methodology

1. Solvation & Saturation

  • Place the crude solid in a round-bottom flask equipped with a stir bar.

  • Add a minimal volume of Ethanol (start with ~3–5 mL per gram of crude).

  • Heat the mixture to reflux (gentle boil at ~78°C).

  • Observation Point: If the solid does not dissolve completely, add additional hot ethanol in small increments (0.5 mL/g) until a clear, homogeneous solution is obtained.

    • Note: If dark, insoluble specks remain, these are likely inorganic salts or char. Do not add infinite solvent; proceed to hot filtration.[2]

2. Decolorization (Optional but Recommended)

  • If the solution is dark brown or reddish (indicative of oxidation), remove the heat source briefly.[1]

  • Add Activated Carbon (1–3 wt% of crude mass).

  • Safety: Never add charcoal to a boiling solution; it will foam over instantly.

  • Re-heat to reflux for 5–10 minutes.

  • Perform a Hot Filtration through a pre-warmed Celite® pad or sintered glass funnel to remove the carbon.

3. Controlled Crystallization

  • Allow the clear yellow filtrate to cool to room temperature (20–25°C) slowly (over 30–60 minutes).

    • Mechanism:[2][3] Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, dense needles/prisms.

  • Once ambient temperature is reached, transfer the flask to an ice-water bath (0–4°C) for 1 hour to maximize yield.

4. Isolation & Washing [4][5][6][7]

  • Collect the crystals via vacuum filtration on a Buchner funnel.[5]

  • The Wash: Wash the filter cake with ice-cold Ethanol (2 x 1 mL/g).[1]

    • Critical: The wash solvent must be <0°C to prevent redissolving the product.[5]

  • Suction dry for 15 minutes.

5. Drying

  • Dry the solid in a vacuum oven at 40–50°C for 4–6 hours to remove residual ethanol.

  • Target: Constant weight.

Part 3: Visualization of Workflows

Workflow Diagram: Purification Logic

The following diagram illustrates the decision-making process during the recrystallization to ensure maximum purity and yield.

RecrystallizationWorkflow Start Crude Ethyl 5-Nitrovanillate Dissolve Add EtOH & Heat to Reflux (78°C) Start->Dissolve CheckSolubility Is solution clear? Dissolve->CheckSolubility AddSolvent Add EtOH (0.5 mL/g) CheckSolubility->AddSolvent No (Cloudy) CheckColor Is solution dark/tarry? CheckSolubility->CheckColor Yes (Clear) AddSolvent->CheckSolubility AddCarbon Add Activated Carbon (Hot Filtration) CheckColor->AddCarbon Yes Cooling Slow Cool to RT then 0°C CheckColor->Cooling No AddCarbon->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash with Ice-Cold EtOH Filter->Wash Dry Vacuum Dry (45°C) Wash->Dry

Caption: Logical flow for the purification of Ethyl 5-nitrovanillate, integrating solubility checks and decolorization steps.

Part 4: Quality Control & Troubleshooting

QC Specifications

After drying, the product should meet the following criteria.

ParameterSpecificationMethod
Appearance Bright yellow crystalline solidVisual
Melting Point Distinct (e.g., range within 2°C)*Capillary MP
Purity (HPLC) > 98.5% AreaC18 Column, ACN/Water
Solvent Residue < 5000 ppm EthanolGC Headspace
Identity Matches Reference Standard1H-NMR (CDCl3)

*Note: The exact MP depends on the specific polymorph but is typically distinct from the starting material (Ethyl Vanillate, MP ~44°C) and 5-nitrovanillin (~176°C).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.[1]Re-heat to reflux, add 10-20% more ethanol, and cool very slowly with vigorous stirring.
Low Yield Too much solvent used.[8]Concentrate the mother liquor by rotary evaporation to 50% volume and harvest a second crop.
Impurity Persistence Impurity has similar solubility to product.[1]Switch to a binary solvent system: Dissolve in minimal Ethyl Acetate , then add Hexane dropwise at reflux until cloudy. Cool to crystallize.
Transesterification Used Methanol instead of Ethanol.[1]CRITICAL: Always match the alcohol solvent to the ester alkyl group.

References

  • ChemicalBook. (2025). Synthesis and Properties of 5-Nitrovanillin and Derivatives. Retrieved from

  • BenchChem. (2025).[4][6][8] Protocols for the Nitration of Vanillin and Purification of Nitro-Derivatives. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Ethyl Vanillin: Chemical and Physical Properties. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Royal Society of Chemistry. (2014). Supporting Information: Purification of Nitro-Benzoate Esters. Retrieved from

Sources

Application

Application Note &amp; Protocol: Synthesis and Characterization of Schiff Base Derivatives from 5-Nitrovanillin

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff base derivatives originating from 5-nitrovanillin. It elucidates the underlying chemical principles,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff base derivatives originating from 5-nitrovanillin. It elucidates the underlying chemical principles, offers a detailed, step-by-step laboratory protocol, and outlines the analytical techniques required for structural validation. This guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering field-proven insights into optimizing reaction conditions and ensuring product integrity.

Scientific Introduction & Rationale

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of modern coordination chemistry and medicinal research.[1][2] Their versatile biological activities, including antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, make them prime candidates for drug discovery pipelines.[1][3] The synthesis of Schiff bases is typically achieved through the condensation of a primary amine with an active carbonyl compound, a reaction that is both robust and adaptable.[1][2]

Vanillin and its derivatives serve as excellent, naturally-derived starting materials for this synthesis, prized for their biocompatibility and rich chemical functionality.[3][4][5] The incorporation of a nitro group (NO₂) onto the vanillin scaffold, specifically at the 5-position to create 5-nitrovanillin, is a strategic chemical modification. The potent electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the resulting Schiff base, often enhancing its biological efficacy and altering its coordination behavior with metal ions.[2]

This guide focuses on the synthesis using 5-nitrovanillin, a commercially available and highly reactive precursor, providing a reliable pathway to novel Schiff base derivatives with high therapeutic potential.

Reaction Mechanism & Experimental Design

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 5-nitrovanillin's aldehyde group.

  • Proton Transfer: A proton transfer from the nitrogen to the oxygen results in the formation of a neutral intermediate known as a carbinolamine or hemiaminal.

  • Acid Catalysis & Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst (e.g., glacial acetic acid), transforming it into a good leaving group (H₂O).

  • Imine Formation: The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule and forming the final protonated imine. A final deprotonation step yields the neutral Schiff base.

Causality Behind Experimental Choices:

  • Solvent Selection: Absolute ethanol is a common choice as it effectively dissolves both the 5-nitrovanillin and many primary amines, while also being suitable for reflux conditions.[6] Dichloromethane (DCM) can also be employed, particularly when paired with a drying agent, as it facilitates the removal of the water byproduct.[6]

  • Catalyst: A few drops of glacial acetic acid are sufficient to catalyze the reaction by increasing the electrophilicity of the carbonyl carbon without being so acidic as to fully protonate and deactivate the amine nucleophile.[6]

  • Driving Equilibrium: The reaction is reversible. To maximize the yield, the water byproduct is removed. This can be achieved by heating under reflux (driving off the volatile water) or by including a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), which chemically sequesters the water as it is formed.[6]

General Reaction Scheme

G cluster_conditions Conditions R1 5-Nitrovanillin P1 Schiff Base Derivative R1->P1 R2 Primary Amine (R-NH₂) R2->P1 P2 Water (H₂O) Conds Ethanol Glacial Acetic Acid (cat.) Reflux Conds->R1

Caption: General reaction for the synthesis of Schiff bases from 5-nitrovanillin.

Detailed Experimental Protocol

This protocol describes a general method for the condensation of 5-nitrovanillin with a generic aromatic amine. Molar equivalents should be calculated precisely based on the chosen amine.

Materials and Reagents
Material / Reagent Specification Supplier Example Purpose
5-Nitrovanillin≥98% puritySigma-AldrichAldehyde precursor
Aromatic Amine (e.g., Aniline)≥99% purityAlfa AesarNucleophile
Absolute Ethanol200 proof, ACS GradeFisher ScientificReaction Solvent
Glacial Acetic AcidACS GradeVWRCatalyst
Anhydrous Magnesium SulfateGranular, ≥98%Acros OrganicsOptional Drying Agent
Diethyl Ether / HexaneACS GradeEMD MilliporeWashing/Recrystallization
Deuterated Solvents (e.g., DMSO-d₆)For NMRCambridge Isotope LabsNMR Analysis
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitrovanillin (e.g., 1.97 g, 10 mmol) in absolute ethanol (30 mL).

  • Amine Addition: To this stirring solution, add an equimolar amount of the selected primary amine (10 mmol) dissolved in a minimal amount of ethanol (10 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spots and the appearance of a new, typically lower Rf product spot indicate reaction progression. The reaction is generally complete within 5-20 hours.[6]

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate often forms upon cooling. For enhanced precipitation, the mixture can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol followed by cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The resulting Schiff bases are typically yellow to orange crystalline solids.[7]

Product Characterization: A Self-Validating System

Proper characterization is essential to confirm the identity and purity of the synthesized Schiff base. The expected spectral data provides a validation checklist for the protocol's success.

Spectroscopic Analysis Summary
Technique Key Observation Explanation
FTIR Disappearance of aldehyde C=O stretch (~1680 cm⁻¹). Appearance of imine C=N stretch (1580-1655 cm⁻¹).[7][8][9]Confirms the conversion of the aldehyde functional group to the imine group, the defining feature of a Schiff base.
¹H NMR Disappearance of aldehyde proton singlet (~9.8 ppm). Appearance of imine proton singlet (8.3-9.4 ppm).[10][11]Unambiguously demonstrates the formation of the azomethine C-H bond.
¹³C NMR Disappearance of aldehyde carbon signal (~190 ppm). Appearance of imine carbon signal (158-165 ppm).[12]Provides structural confirmation of the carbon backbone and the formation of the C=N bond.
Mass Spec. Molecular ion peak [M]⁺ or [M+H]⁺ matches the calculated molecular weight of the target Schiff base.Confirms the overall molecular formula and successful condensation.
Example Data for a Representative Product

(Product: 4-((phenylimino)methyl)-2-methoxy-6-nitrophenol, from 5-nitrovanillin and aniline)

Property Expected Value / Observation
Molecular Formula C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol
Physical State Yellow crystalline solid[7]
FTIR (cm⁻¹) ~1625 (C=N stretch), ~1520 & ~1340 (NO₂ stretches)
¹H NMR (DMSO-d₆, δ ppm) ~8.9 (s, 1H, -CH=N-), 7.2-8.2 (m, Ar-H), ~3.9 (s, 3H, -OCH₃)
Yield Typically 60-100% depending on amine and conditions[6]

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from synthesis to final, validated product.

G node_proc node_proc node_qc node_qc node_final node_final A 1. Reagent Dissolution (5-Nitrovanillin + Amine in Ethanol) B 2. Catalysis & Reflux (Add Acetic Acid, Heat) A->B C 3. Reaction Monitoring (TLC Analysis) B->C C->B Incomplete? Continue Reflux D 4. Isolation & Purification (Cooling, Filtration, Washing) C->D Complete? E 5. Structural Validation D->E F Characterized Schiff Base Product E->F V1 FTIR V2 ¹H / ¹³C NMR V3 Mass Spec

Caption: Workflow for the synthesis and validation of Schiff base derivatives.

Applications & Future Directions

The Schiff base derivatives synthesized from 5-nitrovanillin are of significant interest for various applications:

  • Antimicrobial Agents: These compounds have demonstrated notable activity against a range of bacteria, including resistant strains, making them valuable leads for new antibiotics.[13][12][14]

  • Coordination Chemistry: The imine nitrogen and phenolic oxygen atoms act as excellent coordination sites for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligand.[10][15][16]

  • Material Science: The unique electronic and structural properties of these compounds make them suitable for applications in catalysis, dyes, and as polymer stabilizers.[5]

Future research should focus on expanding the library of these derivatives by utilizing diverse primary amines and exploring the synthesis and therapeutic potential of their corresponding transition metal complexes.

References

  • o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity. PubMed Central.
  • Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. PubMed.
  • Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. Semantic Scholar.
  • Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors.
  • Synthesis, X-ray Structure and Evaluation of Bactericidal Activity of an o-vanillin Functionalized Schiff Base.
  • General procedure for the synthesis of vanillin Schiff bases.
  • PREPARATION OF SOME NEW SCHIFF BASES FROM 5-NITROVANILLIN. Tạp chí Khoa học - hcmue.
  • Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. JOCPR.
  • Biological Profiling of Two New Vanillyl Schiff Bases. SvedbergOpen.
  • Preparation of some new schiff bases
  • Synthesis, Characterization And Biological Studies of Schiff Bases Derived From Vanillin And Their Complexes With Cobalt (II).
  • Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences.
  • Biological applications of Schiff bases: An overview. GSC Online Press.
  • Applications of Vanillin Schiff Base ligands and their complexes: A Review. Engineering Journal IJOER.
  • Preparation of some new schiff bases
  • Data on synthesis and characterization of new p-nitro stilbene Schiff bases derivatives as an electrochemical DNA potential spacer. NIH.
  • Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. PMC.
  • Synthesis and characterization of Schiff bases NBBA, MNBA and CNBA. PMC - NIH.
  • Synthesis and Characterization of Schiff base m-nitro aniline and their complexes.
  • Synthesis and Characterization of Schiff Base from Aromatic Amine and Arom
  • Synthesis of substituted schiff's bases and their antimicrobial activity. Der Pharma Chemica.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED
  • Synthesis, Characterization and antimicrobial activity of Schiff base complexes derived from vanillin and 2-amino-4-chlorobenzoic acid. Jetir.Org.
  • 1H NMR, Diffused Reflectance, Thermal Studies, ESR and Anti Microbial Activities of Schiff Base Derived from 5-Nitro Salicylaldehyde and p-Anisidine.

Sources

Method

Application Note: Hydrolysis of Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Abstract & Scope This technical guide details the procedure for the base-catalyzed hydrolysis (saponification) of ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the procedure for the base-catalyzed hydrolysis (saponification) of ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid). This transformation is a critical intermediate step in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Opicapone [1, 2].

The protocol prioritizes high purity (>98%) and yield (>90%) suitable for pharmaceutical intermediate standards. It addresses solubility challenges inherent to nitro-substituted phenolics and provides a self-validating visual endpoint mechanism.

Chemical Context & Mechanism[1][2][3][4]

Reaction Logic

The substrate contains two acidic protons: the phenolic hydroxyl (pKa ~7.0 due to the electron-withdrawing nitro group) and the latent carboxylic acid masked as an ethyl ester.

  • Deprotonation: Upon addition of base (NaOH), the phenolic proton is removed first, forming a deeply colored nitrophenolate anion.

  • Nucleophilic Attack: Hydroxide ions attack the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: Ethoxide is eliminated, and the carboxylic acid is formed (immediately deprotonated to the carboxylate in basic media).

  • Acidification: The final workup with HCl reprotonates both the phenolate and carboxylate, precipitating the product as a yellow solid.

Mechanistic Pathway (Visualization)[5]

ReactionMechanism Substrate Ethyl Ester Substrate (Pale Yellow) Phenolate Nitrophenolate Anion (Deep Red/Orange) Substrate->Phenolate + NaOH (1 eq) Fast Tetrahedral Tetrahedral Intermediate Phenolate->Tetrahedral + NaOH Rate Limiting Dianion Dicarboxylate Dianion (Soluble) Tetrahedral->Dianion - EtOH Product 5-Nitrovanillic Acid (Yellow ppt, pH < 2) Dianion->Product + HCl Precipitation

Figure 1: Mechanistic pathway highlighting the colorimetric shift from pale yellow to deep red (phenolate) and back to yellow (product).

Critical Process Parameters (CPP)

Optimization of these parameters ensures reproducibility and minimizes decarboxylation side-reactions.

ParameterRecommended RangeScientific Rationale
Stoichiometry 2.5 – 3.0 eq NaOHRequires 1 eq for ester hydrolysis + 1 eq for phenol deprotonation. Excess ensures rapid kinetics.
Solvent System Ethanol/Water (1:1 to 2:1)Ethanol solubilizes the ester; water is required for hydrolysis and solvating the ionic intermediate.
Temperature 60°C – Reflux (approx. 80°C)High enough to overcome activation energy; controlled to prevent thermal decarboxylation of the nitro-acid.
Workup pH pH < 2.0The pKa of the benzoic acid moiety is ~3-4. pH must be significantly lower to fully protonate and precipitate the product.

Experimental Protocol

Reagents & Equipment[3]
  • Substrate: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (10.0 g, 41.5 mmol).

  • Base: Sodium Hydroxide (NaOH), 4M aqueous solution (32 mL, ~128 mmol, ~3 eq).

  • Solvent: Ethanol (95% or absolute), 50 mL.

  • Acid: Hydrochloric Acid (HCl), 6M or concentrated.

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, pH meter/paper, Vacuum Filtration Setup.

Step-by-Step Methodology
Phase 1: Saponification[1]
  • Setup: Charge the 250 mL RBF with 10.0 g of Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

  • Solvation: Add 50 mL of Ethanol. Stir at room temperature. Note: The solid may not fully dissolve yet.

  • Base Addition: Slowly add 32 mL of 4M NaOH aqueous solution.

    • Observation: The reaction mixture will immediately turn a deep red/orange color . This confirms the formation of the nitrophenolate anion [3].

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

    • Monitoring: Monitor by TLC (Silica; Ethyl Acetate:Hexane 1:1) or HPLC.[2][3] The starting material spot (higher Rf) should disappear.

Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Partial Concentration (Optional): If the volume is excessive, remove ~50% of the ethanol under reduced pressure (Rotavap). Do not distill to dryness.

  • Acidification: Place the flask in an ice bath (0–5°C). Slowly add 6M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Continue addition until pH reaches 1.0 – 2.0 .

    • Observation: The deep red color will vanish, replaced by a thick, bright yellow precipitate (the free acid).

  • Filtration: Filter the yellow solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 × 20 mL) to remove residual NaCl and ethanol.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours or until constant weight.

Expected Results
  • Yield: 8.0 – 8.8 g (85 – 95%).

  • Appearance: Yellow crystalline powder.

  • Melting Point: 216 – 219°C [1].[4]

Process Validation & Workflow

To ensure the protocol is executed correctly, follow this validation workflow.

Workflow Start Start: Crude Ester Reaction Reflux with NaOH/EtOH (Red Solution) Start->Reaction Check Check TLC/HPLC SM Consumed? Reaction->Check Check->Reaction No Acidify Acidify to pH 1-2 (Yellow Precipitate) Check->Acidify Yes Filter Filter & Wash (Remove NaCl) Acidify->Filter Dry Vacuum Dry Filter->Dry Validation QC: Melting Point (216°C) NMR Confirmation Dry->Validation

Figure 2: Operational workflow with decision gates for reaction completion.

Troubleshooting & Safety

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation (pH too high).Ensure pH is < 2.0. The product is partially soluble at pH 4-5.
Impure Product (Low MP) Trapped inorganic salts (NaCl).Increase volume of cold water wash during filtration.
Dark/Brown Product Thermal decomposition or oxidation.Do not exceed 85°C. Ensure inert atmosphere (N2) if scaling up significantly.
No Precipitation Excess Ethanol preventing crystallization.Evaporate more ethanol before acidification; add more water.
Safety Directives
  • Nitro Compounds: While 5-nitrovanillic acid is generally stable, nitro-aromatics can be energetic. Avoid grinding dry material with high friction.

  • Caustics: 4M NaOH is corrosive. Wear gloves and eye protection.

  • Exotherms: Acidification (Step 7) is exothermic. Add acid slowly to avoid "bumping" or uncontrolled boiling.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15527939, 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (1963). m-Nitrobenzoic Acid (General Procedure for Nitrobenzoate Hydrolysis). Coll. Vol. 4, p.715.[1] Retrieved from [Link][1]

  • Google Patents. (2013). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound (Analogous Chemistry). Patent CN103476763B.

Sources

Application

Application Note: 1H NMR Characterization of Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of pharmaceutical intermediates, specifically precursors for COMT inhibitors like Opicapone and Entaca...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of pharmaceutical intermediates, specifically precursors for COMT inhibitors like Opicapone and Entacapone.


)
Introduction & Significance

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (also known as Ethyl 5-nitrovanillate ) is a critical synthetic intermediate in the development of catechol-O-methyltransferase (COMT) inhibitors.[1] Its accurate characterization is essential for validating the nitration of ethyl vanillate, a common step in the synthesis of drugs for Parkinson's disease.

This guide provides a definitive protocol for the assignment of


H NMR chemical shifts, focusing on the diagnostic signals arising from the nitro-substituted aromatic ring and the intramolecular hydrogen bonding characteristic of this scaffold.
Structural Analysis & Proton Environments

The introduction of a nitro group (


) at position 5 of the vanillate scaffold drastically alters the magnetic environment of the aromatic protons compared to the starting material (ethyl vanillate).
  • H-6 (Ortho to

    
    ):  Highly deshielded due to the strong electron-withdrawing inductive (-I) and mesomeric (-M) effects of the nitro group.
    
  • H-2 (Para to

    
    ):  Moderately deshielded.
    
  • OH (Phenolic): The hydroxyl proton typically forms a strong intramolecular hydrogen bond with the adjacent nitro oxygen, shifting its resonance significantly downfield (often >10 ppm).

Visualization: Chemical Structure & Numbering

ChemicalStructure Core Benzene Core H2 H-2 (d, ~7.90 ppm) Core->H2 Position 2 H6 H-6 (d, ~8.04 ppm) Core->H6 Position 6 OH OH (s, ~11.14 ppm) H-Bonded Core->OH Position 4 OMe 3-OMe (s, ~3.97 ppm) Core->OMe Position 3 NO2 5-NO2 (Deshielding) Core->NO2 Position 5 Ester 1-COOEt (Ethyl Group) Core->Ester Position 1 OH->NO2 Intramolecular H-Bond

Figure 1: Proton environments and key intramolecular interactions in Ethyl 5-nitrovanillate.

Experimental Protocol
3.1 Sample Preparation
  • Mass: Weigh 10–15 mg of the dried sample.

  • Solvent: Dissolve in 0.6 mL of Chloroform-d (

    
    , 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Tube: Transfer to a clean, dry 5 mm NMR tube.

    • Note: Ensure the sample is free of residual paramagnetic impurities (e.g., from nitration catalysts) by filtering through a small plug of silica or cotton if necessary.

3.2 Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).

  • Temperature: 298 K (25°C).

  • Spectral Width: 14 ppm (to capture the downfield OH signal).

  • Number of Scans (NS): 16 or 32.

  • Relaxation Delay (D1): 1.0 s (Sufficient for qualitative assignment; increase to 5.0 s for accurate qNMR integration).

Results: Chemical Shift Assignments

The following data represents the consensus chemical shifts in


.
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Notes
4-OH 11.14 Singlet (br)1H-Diagnostic; Deshielded by H-bond to 5-

.
H-6 8.04 Doublet1H

Ortho to

; Most deshielded aromatic H.
H-2 7.90 Doublet1H

Ortho to

; Meta coupling to H-6.
-OCH

-
(Ethyl)
4.40 Quartet2H

Characteristic ester methylene.
3-OCH

3.97 - 4.04 Singlet3H-Aromatic methoxy group.
-CH

(Ethyl)
1.42 Triplet3H

Characteristic ester methyl.
4.1 Detailed Analysis
  • Aromatic Region (7.5 - 8.5 ppm):

    • Unlike the starting material (ethyl vanillate) which shows an ABX system (d, dd, d), the nitrated product shows only two distinct doublets .

    • The disappearance of the doublet at ~6.94 ppm (H-5 in ethyl vanillate) confirms successful nitration at the C-5 position.

    • The H-6 proton shifts downfield significantly (

      
       ppm vs. precursor) due to the proximity of the nitro group.
      
  • Hydroxyl Signal (11.14 ppm):

    • In non-polar solvents like

      
      , the phenolic proton is locked in a planar 6-membered ring hydrogen bond with the nitro group oxygen. This prevents rapid exchange and results in a sharp, highly deshielded singlet.
      
    • Troubleshooting: If this peak is broad or missing, the sample may contain water or trace acid/base, or the solvent may be wet (promoting exchange).

  • Ethyl Ester vs. Methoxy:

    • The methoxy singlet (~4.00 ppm) and the ethyl quartet (~4.40 ppm) are distinct. Do not confuse the aromatic methoxy with the ester methyl (which is a triplet at 1.42 ppm).

Workflow: Assignment Logic

The following decision tree illustrates the logic used to validate the structure based on the NMR data.

NMRWorkflow Start Acquire 1H NMR Spectrum CheckOH Check > 10 ppm region Start->CheckOH OH_Present Peak at ~11.1 ppm? CheckOH->OH_Present CheckAr Analyze Aromatic Region (7.5 - 8.5 ppm) OH_Present->CheckAr Yes Invalid INVESTIGATE: Incomplete Nitration or Isomer OH_Present->Invalid No (Check Solvent/Water) Pattern Pattern: Two Doublets (J~2Hz)? CheckAr->Pattern CheckEthyl Check Aliphatic Region Pattern->CheckEthyl Yes Pattern->Invalid No (Isomer/Start Material) Ethyl_OK Quartet (4.4) & Triplet (1.4)? CheckEthyl->Ethyl_OK Valid VALID STRUCTURE: Ethyl 5-nitrovanillate Ethyl_OK->Valid Yes Ethyl_OK->Invalid No

Figure 2: Step-by-step logic for structural validation using 1H NMR.

References
  • Source of the methyl ester analog data used for aromatic assignment correl
  • Google Patents. (2007). WO2007084560A2 - Inhibitors of TNFα, PDE4 and B-RAF.
  • National Institutes of Health (NIH) PubChem. (n.d.). Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl Vanillate). Retrieved October 26, 2025, from [Link]

    • Reference data for the starting material to calcul

Sources

Method

Conditions for esterification of 4-hydroxy-3-methoxy-5-nitrobenzoic acid

Executive Summary & Chemical Strategy The Target: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Strategy

The Target: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (also known as 5-nitrovanillic acid) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone and Entacapone . These drugs are essential in Parkinson’s disease therapy, serving to prolong the efficacy of Levodopa.

The Challenge: Esterifying this molecule presents a specific chemoselective dichotomy:

  • Steric Hindrance: The carboxylic acid is flanked by a methoxy group at position 3 and a nitro group at position 5. This "ortho-effect" significantly reduces the rate of nucleophilic attack at the carbonyl carbon, necessitating vigorous conditions compared to simple benzoic acids.

  • Chemoselectivity (Phenol vs. Carboxyl): The molecule contains a free phenolic hydroxyl group.

    • Base-Catalyzed Alkylation (e.g., MeI/K₂CO₃) will indiscriminately alkylate both the carboxylate (forming the ester) and the phenoxide (forming the ether), destroying the 4-OH functionality.

    • Acid-Catalyzed Esterification (Fischer) is required to selectively target the carboxylic acid while leaving the phenolic hydroxyl intact.

This guide details the Fischer Esterification protocol, optimized for high-steric substrates, and provides an alternative Acyl Chloride route for complex esters.

Reaction Logic & Pathway Visualization

The following diagram illustrates the critical decision tree for choosing the correct synthetic route based on the desired product.

ReactionPathways Start 4-Hydroxy-3-methoxy- 5-nitrobenzoic Acid ConditionA Route A: Acid Catalysis (MeOH + H2SO4) Start->ConditionA Protonation of Carbonyl ConditionB Route B: Base Catalysis (MeI + K2CO3) Start->ConditionB Deprotonation of Phenol ProductA Target Product: METHYL ESTER (Phenol Intact) ConditionA->ProductA Selective Esterification ProductB Side Product: DIMETHYL ETHER ESTER (Phenol Capped) ConditionB->ProductB Dual Alkylation (Undesired)

Figure 1: Chemoselectivity map. Route A preserves the pharmacophore (phenolic OH), while Route B destroys it.

Protocol A: High-Yield Fischer Esterification (Methyl/Ethyl Ester)

Application: Primary method for synthesizing methyl or ethyl esters where the alcohol serves as the solvent. Mechanism: Acid-catalyzed nucleophilic acyl substitution. Critical Factor: Due to steric crowding by the 5-NO₂ group, standard reflux times must be extended.

Materials
  • Substrate: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid (1.0 eq)

  • Solvent/Reagent: Anhydrous Methanol (or Ethanol) (Volume: 10–15 mL per gram of substrate)

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (0.5–1.0 eq) or Thionyl Chloride (SOCl₂) (1.2 eq - in situ acid generation)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), magnetic stirrer.

Step-by-Step Methodology
  • Dissolution:

    • Charge the reaction flask with 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

    • Add anhydrous Methanol. Stir to create a suspension (solubility may be low initially).

  • Catalyst Addition (Exothermic):

    • Option 1 (Traditional): Add conc. H₂SO₄ dropwise.[1]

    • Option 2 (Water Scavenging): Add SOCl₂ dropwise at 0°C. SOCl₂ reacts with MeOH to generate anhydrous HCl and consumes any adventitious water, driving the equilibrium forward.

  • Reflux (The Kinetic Barrier):

    • Heat the mixture to a vigorous reflux (65°C for MeOH).

    • Time: Maintain reflux for 24–48 hours .

    • Note: Standard benzoic acids react in 4–6 hours. The 5-nitro/3-methoxy substitution pattern imposes a steric penalty requiring this extended duration.

  • Monitoring:

    • Monitor via TLC (Eluent: 50% EtOAc/Hexane) or HPLC.

    • Endpoint: Disappearance of the acid peak.

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Pour the residue into crushed ice/water (approx. 5x volume).

    • Neutralization: Carefully adjust pH to ~7–8 using saturated NaHCO₃ solution. Caution: CO₂ evolution.

    • Extraction: Extract with Ethyl Acetate (3x).[4]

  • Purification:

    • Wash combined organics with Brine.

    • Dry over anhydrous Na₂SO₄.

    • Evaporate solvent.[5][6][7]

    • Crystallization:[1][8][9][10] The crude ester is often pure enough but can be recrystallized from Ethanol/Water if necessary.[1]

Protocol B: Acid Chloride Route (For Complex/Hindered Alcohols)

Application: Used when the alcohol is expensive, solid, or sterically hindered (e.g., secondary alcohols), making Fischer esterification inefficient.

Workflow Visualization

AcidChlorideRoute Step1 1. Activation Substrate + SOCl2 (Reflux) Intermed Intermediate: Acid Chloride Step1->Intermed - SO2, - HCl Step2 2. Coupling + R-OH (Alcohol) + Pyridine Intermed->Step2 Nucleophilic Attack Final Final Ester Step2->Final Base scavenges HCl

Figure 2: Two-step activation protocol for difficult esters.

Methodology
  • Activation: Suspend the acid in Toluene or DCM. Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops). Reflux for 2–3 hours until the solution becomes clear (formation of acid chloride).

  • Evaporation: Remove solvent and excess SOCl₂ under vacuum. Strictly anhydrous conditions required.

  • Coupling: Redissolve the acid chloride residue in dry DCM. Add the target alcohol (1.0 eq) and a base (Triethylamine or Pyridine, 1.2 eq) at 0°C.

  • Reaction: Stir at room temperature for 4–12 hours.

Analytical Data & Specifications

ParameterSpecification / Observation
Appearance Yellow to pale-orange crystalline solid.
Melting Point Methyl Ester: ~118–120°C (Lit. varies slightly by purity).
1H NMR (DMSO-d6) δ 3.85 (s, 3H, OMe), δ 3.90 (s, 3H, COOMe), δ 7.6 (d, Ar-H), δ 8.1 (d, Ar-H). Note: Phenolic OH often broad/invisible or >10 ppm.
IR Spectroscopy 1710–1725 cm⁻¹ (Ester C=O stretch); 1530 & 1350 cm⁻¹ (Nitro N-O stretch); 3300–3400 cm⁻¹ (Phenolic OH).
Solubility Soluble in EtOAc, DCM, DMSO. Insoluble in water.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction due to sterics.Increase reflux time to 48h. Use SOCl₂/MeOH method to remove water.
O-Alkylation (Ether) Basic conditions were used.[3]STOP. Switch to Acid-Catalyzed (Protocol A). Do not use alkyl halides/base.
Sticky/Oily Product Residual solvent or mixed anhydride.Recrystallize from EtOH/Water.[1] Ensure full removal of SOCl₂ if using Route B.
Starting Material Remains Water in solvent (equilibrium issue).Use Anhydrous Methanol. Add molecular sieves (3Å) to the reaction flask.

References

  • Synthesis of Nitro-Vanillic Acid Derivatives

    • Title: Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
    • Source: Asian Journal of Chemistry, 2015.[9]

    • Relevance: Establishes reflux conditions for nitrated vanillic acid deriv
  • General Esterification of Hindered Aromatic Acids

    • Title: Esterification of organic acids (P
    • Source: Google P
    • Relevance: Discusses azeotropic water removal for nitro-benzoic acid esterific
  • Process Chemistry for COMT Inhibitors

    • Title: WO2010076810A2 - Process for the preparation of Gefitinib (and related nitro-benzoate intermedi
    • Source: WIPO/Google P
    • Relevance: Describes reflux times (40h+) for ethyl esters of hydroxy-methoxy-nitrobenzoic acids.
  • Chemical Properties & Safety

    • Title: Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Compound Summary).[11]

    • Source: PubChem (NIH).
    • Relevance: Verification of structure, CAS, and physical properties.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pattern of Nitrobenzoate Esters

This Application Note is written for researchers and drug development professionals requiring high-fidelity structural elucidation of nitrobenzoate esters. It synthesizes mechanistic organic chemistry with practical mass...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug development professionals requiring high-fidelity structural elucidation of nitrobenzoate esters. It synthesizes mechanistic organic chemistry with practical mass spectrometry protocols.

Abstract

Nitrobenzoate esters (o-, m-, and p-isomers) serve as critical intermediates in organic synthesis and as diagnostic derivatives for the characterization of alcohols in complex matrices. While their molecular weights are identical, their mass spectral fragmentation patterns differ significantly due to steric and electronic effects. This guide details the mechanistic origins of these differences—specifically the "Ortho Effect"—and provides a validated protocol for the derivatization and analysis of alcohols using p-nitrobenzoyl chloride (PNBC).

Introduction & Scientific Context

In drug development and metabolomics, the stereochemical and positional assignment of functional groups is paramount. Nitrobenzoate esters are frequently generated to enhance the ionization efficiency of alcohols (via electron capture in negative mode or protonation in positive mode) and to introduce a UV-active chromophore.

However, distinguishing between the ortho, meta, and para isomers of these esters relies on understanding their unique fragmentation pathways in Electron Ionization (EI) or Collision-Induced Dissociation (CID).

  • Para/Meta Isomers: Fragment primarily through standard inductive and alpha-cleavage pathways governed by resonance stabilization.

  • Ortho Isomers: Exhibit distinct "Ortho Effects," where the proximity of the nitro group to the ester functionality facilitates intramolecular rearrangements (hydrogen or oxygen transfer) that are sterically impossible for meta/para analogs.

Experimental Protocol: Derivatization & Analysis

This protocol utilizes p-Nitrobenzoyl Chloride (PNBC) to derivatize primary and secondary alcohols. This reaction transforms poor-ionizing alcohols into highly responsive nitrobenzoate esters suitable for LC-MS or GC-MS.

Reagents & Preparation
  • Derivatizing Agent: p-Nitrobenzoyl chloride (PNBC), 10 mg/mL in anhydrous Acetonitrile (ACN). Prepare fresh.

  • Catalyst/Base: Pyridine (anhydrous) or 100 mM Sodium Carbonate (Na₂CO₃) for aqueous samples.

  • Quenching Agent: 1% Formic Acid in water.

  • Solvent: LC-MS grade Acetonitrile.

Step-by-Step Derivatization Workflow

This method follows a modified Schotten-Baumann reaction optimized for microsampling.

  • Sample Preparation: Dissolve 50 µL of sample (alcohol analyte, ~100 µM) in ACN.

  • Basification: Add 25 µL of Pyridine (for organic soluble) or Carbonate buffer (for aqueous). Vortex for 10 sec.

  • Reaction: Add 50 µL of PNBC solution.

    • Critical Step: Incubate at 55°C for 20 minutes . Heat is required to drive the reaction for sterically hindered secondary alcohols.

  • Quenching: Stop reaction by adding 50 µL of 1% Formic Acid. This hydrolyzes excess acid chloride to the free acid, which elutes earlier in Reverse Phase LC.

  • Clarification: Centrifuge at 12,000 x g for 5 min to remove any precipitate.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS system.

Instrumentation Parameters (LC-MS/MS)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 min; Hold 2 min.
Ionization ESI Positive Mode (Targeting [M+H]⁺)
Source Temp 350°C

Fragmentation Mechanics & Data Interpretation

Understanding the mechanism of fragmentation allows for self-validation of the data.

General Fragmentation (Meta/Para Isomers)

The meta and para isomers lack the steric proximity for direct interaction between the nitro and ester groups. Their fragmentation is dominated by Alpha-Cleavage .

  • Pathway: Ionization occurs at the carbonyl oxygen or the aromatic ring.

  • Primary Cleavage: Homolytic cleavage of the C-O bond (alkoxy loss).

  • Result: Formation of the Nitrobenzoyl Cation (m/z 150) .

  • Secondary Decay: The m/z 150 ion loses CO to form the nitrophenyl cation (m/z 122), which subsequently loses NO₂ to form the phenyl cation (m/z 76).

The Ortho Effect (Ortho Isomers)

The ortho isomer undergoes a specific rearrangement known as the Ortho Effect . The nitro group oxygen acts as an intramolecular base/radical, abstracting a hydrogen or interacting with the ester carbon.

Mechanism:

  • Hydrogen Abstraction: One oxygen of the nitro group abstracts a hydrogen from the

    
    -carbon of the alkoxy group (if available).
    
  • Elimination: This leads to the elimination of a neutral aldehyde/ketone and the formation of a protonated nitrobenzoic acid species, or loss of OH radical if H-transfer is to the nitro group.

  • Diagnostic Signal: Enhanced abundance of [M-OH]⁺ or [M-OR]⁺ ions compared to para isomers, and often a distinctive peak at m/z 134 (loss of oxygen) or m/z 120 depending on the specific alkyl chain.

Comparative Fragmentation Pathways (DOT Diagram)

The following diagram contrasts the direct cleavage of the Para isomer with the rearrangement-driven decay of the Ortho isomer.

FragmentationPathways M_Para Para-Nitrobenzoate M+. (m/z 181 for Methyl) Ion_150 Nitrobenzoyl Cation (m/z 150) M_Para->Ion_150 Alpha Cleavage (Loss of -OR) Ion_122 Nitrophenyl Cation (m/z 122) Ion_150->Ion_122 Loss of CO Ion_104 Benzoyl Cation (m/z 104) Ion_122->Ion_104 Loss of NO (uncommon) or NO2 M_Ortho Ortho-Nitrobenzoate M+. (m/z 181) TS_Ortho 6-Membered Transition State (Nitro O interacts with Alkyl H) M_Ortho->TS_Ortho Steric Proximity TS_Ortho->Ion_150 Competing Alpha Cleavage Ion_Ortho_Specific Protonated Acid / Rearrangement Ion (m/z varies by alkyl group) TS_Ortho->Ion_Ortho_Specific H-Transfer & Elimination (Ortho Effect)

Figure 1: Mechanistic divergence between Para (direct cleavage) and Ortho (rearrangement) isomers.

Diagnostic Ion Table

Use this table to interpret spectra when distinguishing isomers. Values are based on Methyl Nitrobenzoate (MW 181) as a reference standard.

Diagnostic FeatureOrtho-NitrobenzoateMeta-NitrobenzoatePara-Nitrobenzoate
Base Peak (EI) Often m/z 150 (acylium) or rearrangement ionm/z 150 (acylium)m/z 150 (acylium)
[M - OR]⁺ PresentDominantDominant
[M - OH]⁺ (m/z 164) Significant (Ortho Effect)NegligibleNegligible
[M - NO₂]⁺ (m/z 135) LowModerateHigh (Resonance stabilized)
m/z 104 VariablePresentPresent
Key Differentiator Presence of [M-17] or [M-33] (loss of H₂O + Me)Standard ester patternHigh stability of NO₂ loss

Note on Data Interpretation: The "Ortho Effect" is most pronounced in EI (Electron Ionization). In ESI (Electrospray), the "Ortho Effect" may manifest as different adduct stabilities or specific MS/MS fragments corresponding to water loss [M+H-H₂O]⁺ which is less favored in para-isomers.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Methyl 3-nitrobenzoate." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Todua, N. G., et al. (2016). "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids."[1] Journal of Mass Spectrometry. Available at: [Link]

  • Wong, J. W., et al. (2017). "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS." LCGC North America. Available at: [Link]

  • Barkow, A., et al. (1995). "Ortho effects: A mechanistic study." European Journal of Mass Spectrometry. Available at: [Link]

Sources

Method

Preparation of COMT inhibitors using ethyl 5-nitrovanillate

Leveraging Ethyl 5-Nitrovanillate as a Pivotal Scaffold Executive Summary & Rationale The clinical success of Entacapone, Tolcapone, and Opicapone in the management of Parkinson’s Disease (PD) has cemented the nitrocatec...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Ethyl 5-Nitrovanillate as a Pivotal Scaffold

Executive Summary & Rationale

The clinical success of Entacapone, Tolcapone, and Opicapone in the management of Parkinson’s Disease (PD) has cemented the nitrocatechol moiety as the gold-standard pharmacophore for Catechol-O-methyltransferase (COMT) inhibition. These drugs function as adjuncts to Levodopa/Carbidopa therapy, preventing the peripheral methylation of Levodopa and thereby increasing its bioavailability to the brain.

This application note details the strategic use of Ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate) as a robust starting material. While 5-nitrovanillin is a common precursor for Entacapone, Ethyl 5-nitrovanillate offers distinct advantages in solubility and handling for the synthesis of novel amide-linked inhibitors (Tolcapone-like) or for generating the universal intermediate 3,4-dihydroxy-5-nitrobenzoic acid .

Key Technical Insight: The critical synthetic challenge is the regioselective demethylation of the 3-methoxy group without reducing the 5-nitro group or degrading the ester/acid functionality. This guide presents a high-yield, aluminum chloride-mediated protocol to achieve this transformation.

Mechanism of Action: The Nitrocatechol Pharmacophore

To design effective inhibitors, one must understand the atomic-level interaction. COMT is a magnesium-dependent enzyme.[1] The nitrocatechol domain acts as a bidentate chelator of the catalytic


 ion within the active site, displacing the water molecule required for the nucleophilic attack on the methyl donor (SAM).

Figure 1: Mechanism of COMT Inhibition

COMT_Mechanism COMT_Site COMT Active Site Mg_Ion Mg2+ Ion COMT_Site->Mg_Ion Coordinates Inhibitor Nitrocatechol Inhibitor (Ionized) Inhibitor->Mg_Ion Bidentate Chelation (Tight Binding) Substrate Levodopa (Catechol Substrate) Inhibitor->Substrate Blocks Access SAM S-Adenosyl methionine (Cofactor) SAM->COMT_Site Methyl Donor

Caption: The ionized nitrocatechol moiety forms a tight coordination complex with the active site Magnesium, preventing the methylation of the Levodopa substrate.

Synthetic Workflow Overview

The synthesis transforms the "masked" catechol (methoxy-phenol) into the active "free" catechol.

Figure 2: Synthetic Pathway from Ethyl 5-Nitrovanillate

Synthesis_Flow Start Ethyl 5-nitrovanillate (Precursor) Step1 Demethylation (AlCl3 / Pyridine) Start->Step1 Regioselective Cleavage Intermed Ethyl 3,4-dihydroxy- 5-nitrobenzoate Step1->Intermed Step2 Hydrolysis (Acid/Base) Intermed->Step2 Acid 3,4-dihydroxy- 5-nitrobenzoic acid (Universal Intermediate) Step2->Acid Branch1 Amide Coupling (Tolcapone Analogs) Acid->Branch1 SOCl2 / Amine Branch2 Reduction -> Aldehyde (Entacapone Analogs) Acid->Branch2 DIBAL-H

Caption: Workflow converting the vanillate ester to the universal benzoic acid intermediate required for diverse COMT inhibitors.

Detailed Protocol: Regioselective Demethylation

This protocol utilizes an Aluminum Chloride (


) / Pyridine system.[2][3] This method is superior to HBr/Acetic Acid for nitro-compounds as it avoids bromination byproducts and operates under milder thermal conditions, preserving the nitro group.

Target Product: Ethyl 3,4-dihydroxy-5-nitrobenzoate (or the free acid depending on workup).

Materials & Reagents[3][4][5][6][7][8][9][10]
  • Substrate: Ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate).

  • Reagent: Aluminum Chloride (

    
    ), anhydrous (Handle under 
    
    
    
    ).[11]
  • Base/Ligand: Pyridine (anhydrous).

  • Solvent: Dichloromethane (DCM) or Chlorobenzene (for higher temp).

  • Quench: 1M Hydrochloric Acid (HCl), ice-cold.

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

    • Flame-dry the glassware under vacuum and purge with nitrogen.

  • Solubilization:

    • Charge the flask with Ethyl 5-nitrovanillate (1.0 eq) and anhydrous DCM (10 mL per gram of substrate).

    • Cool the solution to 0°C using an ice bath.

  • Lewis Acid Complexation:

    • Add Aluminum Chloride (

      
      , 1.2 - 1.5 eq) portion-wise. Caution: Exothermic reaction.
      
    • The solution will likely darken (orange/red) as the aluminum phenoxide complex forms.

  • Pyridine Addition (The Key Step):

    • Add Pyridine (4.0 eq) dropwise via the addition funnel over 20 minutes.

    • Note: Pyridine forms a complex with

      
       that selectively cleaves the methyl ether ortho to the nitro group without reducing the nitro functionality.
      
  • Reflux & Reaction:

    • Remove the ice bath and heat the mixture to reflux (approx. 40°C for DCM; 130°C if using Chlorobenzene for stubborn substrates).

    • Monitor via TLC (Mobile phase: 5% Methanol in DCM). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
    • Typical Reaction Time: 4–6 hours in DCM; 1–2 hours in Chlorobenzene.

  • Quenching & Workup:

    • Cool the reaction mixture to 0°C.

    • Slowly pour the reaction mixture into Ice-Cold 1M HCl (excess) with vigorous stirring. This breaks the Aluminum-Catechol complex.

    • Observation: The color will shift from dark red/brown to yellow (characteristic of nitrocatechols).

  • Extraction & Purification:

    • Extract the aqueous layer with Ethyl Acetate (

      
      ).
      
    • Combine organic layers and wash with Brine.[12]

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
    • Recrystallization: Recrystallize the crude solid from Ethanol/Water to yield pure Ethyl 3,4-dihydroxy-5-nitrobenzoate .

Data Validation (Expected)
AnalysisExpected Result
Appearance Yellow crystalline solid
1H NMR (DMSO-d6) Disappearance of methoxy singlet (~3.8 ppm). Appearance of two exchangeable phenolic protons (broad singlets >9 ppm).
Yield 75% - 85%
Downstream Application: Synthesis of the "Universal Acid"

Most COMT inhibitors (Tolcapone, Entacapone) are derivatives of 3,4-dihydroxy-5-nitrobenzoic acid . If your target requires the free acid, perform a hydrolysis step immediately following demethylation.

Protocol:

  • Dissolve the demethylated ester (from Step 4) in 1M NaOH (3 eq).

  • Stir at room temperature for 2 hours (saponification).

  • Acidify carefully with 6M HCl to pH 2.

  • The product, 3,4-dihydroxy-5-nitrobenzoic acid , will precipitate as a yellow solid. Filter and dry.[8][9][12]

Application Note: This acid can now be coupled with amines (using


 or HATU) to create Tolcapone analogs, or reduced to the aldehyde for Entacapone synthesis.
Safety & Handling
  • Nitro Compounds: Potentially explosive if heated dry. Avoid friction and shock.

  • Aluminum Chloride: Reacts violently with water. Quench with extreme caution.

  • Toxicity: Nitrocatechols uncouple oxidative phosphorylation. Handle all solids in a fume hood and wear double nitrile gloves.

References
  • Learmonth, D. A., & Kiss, L. E. (2002). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivatives as inhibitors of catechol-O-methyltransferase.Journal of Medicinal Chemistry.

    • Context: Establishes the nitrocatechol pharmacophore and synthesis via demethyl
    • (Search via DOI: 10.1021/jm020834v)

  • Orion Corporation. (1994). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.[3][6][8][13][14][15][16]European Patent EP0589948 .[8]

    • Context: Describes industrial-scale demethylation of nitrovanillin deriv
  • Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): Biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors.Pharmacological Reviews.

    • Context: Authoritative review on the mechanism of action and clinical necessity of COMT inhibitors.
  • Borgulya, J., et al. (1989). Catechol-O-methyltransferase-Inhibiting Pyrocatechol Derivatives.U.S.

    • Context: Foundational patent for nitroc

Sources

Application

Application Note: Optimized TLC Strategies for the Separation and Analysis of Nitrovanillates

Executive Summary Nitrovanillates—specifically 5-nitrovanillin and 5-nitrovanillic acid —are critical intermediates in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone) used in Parkinson’...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrovanillates—specifically 5-nitrovanillin and 5-nitrovanillic acid —are critical intermediates in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone) used in Parkinson’s disease therapy.[1] Their analysis presents a unique chromatographic challenge: the introduction of the nitro group (


) at the 5-position significantly increases the acidity of the phenolic hydroxyl group, leading to severe "tailing" on silica gel if not properly managed.

This guide provides a robust, self-validating protocol for the TLC separation of these compounds. Unlike generic phenolic protocols, this method accounts for the intramolecular hydrogen bonding and enhanced acidity inherent to the nitro-guaiacol scaffold.

Mechanistic Insight: The "Acidity Trap"

To separate nitrovanillates, one must understand the electronic influence of the nitro group.

  • Acidity & Tailing: The electron-withdrawing nitro group lowers the

    
     of the phenolic proton (from ~7.4 in vanillin to ~5.5 in 5-nitrovanillin).[1] On standard Silica Gel 60 (
    
    
    
    ), the compound partially ionizes, interacting strongly with silanol groups.[1] This results in broad, streaky spots (tailing).[1]
    • Correction: The mobile phase must be acidified to suppress ionization (

      
      ).
      
  • Intramolecular Bonding: 5-nitrovanillin exhibits strong intramolecular hydrogen bonding between the phenolic

    
     and the nitro oxygen.[1] This "locks" the polarity, making the molecule effectively less polar than predicted, often causing it to co-elute with non-nitrated precursors in non-polar solvents.
    
Visualization Logic
  • UV 254 nm: The nitro group is a strong chromophore; these compounds quench fluorescence efficiently.

  • Chemical Stains:

    • Ferric Chloride: Detects the free phenol.

    • 2,4-DNP:[1][2] Specific for the aldehyde moiety (distinguishes 5-nitrovanillin from 5-nitrovanillic acid).[1]

    • Bromocresol Green:[3][4][5] Identifies free carboxylic acids (5-nitrovanillic acid).

Materials and Reagents

  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing (20 x 20 cm).[1]
    
  • Solvents (HPLC Grade): Toluene, Ethyl Acetate (EtOAc), Formic Acid, Methanol (MeOH), Dichloromethane (DCM).[1]

  • Reference Standards: Vanillin (starting material), 5-Nitrovanillin (product).[1][2][6][7][8]

Experimental Protocols

Protocol A: Reaction Monitoring (Synthesis of 5-Nitrovanillin)

Use this rapid method to monitor the consumption of Vanillin and the formation of 5-Nitrovanillin.[1]

Mobile Phase I (Isocratic):



Procedure:

  • Sample Prep: Take 10

    
    L of reaction mixture. Quench in 100 
    
    
    
    L water/DCM (1:1). Spot the organic (DCM) layer.
  • Elution: Develop the plate to 80% height.

  • Expected

    
     Values: 
    
    • Vanillin:

      
      [1]
      
    • 5-Nitrovanillin:

      
       (Distinct yellow spot)[1]
      
    • Note: Without acetic acid, the 5-nitrovanillin spot will streak and overlap with vanillin.[1]

Protocol B: High-Resolution Purity Analysis

Use this method to separate the aldehyde (5-nitrovanillin) from the oxidized acid byproduct (5-nitrovanillic acid).[1]

Mobile Phase II (The "TEF" System):



Procedure:

  • Chamber Saturation: Add mobile phase to the chamber 30 minutes prior to use. Place a filter paper wick inside to ensure vapor equilibrium.[1]

  • Elution: Run the plate. Dry in a fume hood for 5 minutes (essential to remove formic acid before staining).

  • Analysis:

    • 5-Nitrovanillin:

      
       (Yellow spot).[1]
      
    • 5-Nitrovanillic Acid:

      
       (Visible under UV; requires stain for color).[1]
      
    • Vanillin:

      
      .[1][7]
      

Visualization & Detection Workflows

The following diagram illustrates the decision matrix for visualizing these specific derivatives.

TLC_Visualization Start Developed & Dried Plate Visual_Check 1. Visual Inspection (Daylight) Start->Visual_Check UV_Check 2. UV Lamp (254 nm) Visual_Check->UV_Check Mark spots with pencil Decision Target Analyte? UV_Check->Decision Stain_Aldehyde Stain: 2,4-DNP (Orange Spot) Decision->Stain_Aldehyde Aldehyde (5-Nitrovanillin) Stain_Acid Stain: Bromocresol Green (Yellow Spot on Blue) Decision->Stain_Acid Carboxylic Acid (5-Nitrovanillic Acid) Stain_Phenol Stain: Ferric Chloride (Colored Complex) Decision->Stain_Phenol General Phenol

Caption: Visualization decision tree. Note that 5-nitrovanillin is naturally yellow, reducing the need for staining in high-concentration samples.[1]

Staining Preparation[1][3][4][9][10]
  • 2,4-Dinitrophenylhydrazine (2,4-DNP): Dissolve 1g 2,4-DNP in 2mL conc.

    
    , then add to 100mL Ethanol. Caution: Corrosive.
    
  • Bromocresol Green: 0.04g in 100mL Ethanol. Add 0.1M NaOH dropwise until solution turns just blue.

Troubleshooting Guide

IssueCauseCorrective Action
Streaking / Tailing Ionization of the phenolic -OH or carboxylic acid.[1]Add Acid: Ensure Mobile Phase contains 1-2% Formic or Acetic acid.[1]
"Ghost" Spots Decomposition of nitro-compound on active silica.[1]Speed: Do not leave spotted plates drying for hours. Run immediately.
Co-elution Vanillin and Nitrovanillin running together.[1]Change Selectivity: Switch from EtOAc/Hexane to Toluene/EtOAc (System II). Toluene engages

interactions with the nitro-aromatic ring.[1]
Fading Spots Oxidation or UV degradation.[1]Store plates in the dark if not analyzing immediately.

Method Development Logic (Graphviz)[1]

The following diagram details the logic flow used to select the mobile phase, ensuring the user understands why specific solvents are chosen.

Mobile_Phase_Selection Input Crude Nitrovanillate Mix Check_Acid Contains Carboxylic Acid? (e.g., 5-nitrovanillic acid) Input->Check_Acid Route_Acid YES: High Polarity + Acid Check_Acid->Route_Acid Yes Route_Neut NO: Medium Polarity Check_Acid->Route_Neut No Sys_TEF System: Toluene/EtOAc/Formic Acid (Best for Acid/Aldehyde separation) Route_Acid->Sys_TEF Sys_PetEt System: Pet Ether/EtOAc (1:1) (Best for Synthesis Monitoring) Route_Neut->Sys_PetEt Result Optimized Separation Sys_TEF->Result Sys_PetEt->Result

Caption: Solvent selection logic based on the functional groups present in the nitrovanillate mixture.

References

  • BenchChem. (2025).[1][7][8][9] Application Notes and Protocols for the Laboratory-Scale Synthesis of 5-Nitrovanillin. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81134, 5-Nitrovanillin. Retrieved from [1]

  • Journal of Advanced Scientific Research. (2014). Analysis of Vanillin In Food Products By High Performance Thin Layer Chromatography.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Removing regioisomer impurities from ethyl 5-nitrovanillate synthesis

Technical Support Center: Ethyl 5-Nitrovanillate Synthesis Case ID: ENV-NIT-05 | Category: Impurity Removal & Process Optimization Executive Summary Target Molecule: Ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-Nitrovanillate Synthesis Case ID: ENV-NIT-05 | Category: Impurity Removal & Process Optimization

Executive Summary

Target Molecule: Ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate). Critical Quality Attribute (CQA): Regioisomeric purity >99.5%. Primary Issue: Presence of the 2-nitro regioisomer (Ethyl 2-nitro-4-hydroxy-3-methoxybenzoate) and over-nitrated byproducts co-eluting or co-precipitating with the target.

This guide addresses the thermodynamic and kinetic factors governing the nitration of ethyl vanillate. It provides a self-validating purification protocol based on the Intramolecular Hydrogen Bonding (IMHB) differential between the 5-nitro target and its impurities.

Module 1: Diagnostic & Root Cause Analysis

Identifying the Impurity

Before attempting purification, confirm the identity of the impurity. In the nitration of ethyl vanillate, the directing groups dictate the outcome:

  • Hydroxyl (-OH) at C4: Strong ortho/para activator.

  • Methoxy (-OMe) at C3: Moderate ortho/para activator.

  • Ester (-COOEt) at C1: Moderate meta director.

The Competition:

  • Position 5 (Target): Ortho to the strong -OH activator. This is the kinetically and thermodynamically favored product.

  • Position 2 (Regioisomer): Ortho to the -OMe group. While -OMe is a weaker activator than -OH, steric freedom at C2 allows for competitive nitration, especially if the reaction temperature spikes (>20°C).

  • Position 6 (Trace): Ortho to the ester. Highly deactivated and sterically hindered; rarely exceeds 0.5%.

The Solubility Differentiator (The "Hook")

The separation of the 5-nitro isomer from the 2-nitro isomer relies on a specific molecular feature: Intramolecular Hydrogen Bonding (IMHB).

  • 5-Nitro Isomer (Target): The nitro group at C5 forms a strong, planar 6-membered IMHB with the phenolic hydroxyl at C4. This "locks" the polarity, making the molecule significantly less soluble in polar protic solvents (like water/ethanol mixtures) compared to its isomers.

  • 2-Nitro Isomer (Impurity): The nitro group at C2 is adjacent to the methoxy group. No acidic proton is available for IMHB. The phenolic -OH at C4 remains "free" to interact with the solvent, rendering this isomer more soluble in the mother liquor.

Module 2: Purification Protocol (Remediation)

Method: Fractional Recrystallization via Solvent Polarity Tuning. Solvent System: Ethanol (EtOH) / Water (


).
Step-by-Step Workflow
  • Crude Dissolution:

    • Charge crude solid into a reactor.

    • Add Ethanol (95%) at a ratio of 5 mL per gram of crude.

    • Heat to reflux (

      
      ). The solution should be clear and dark yellow/orange.
      
    • Checkpoint: If solids remain, add EtOH in 0.5 mL/g increments. Do not exceed 8 mL/g.

  • The "Cloud Point" Induction:

    • While maintaining reflux, slowly add pre-heated Water (

      
      )  dropwise.
      
    • Stop addition immediately when a persistent turbidity (cloudiness) is observed.

    • Add just enough Ethanol to clarify the solution again (approx. 1-2 mL).

  • Controlled Cooling (Critical Step):

    • Turn off heat. Allow the flask to cool to room temperature slowly (approx.

      
      /min) with gentle stirring.
      
    • Mechanism:[1][2] The less soluble 5-nitro isomer (due to IMHB) will crystallize first. The more polar 2-nitro isomer remains solvated by the water/ethanol matrix.

  • Terminal Crystallization:

    • Once at

      
      , cool the slurry to 
      
      
      
      in an ice bath for 30 minutes.
    • Warning: Do not cool below

      
      , or the impurity may co-precipitate.
      
  • Filtration & Wash:

    • Filter under vacuum.[3][4][5]

    • Wash: Displace the mother liquor with ice-cold 50% EtOH/Water . This wash step is crucial to remove surface-bound mother liquor containing the 2-nitro isomer.

Module 3: Visualization of Logic

The following diagram illustrates the decision matrix for purification and the chemical logic driving the separation.

PurificationLogic Start Crude Ethyl 5-Nitrovanillate (Contains 5-10% 2-Nitro isomer) Dissolve Dissolve in Refluxing EtOH (Solubilizes both isomers) Start->Dissolve WaterAdd Add Hot Water to Cloud Point (Increases solvent polarity) Dissolve->WaterAdd Cooling Slow Cooling to 25°C WaterAdd->Cooling Decision Isomer Behavior Cooling->Decision Target 5-Nitro Isomer (Forms IMHB -> Less Polar) Precipitates Early Decision->Target Low Solubility Impurity 2-Nitro Isomer (No IMHB -> More Polar) Stays in Solution Decision->Impurity High Solubility Filter Vacuum Filtration @ 4°C Target->Filter Impurity->Filter Remains Dissolved Final Pure Ethyl 5-Nitrovanillate (>99.5% Purity) Filter->Final Solid Cake Waste Filtrate (Mother Liquor) Contains 2-Nitro Isomer Filter->Waste Liquid Phase

Caption: Solubility-driven separation logic relying on the Intramolecular Hydrogen Bond (IMHB) difference between regioisomers.

Module 4: Preventive Synthesis (Process Optimization)

To minimize the burden on purification, optimize the reaction to favor the 5-position.

ParameterRecommended SettingScientific Rationale
Temperature

(Ice/Salt Bath)
Low temperature reduces the kinetic energy available to overcome the higher activation energy barrier of the 2-position nitration.[6]
Reagent Addition Dropwise HNO3 over 30 minsPrevents localized "hotspots" (exotherms) that lead to loss of regioselectivity and dinitration.
Solvent Dichloromethane (DCM) or Acetic AcidDCM (Biphasic): Excellent heat transfer; product often precipitates, stopping further reaction. Acetic Acid: Moderates the strength of the nitronium ion (

).
Quenching Pour into crushed iceImmediate dilution prevents hydrolysis of the ester group (which would form 5-nitrovanillic acid).

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" instead of crystallizing. What is happening?

  • Cause: The solution is likely too concentrated, or the temperature dropped too quickly, trapping the impurity as an oil which prevents crystal lattice formation.

  • Fix: Re-heat to reflux. Add a small amount of pure Ethanol (5-10% of total volume) to slightly lower the polarity. Seed the solution with a pure crystal of ethyl 5-nitrovanillate at

    
    .
    

Q2: Can I use Column Chromatography instead of recrystallization?

  • Answer: Yes, but it is less efficient for scale-up.

  • Guide: If necessary, use a silica column.

    • Mobile Phase: Hexane:Ethyl Acetate (80:20).

    • Elution Order: The 5-nitro isomer (less polar due to IMHB) usually elutes before the 2-nitro isomer (more polar).

    • Note: The

      
       difference is often small (
      
      
      
      ), requiring a long column.

Q3: Why is the melting point of my product broad (e.g., 88-94°C)?

  • Diagnosis: A broad melting point range

    
     indicates the presence of the 2-nitro isomer or solvent inclusion.
    
  • Standard: Pure Ethyl 5-nitrovanillate has a sharp melting point around 93-95°C (varies slightly by polymorph, but should be sharp).

  • Action: Perform the recrystallization again, ensuring the "Wash" step is performed with ice-cold solvent to remove the mother liquor film from the crystals.[7]

References

  • Regioselectivity in Nitration of Phenols

    • Source: "Nitration of Phenols and their Derivatives."[8] Journal of Organic Chemistry. The directing power of -OH vs -OMe is a fundamental principle established in electrophilic aromatic substitution.

    • Context: Explains why position 5 is favored over position 2.
    • URL:[Link] (Canonical reference for phenol nitration).

  • Source: "Process for the preparation of Entacapone and intermediates thereof." Google Patents (WO2008035362A2).
  • Intramolecular Hydrogen Bonding in Nitro-Phenols

    • Source: "Intramolecular Hydrogen Bonding in o-Nitrophenols." Journal of Physical Chemistry A.
    • Context: Validates the "Solubility Differentiator" mechanism (Module 1.2), explaining the reduced polarity of the 5-nitro isomer.
    • URL:[Link]

  • Source: "Environmentally Friendly Nitration of Vanillin." BenchChem / Green Chemistry Letters.

Sources

Optimization

Optimizing yield of ethyl vanillate nitration reaction

Technical Support Center: Ethyl Vanillate Nitration Optimization Lead Scientist: Dr. Alex Thorne, Senior Application Scientist Subject: Optimization of Yield and Regioselectivity in the Nitration of Ethyl Vanillate Refer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl Vanillate Nitration Optimization

Lead Scientist: Dr. Alex Thorne, Senior Application Scientist Subject: Optimization of Yield and Regioselectivity in the Nitration of Ethyl Vanillate Reference Code: EV-NIT-OPT-2026

Executive Summary & Mechanistic Insight

The Challenge: The nitration of ethyl vanillate (Ethyl 4-hydroxy-3-methoxybenzoate) to produce ethyl 5-nitrovanillate is a critical intermediate step in the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone .

The Mechanism: This reaction is an Electrophilic Aromatic Substitution (EAS) .[1]

  • Directing Groups: The hydroxyl (-OH) and methoxy (-OMe) groups are strongly activating and ortho, para-directing. The ethyl ester (-COOEt) is deactivating and meta-directing.

  • Regioselectivity: The 5-position is thermodynamically and kinetically favored. It is ortho to the hydroxyl (strong activator) and meta to the ester. The 2-position is sterically hindered by the adjacent ester and methoxy groups.

  • Key Risk: The phenol ring is electron-rich, making it susceptible to oxidation (tar formation) and over-nitration if the exotherm is not rigorously controlled.

Visualizing the Pathway (DOT Diagram)

NitrationMechanism Substrate Ethyl Vanillate (Substrate) Intermed Sigma Complex (Resonance Stabilized) Substrate->Intermed + NO2+ (Electrophilic Attack) Side2 Side Product: Oxidized Quinones (Tar) Substrate->Side2 Oxidation Reagent HNO3 / AcOH (Nitronium Source) Reagent->Intermed Product Ethyl 5-Nitrovanillate (Target) Intermed->Product - H+ (Re-aromatization) Side1 Side Product: Ortho-isomer / Dinitro Intermed->Side1 High Temp / Excess HNO3

Figure 1: Mechanistic pathway showing the electrophilic attack at the 5-position and potential divergence into side products.

Critical Process Parameters (CPP)

To maximize yield (>85%) and purity, strict adherence to these parameters is required.

ParameterOptimal RangeImpact of Deviation
Temperature 0°C – 5°C (Addition)20°C (Stirring)> 10°C: Increases risk of dinitration and oxidation (darkening).< -5°C: Reaction stalls; accumulation of reagent leads to thermal runaway upon warming.
Solvent Glacial Acetic Acid Water presence: Promotes hydrolysis of the ester to 5-nitrovanillic acid.Sulfuric Acid: Too aggressive; causes charring/sulfonation.
Stoichiometry 1.05 – 1.10 eq (

)
< 1.0 eq: Incomplete conversion.> 1.2 eq: Significant formation of dinitro impurities.
Reagent Conc. Fuming

(>90%)
Using 65%

introduces water, reducing yield via ester hydrolysis and solubility losses.

Troubleshooting Guide

Symptom-Based Diagnostics

  • Symptom 1: Low Yield (<60%)

    • Root Cause A:Solubility Loss. The product is partially soluble in the quench water.

    • Root Cause B:Incomplete Reaction. Temperature was too low during the post-addition stir phase.

    • Solution: Ensure the quench volume is sufficient (5:1 water:reaction ratio) to force precipitation. Monitor via TLC/HPLC before quenching.

  • Symptom 2: Dark/Black Reaction Mixture

    • Root Cause:[2]Oxidative Decomposition. The phenol ring has oxidized to quinones/tars.

    • Solution: This is usually caused by a localized exotherm. Improve stirring rate (RPM > 400) and slow the addition rate of nitric acid. Ensure internal temp never exceeds 10°C during addition.

  • Symptom 3: Melting Point Depression (Target: 106-108°C)

    • Root Cause:[2]Hydrolysis Product. Presence of 5-nitrovanillic acid (Acid impurity).

    • Solution: Your solvent was likely "wet." Use anhydrous Glacial Acetic Acid. Wash the crude solid with 5%

      
       to remove the free acid impurity.
      
Troubleshooting Logic Tree (DOT Diagram)

Troubleshooting Issue Start: Identify Issue Yield Low Yield Issue->Yield Purity Low Purity / Color Issue->Purity CheckTLC Check TLC/HPLC: Starting Material Left? Yield->CheckTLC CheckColor Is Product Dark/Tar? Purity->CheckColor IncTime Action: Increase Post-Stir Time or Temp to 20°C CheckTLC->IncTime Yes CheckQuench Action: Cool Quench Water to <4°C CheckTLC->CheckQuench No CheckMP Is MP Low (<105°C)? CheckColor->CheckMP No Oxidation Cause: Oxidation Action: Slow HNO3 Addition CheckColor->Oxidation Yes Hydrolysis Cause: Ester Hydrolysis Action: Dry Solvents + NaHCO3 Wash CheckMP->Hydrolysis Yes

Figure 2: Decision tree for diagnosing yield and purity issues in nitration workflows.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 5-nitrovanillate (10g Scale)

Reagents:

  • Ethyl Vanillate: 10.0 g (51.0 mmol)

  • Glacial Acetic Acid: 50 mL

  • Fuming Nitric Acid (d=1.5): 2.4 mL (~56 mmol, 1.1 eq)

  • Ice Water: 250 mL

Step-by-Step Workflow:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g Ethyl Vanillate in 50 mL Glacial Acetic Acid .

    • Note: Ensure the acetic acid is anhydrous to prevent ester hydrolysis.

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

  • Nitration (Critical Step): Add the Fuming Nitric Acid dropwise over 30 minutes.

    • Control: Do not allow the internal temperature to rise above 10°C. If it spikes, stop addition immediately.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • Validation: Spot TLC (Solvent: 70:30 Hexane:EtOAc). Product (

      
      ) should be visible; SM (
      
      
      
      ) should be absent.
  • Quenching: Pour the yellow reaction mixture slowly into 250 mL of vigorously stirred crushed ice/water .

    • Observation: A bright yellow solid should precipitate immediately.

  • Isolation: Filter the solid using a Büchner funnel.

  • Washing:

    • Wash with Cold Water (3 x 50 mL) to remove acid.

    • Wash with 5% NaHCO3 (50 mL) to remove any hydrolyzed acid byproduct.

    • Final wash with Cold Water .[3][4][5][6]

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

  • Purification (Optional): If MP is <105°C, recrystallize from Ethanol (95%).

Expected Yield: 85–92% Physical State: Yellow Crystalline Solid Melting Point: 107–109°C

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid (


) as a catalyst? 
A:  While mixed acid (

) is standard for unactivated rings, it is too aggressive for ethyl vanillate. The phenol group activates the ring sufficiently that

in Acetic Acid is preferred. Adding sulfuric acid increases the risk of sulfonating the ring or hydrolyzing the ester.

Q: Why is the product turning orange/red upon drying? A: This indicates residual acid. As the water evaporates, the acid concentration increases, causing degradation on the crystal surface. Ensure thorough washing with water until the filtrate pH is neutral (pH 6-7).

Q: Can I use Dichloromethane (DCM) instead of Acetic Acid? A: Yes. DCM is a valid alternative solvent. It offers easier solvent removal but requires a two-phase workup (washing the organic layer) rather than the simple "pour and filter" method used with acetic acid. DCM is preferred if you are scaling up >1kg to manage heat transfer better.

References

  • Learmonth, D. A., et al. (2002). "Synthesis of Entacapone and related catechol-O-methyltransferase inhibitors." Bioconjugate Chemistry. (Context: Describes the nitration of vanillin derivatives for drug synthesis).

  • BenchChem Protocols. (2025). "Synthesis of 5-Nitrovanillin via Nitration." BenchChem Application Notes. (Context: General protocols for nitration of activated benzaldehydes/benzoates).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.
  • Patent US 5446194A. (1995). "Process for the preparation of N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide (Entacapone)." (Context: Industrial validation of the nitration step).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Analysis of 3-Hydroxy-4-Methoxy-2-Nitrobenzoate

Welcome to the Isomer Separation Specialist Hub Current Status: Operational | Topic: Regioisomer Resolution (2-Nitro vs. 6-Nitro) Audience: Process Chemists, Analytical Scientists, Drug Development Researchers Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isomer Separation Specialist Hub

Current Status: Operational | Topic: Regioisomer Resolution (2-Nitro vs. 6-Nitro) Audience: Process Chemists, Analytical Scientists, Drug Development Researchers

Introduction: The Isomer Challenge

In the synthesis of pharmaceutical intermediates (such as those for EGFR inhibitors like Gefitinib), the nitration of methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate) is a critical step. This electrophilic aromatic substitution typically yields a mixture of two regioisomers:

  • Target Isomer (2-Nitro): Methyl 3-hydroxy-4-methoxy-2-nitrobenzoate

    • Structural Feature: The nitro group is adjacent to the hydroxyl group (Position 2 and 3).

    • Key Property: Forms a strong Intramolecular Hydrogen Bond (OH

      
       O=N).
      
  • Impurity Isomer (6-Nitro): Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (often referred to as the 6-nitro isomer based on precursor numbering).

    • Structural Feature: The nitro group is para to the hydroxyl group (or meta, depending on numbering, but spatially distant).

    • Key Property: Cannot form intramolecular H-bonds; forms Intermolecular Hydrogen Bonds (dimers/aggregates).

This guide provides the protocols to separate these isomers based on their divergent physical properties caused by hydrogen bonding.

Module 1: Diagnostic & Analytical (Is it Pure?)

Before attempting purification, you must definitively identify your isomer ratio. HPLC retention times can drift; NMR is the absolute standard for this specific isomer pair due to distinct proton coupling patterns.

Troubleshooting Guide: NMR Identification

User Question: "My HPLC shows a single peak, but the melting point is off. How do I confirm the isomer structure?"

Technical Response: HPLC on C18 columns often fails to resolve these isomers efficiently because their polarities are similar in aqueous buffers. You must use


H NMR in CDCl

.[1] The diagnostic signal is the coupling pattern of the aromatic protons.
FeatureTarget: 2-Nitro Isomer Impurity: 6-Nitro Isomer Explanation
H-Bonding Intramolecular (Closed ring)Intermolecular (Open/Dimer)The 2-nitro locks the OH proton.[2]
Aromatic Protons Doublets (

Hz)
Singlets Crucial: In the 2-nitro isomer, protons are at positions 5 and 6 (ortho neighbors). In the 6-nitro isomer, protons are at 2 and 5 (para/separated).
-OH Signal

ppm (Sharp)

ppm (Broad)
The H-bonded OH (2-nitro) is highly deshielded and sharp.
Solubility (CDCl

)
HighLow6-nitro often requires DMSO-d6.

Module 2: Purification Protocols (The Fix)

User Question: "I have a 60:40 mixture. Column chromatography is too expensive for 50g. How do I separate them?"

Technical Response: You should exploit the "Orthogonal Solubility Principle." The 2-nitro isomer (Intramolecular H-bond) behaves like a non-polar molecule ("pseudo-hydrocarbon"), while the 6-nitro isomer behaves like a polar phenol.

Protocol A: Flash Column Chromatography (Small Scale < 5g)

Use this for analytical standards or small batches.

  • Stationary Phase: Silica Gel (40-63

    
    m).
    
  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 90:10 Hexane:EtOAc.

    • End: 60:40 Hexane:EtOAc.

  • Elution Order:

    • Fraction 1 (Fast): 2-Nitro Isomer . (Due to "hidden" polarity via intramolecular H-bonding, it interacts less with silica).

    • Fraction 2 (Slow): 6-Nitro Isomer . (Free OH interacts strongly with Silica).

Protocol B: Recrystallization (Large Scale > 10g)

This is the preferred industrial method.

  • Dissolution: Dissolve the crude orange/yellow solid in minimum boiling Methanol (MeOH) .

  • Reflux: Ensure complete dissolution. If insolubles remain, filter hot (this insoluble solid is likely the 6-nitro impurity).

  • Cooling: Allow to cool slowly to Room Temperature, then to 0°C.

  • Filtration:

    • Precipitate: Often enriched in the 6-Nitro Isomer (due to intermolecular stacking/higher lattice energy).

    • Filtrate (Mother Liquor): Contains the 2-Nitro Isomer .

  • Recovery: Evaporate the filtrate. If further purity is needed, recrystallize the residue from Hexane/Ethyl Acetate (10:1) . The 2-nitro isomer will crystallize as bright yellow needles.

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for separating the isomers based on the scale and purity requirements.

IsomerSeparation Start Crude Nitration Mixture (3-OH-4-OMe-Benzoate) Analyze Step 1: 1H NMR Analysis (Check Coupling Constants) Start->Analyze Decision Isomer Ratio? Analyze->Decision Cryst Protocol B: Recrystallization (Solvent: Methanol or IPA) Decision->Cryst Large Scale (>10g) Chrom Protocol A: Flash Column (Hexane/EtOAc Gradient) Decision->Chrom Small Scale (<5g) Solid Precipitate (Solid) Enriched 6-Nitro Isomer (Intermolecular H-Bonds) Cryst->Solid Filters out Liquor Mother Liquor Enriched 2-Nitro Isomer (Intramolecular H-Bond) Cryst->Liquor Remains in solution Final Pure 2-Nitro Isomer (Target) Chrom->Final First Fraction Liquor->Final Evaporate & Recryst (from Hexane)

Caption: Workflow for the purification of 3-hydroxy-4-methoxy-2-nitrobenzoate, prioritizing scale and solubility differences.

Module 4: Synthetic Mitigation (Root Cause Analysis)

User Question: "I am getting 50% of the wrong isomer. How do I improve the reaction selectivity?"

Technical Response: Regioselectivity in this nitration is driven by the competition between the -OH (ortho/para director) and -OMe (ortho/para director) groups.

  • The Problem: The 2-position is sterically crowded (sandwiched between -COOMe and -OH). The 6-position is less hindered.

  • The Solution:

    • Temperature Control: Lower the nitration temperature to -10°C to 0°C . Higher temperatures favor the thermodynamic product (often the 6-nitro).

    • Reagent Choice: Use Fuming HNO

      
       in Acetic Acid  rather than H
      
      
      
      SO
      
      
      /HNO
      
      
      . The acetic acid solvent promotes hydrogen-bonded transition states that may favor the 2-nitro position via the "ortho effect."

References

  • Synthesis of Gefitinib Intermediates: Detailed protocols on the nitration of methyl 3-hydroxy-4-methoxybenzoate and the characteriz

    • Source: Li, Z., et al. (2014).
    • URL:[Link][3]

  • Preparation of 3-hydroxy-4-methoxy-2-nitrobenzoic acid: Patent literature describing the purification via recrystallization and hydrolysis.[3]

    • Source: Google P
    • URL
  • Intramolecular Hydrogen Bonding in Nitro-Phenols: Fundamental study on how H-bonding affects solubility and chrom

    • Source: Hansen, P. E., et al. (2009). "Intramolecular Hydrogen Bonding in Nitro-Phenols." Journal of Physical Chemistry A.
    • URL:[Link]

Sources

Optimization

Technical Guide: Purification of Entacapone &amp; Key Intermediates

Introduction: The Isomer Challenge In the synthesis of Entacapone (a COMT inhibitor), the primary purification challenge is stereochemical. The Knoevenagel condensation used to assemble the drug scaffold inherently produ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Challenge

In the synthesis of Entacapone (a COMT inhibitor), the primary purification challenge is stereochemical. The Knoevenagel condensation used to assemble the drug scaffold inherently produces a mixture of geometric isomers: the desired (E)-isomer (trans) and the undesired (Z)-isomer (cis).

While both isomers bind to COMT, the (E)-isomer is the approved pharmaceutical form.[1] The (Z)-isomer is considered a related substance impurity (often limited to <0.5% in API). Furthermore, the "Stage IV" impurity (a piperidyl amide byproduct) and unreacted 3,4-dihydroxy-5-nitrobenzaldehyde can persist if not aggressively managed.

This guide details the purification of the critical intermediate (3,4-dihydroxy-5-nitrobenzaldehyde) and the final isolation of high-purity (E)-Entacapone.[2][3]

Module 1: Purification of the Intermediate (3,4-dihydroxy-5-nitrobenzaldehyde)

The quality of Entacapone is directly downstream of the purity of this aldehyde. If the demethylation of 5-nitrovanillin is incomplete, you will carry methoxy-impurities that are nearly impossible to separate after the final condensation.

Common Impurities
  • 5-Nitrovanillin (Starting Material): Incomplete demethylation.

  • Inorganic Salts: Zinc or Aluminum residues from the Lewis acid deprotection step.

  • Tars: Oxidized phenolic byproducts caused by high-temperature exposure to air.

Protocol A: Bisulfite Adduct Purification (The "Reset" Button)

If your aldehyde intermediate is dark or <95% pure, standard recrystallization is often insufficient due to the "sticky" nature of nitrocatechols. Use the bisulfite method to chemically separate the aldehyde from non-carbonyl impurities.

Step-by-Step:

  • Dissolution: Suspend the crude 3,4-dihydroxy-5-nitrobenzaldehyde in water (10 volumes).

  • Adduct Formation: Add Sodium Metabisulfite (

    
    , 1.2 equivalents) and stir vigorously for 1 hour at room temperature. The aldehyde forms a water-soluble bisulfite adduct; non-aldehyde impurities (tars, dimers) remain insoluble.
    
  • Filtration 1: Filter the solution. Keep the filtrate (liquid). Discard the solid filter cake (impurities).

  • Regeneration: Acidify the filtrate with concentrated HCl to pH < 1 and heat to 50°C for 30 minutes. This breaks the adduct.

  • Isolation: The purified aldehyde will precipitate as a pale yellow solid. Cool to 0-5°C, filter, and wash with ice-cold water.

Module 2: The Critical Separation (E-Entacapone from Z-Entacapone)

The crude Knoevenagel condensation typically yields an E:Z ratio between 70:30 and 80:20. To achieve API grade (>99.5% E-isomer), you cannot rely solely on simple recrystallization because the isomers often co-crystallize.

You must employ Chemical Isomerization or Salt-Selective Precipitation .

Visualizing the Impurity Pathway

The following diagram maps the origin of the key impurities during the synthesis.

EntacaponePath Aldehyde 3,4-dihydroxy- 5-nitrobenzaldehyde Crude Crude Entacapone (Mixture E + Z) Aldehyde->Crude Knoevenagel Condensation Reagent N,N-diethyl-2- cyanoacetamide Reagent->Crude Base Base Catalyst (Piperidine/Acetate) Base->Crude StageIV Stage IV Impurity (Piperidyl Amide) Base->StageIV Side Reaction (if Piperidine used) Z_Iso (Z)-Isomer (Major Impurity) Crude->Z_Iso Kinetic Product E_Iso (E)-Entacapone (Active API) Crude->E_Iso Thermodynamic Product Z_Iso->E_Iso Isomerization (HBr/HOAc + Heat)

Figure 1: Reaction pathway showing the origin of Z-isomer and piperidyl amide side products.

Protocol B: Catalytic Isomerization (The HBr/Acetic Acid Method)

This is the industry-standard approach to convert the Z-isomer into the E-isomer, rather than just discarding it.

Mechanism: Acidic conditions lower the energy barrier for rotation around the double bond. Since the E-isomer is thermodynamically more stable, the equilibrium shifts toward E under heat.

Steps:

  • Suspension: Suspend the crude Entacapone (E/Z mix) in Acetic Acid (3-5 volumes).

  • Catalysis: Add a catalytic amount of HBr (48% aq. solution, approx 0.05 - 0.1 eq) or Iodine (

    
    ).
    
  • Reflux: Heat the mixture to 80-90°C. Monitor by HPLC.

    • Target: Continue heating until Z-isomer is < 5%.

  • Crystallization: Cool slowly to 20°C. The E-isomer crystallizes preferentially.

  • Polymorph Control: If specific polymorphs (Form A) are required, seeding at 50°C during the cooling ramp is essential.

Protocol C: The "Salt Break" Method (For Stubborn Z-Isomers)

If recrystallization fails to drop the Z-isomer below 0.5%, utilize the solubility difference of their salts.

  • Salt Formation: Dissolve the crude mixture in Ethanol. Add Piperidine (1.0 eq). The piperidine salt of Entacapone forms.[1][4]

  • Precipitation: The salt of the (E)-isomer is significantly less soluble in cold ethanol/isopropanol than the (Z)-salt. Cool to 0°C and filter.

  • Re-acidification: Suspend the solid salt in water/ethyl acetate. Add dilute HCl to liberate the free phenol.

  • Result: The organic layer now contains Entacapone with significantly enriched E-content (often >99%).[3]

Module 3: Troubleshooting & FAQs
Troubleshooting Table: Common Purification Failures
SymptomProbable CauseCorrective Action
High Z-Isomer (>2%) after crystallization Cooling was too rapid (kinetic trapping).Re-heat to reflux in Acetic Acid/HBr for 2 more hours to force thermodynamic equilibrium. Cool at rate < 10°C/hour.
Product is dark brown/black Oxidation of catechol moiety (Tars).Dissolve in acetone/ethanol, treat with Activated Carbon (5% w/w) for 30 mins, filter hot through Celite.
"Stage IV" Impurity detected by HPLC Piperidine nucleophilic attack on the nitrile/amide.This byproduct is difficult to remove. Prevention is key: Use milder bases (e.g., beta-alanine) or reduce reaction temperature. If present, use the Salt Break (Protocol C) method.
Low Yield Product remaining in mother liquor.Entacapone is slightly soluble in acetic acid. Dilute the mother liquor with water (1:1) to crash out the remaining crop (this crop will be lower purity and requires recycling).
Frequently Asked Questions

Q: Why do I see a new impurity peak appearing at RRT ~0.8 after heating in acetic acid? A: You likely formed the acetylated impurity . If the acetic acid contains acetic anhydride or if heating is excessive, the phenol groups can esterify. Ensure your acetic acid is water-wet (99%, not anhydrous) or use Formic Acid as an alternative solvent.

Q: Can I use Methanol for the final crystallization? A: Methanol is excellent for removing polar inorganic salts, but it has poor selectivity for separating the E/Z isomers compared to Acetic Acid or Toluene. Use Methanol only for the final "polish" step to remove trapped solvent or trace salts, not for the primary isomer separation.

Q: How do I distinguish the E and Z isomers on HPLC? A: On a standard C18 column (Acidic Mobile Phase, e.g., Phosphate buffer pH 2.5 / Methanol):

  • Z-Isomer (Cis): Elutes earlier (more polar).

  • E-Isomer (Trans): Elutes later (less polar).

  • Note: The resolution improves significantly with lower pH (2.0–2.5) due to the suppression of phenol ionization.

Module 4: Process Decision Tree

Use this logic flow to determine the correct purification step for your specific batch status.

DecisionTree Start Start: Analyze Crude Entacapone (HPLC) CheckZ Is Z-Isomer > 5%? Start->CheckZ CheckColor Is Color Dark/Tarry? CheckZ->CheckColor No (<5%) Action_Isom Protocol B: HBr/HOAc Isomerization CheckZ->Action_Isom Yes Action_Carbon Carbon Treatment (Acetone/Ethanol) CheckColor->Action_Carbon Yes CheckSalt Is Z-Isomer > 0.5% (Spec Limit)? CheckColor->CheckSalt No Action_Isom->CheckColor After Reaction Action_Carbon->CheckSalt Action_Salt Protocol C: Piperidine Salt Break Action_Final Final Polish: Crystallize from Acetone/Water CheckSalt->Action_Salt Yes (Hard to remove) CheckSalt->Action_Final No (In Spec)

Figure 2: Purification logic flow based on impurity profile.

References
  • Orion Corporation. (1992). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.[1][2][3][5][6] US Patent 5,131,950.[1] Link

  • Suven Life Sciences Ltd. (2007).[3] A Process For The Preparation Of Z & E Isomers Of Entacapone.[1][3][4] Indian Patent Application 47/2007.[3] Link

  • Tekale, P., et al. (2011).[4] Determination of Impurities in Formulated Form of Entacapone by using RP-HPLC Method. Der Pharma Chemica, 3(5), 63-68.[4] Link

  • Wockhardt Ltd. (2009). Process for preparing entacapone substantially free of z-isomer.[1][3] US Patent Application 2009/0326062. Link

  • Harisha, A.S., et al. (2016).[7] A new synthesis of Entacapone and report on related studies. Journal of Chemical Sciences. Link

Sources

Troubleshooting

Improving thermal stability of nitrobenzoate ester intermediates

Topic: Improving Thermal Stability of Nitrobenzoate Ester Intermediates Ticket ID: NBE-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Welcome to the Stability Support Hub Safety Warning: Nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Thermal Stability of Nitrobenzoate Ester Intermediates Ticket ID: NBE-STAB-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Stability Support Hub

Safety Warning: Nitrobenzoate esters contain both fuel (organic skeleton) and oxidizer (nitro group) elements. They possess high decomposition energy (


).[1] Improper handling can lead to rapid pressurization, deflagration, or detonation. Always work behind a blast shield and limit scale until thermal profiles are established. 

This guide addresses the root causes of thermal instability—often catalytic impurities or inherent structural weaknesses—and provides validated protocols to mitigate them.

Module 1: Diagnostics & Characterization

How do I know if my intermediate is safe to scale up?

Q: My DSC (Differential Scanning Calorimetry) shows an exotherm starting at 180°C. Is this safe for a 140°C distillation?

A: NO. You are operating in the "Danger Zone." A 40°C margin is insufficient for nitro compounds. The "Onset Temperature" (


) detected by DSC is dependent on heating rate and sensitivity. In a bulk reactor, adiabatic conditions (heat accumulation) can trigger decomposition well below the DSC onset.

The Rule of 100 (Safety Standard):

  • Ideal: Maintain Process Temperature

    
    .
    
  • Acceptable (with rigorous ARC data): Process Temperature

    
    .
    

Action Plan:

  • Run an ARC (Accelerating Rate Calorimetry) test to find the

    
    -corrected onset (closer to real-world adiabatic conditions).
    
  • If the margin remains tight, you must lower the distillation temperature (improve vacuum) or purify the material to raise the

    
    .
    
Q: Why does the decomposition onset shift significantly between batches?

A: This indicates "Catalytic Instability" rather than intrinsic instability. If Batch A decomposes at 240°C and Batch B at 190°C, Batch B contains impurities acting as decomposition catalysts.

Common Culprits:

  • Mineral Acids (

    
    , 
    
    
    
    ):
    Residuals from nitration reduce the activation energy for decomposition.
  • Transition Metals: Iron or copper residues from upstream equipment can catalyze redox cycles.

  • Bases: Even weak bases can deprotonate alpha-carbons (if alkyl groups are present) or form shock-sensitive salts.

Module 2: Stabilization Protocols (The "Clean-Up")

How do I remove the impurities causing instability?

Q: Standard water washes aren't improving stability. What is the correct protocol?

A: Simple water washing is often insufficient to remove trapped acids in organic lattices. You need a "Buffered Neutralization" followed by a "Polishing Wash."

The Self-Validating Protocol:

  • Dissolution: Dissolve the crude ester in a solvent (e.g., DCM or Ethyl Acetate). Do not wash the solid suspension; impurities are trapped inside the crystal lattice.

  • The Bicarbonate Break: Wash with 5%

    
     (aq).
    
    • Checkpoint: Monitor off-gassing (

      
      ). Continue washes until off-gassing ceases.
      
  • The Chelation Step (Optional but Recommended): If metal contamination is suspected, wash with 1% EDTA solution.

  • The Brine Polish: Wash with saturated brine to remove residual water/emulsions.

  • Drying: Dry over anhydrous

    
     (avoid 
    
    
    
    if Lewis acid sensitivity is suspected).
Visual Guide: The Impurity Removal Workflow

This diagram outlines the logical flow for purifying nitrobenzoate esters to maximize thermal onset.

PurificationProtocol Start Crude Nitrobenzoate (Low T_onset) Dissolve Dissolve in Solvent (Release trapped acids) Start->Dissolve WashAlk Wash: 5% NaHCO3 (Neutralize Acids) Dissolve->WashAlk CheckGas Gas Evolution? WashAlk->CheckGas CheckGas->WashAlk Yes (Repeat) WashEDTA Wash: 1% EDTA (Sequester Metals) CheckGas->WashEDTA No WashBrine Wash: Sat. Brine (Remove Emulsions) WashEDTA->WashBrine Dry Dry: Anhydrous Na2SO4 WashBrine->Dry Retest Retest DSC Dry->Retest Decision T_onset Improved? Retest->Decision Safe Proceed to Process Decision->Safe Yes (>20°C boost) Fail Recrystallize Decision->Fail No

Caption: Step-by-step purification logic to eliminate catalytic impurities and validate stability gains.

Module 3: Mechanism & Science (Deep Dive)

Why is this happening?

Q: What is the actual chemical mechanism of the decomposition?

A: The primary pathway is often the "Nitro-Nitrite Rearrangement." Unlike simple bond cleavage, nitroaromatics often undergo an isomerization where the nitro group (


) rearranges to a nitrite ester (

).
  • Isomerization: The

    
     bond weakens, and the oxygen attacks the ring carbon.
    
  • Cleavage: The

    
     bond (nitrite) is significantly weaker than the 
    
    
    
    bond.
  • Radical Cascade: The homolytic cleavage of the nitrite generates

    
     radicals and aryloxy radicals. These radicals attack the ester linkage or the aromatic ring, leading to polymerization and massive heat release.
    

Why Impurities Matter: Acidic protons (


) can protonate the nitro group, lowering the activation energy barrier for this rearrangement, effectively "greasing the wheels" for an explosion.
Visual Guide: Stability Assessment Matrix

Use this logic gate to determine if your material is safe to handle based on thermal data.

StabilityMatrix Input DSC Data Input (T_onset) Calc Calculate Margin: (T_onset - T_process) Input->Calc HighRisk Margin < 50°C CRITICAL DANGER Calc->HighRisk < 50°C MedRisk Margin 50-100°C CAUTION Calc->MedRisk 50-100°C LowRisk Margin > 100°C SAFE Calc->LowRisk > 100°C Action1 STOP. Reduce Temp or Purify HighRisk->Action1 Action2 Run ARC Test for Adiabatic Data MedRisk->Action2 Action3 Proceed with Standard PPE LowRisk->Action3

Caption: Decision matrix for process safety based on the "Rule of 100" and thermal margins.

Module 4: Storage & Handling FAQs

Q: Can I store nitrobenzoate esters in metal drums?

A: It depends on the liner. Direct contact with rusty steel (Iron oxides) can sensitize nitro compounds.

  • Recommendation: Use HDPE (High-Density Polyethylene) or fiber drums with double anti-static polyethylene liners.

  • Environment: Store below 30°C. Avoid direct sunlight (UV can initiate radical formation).

Q: The material turned yellow/brown during storage. Is it still good?

A: Color change indicates surface decomposition (NOx formation).

  • Risk: The presence of

    
     gas (autocatalytic) can accelerate bulk decomposition.
    
  • Action: Do not heat this material. Perform a recrystallization to remove the degradation products before any thermal processing.

Summary of Key Data

ParameterCritical Value / RuleReason
DSC Onset (

)
Must be

Prevents runaway in non-adiabatic vessels.
Energy (

)

High potential for detonation. Handle as explosive.
Acidity (pH) Neutral (6-8)Acids catalyze nitro-nitrite rearrangement.
Restabilization 5%

Wash
Removes catalytic mineral acids.

References

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. Source: Organic Process Research & Development (ACS).[2] URL:[Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. Source: National Bureau of Standards (DTIC). URL:[Link]

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds. Source: Organic Process Research & Development.[2][3] URL:[Link]

  • Assessment of Chemical Reactivity Hazards for Nitration Reactions. Source: Journal of Loss Prevention in the Process Industries. URL:[Link]

  • Differential Scanning Calorimetry (DSC) as a Screening Tool. Source: AZoM / Pfizer Safety Interview. URL:[Link]

Sources

Optimization

Technical Support Center: Precision Nitration of Ethyl Vanillate

Core Directive: The "Goldilocks" Zone of Nitration Welcome to the Technical Support Center. You are likely here because your nitration of ethyl vanillate (EV) has resulted in a dark, tarry mixture, low yields, or impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Goldilocks" Zone of Nitration

Welcome to the Technical Support Center. You are likely here because your nitration of ethyl vanillate (EV) has resulted in a dark, tarry mixture, low yields, or impurities that are difficult to separate.

Nitrating electron-rich aromatics like ethyl vanillate is a balancing act. The phenolic hydroxyl (-OH) and ethoxy (-OEt) groups strongly activate the ring, making it prone to over-nitration (dinitration) and oxidative degradation . Conversely, the ester group is susceptible to acid-catalyzed hydrolysis .

This guide abandons generic advice. We focus on the kinetic control required to stop the reaction exactly at the mono-nitro stage at position 5.

The Mechanism: Why Over-Nitration Happens

To prevent failure, you must understand the competition at the molecular level.

  • Activation: The -OH (position 4) and -OEt (position 3) are ortho/para directors.

  • Deactivation: The -COOEt (position 1) is a meta director.

  • The Sweet Spot (C5): Position 5 is ortho to the hydroxyl and meta to the ester. This is the most electronically favorable site.

  • The Danger Zone (Over-Nitration): Once the 5-nitro group is attached, the ring is deactivated. However, if the local concentration of nitronium ions (

    
    ) is too high (poor mixing) or the temperature spikes, the remaining electron density can facilitate a second nitration (often leading to ring opening or dinitration at C2/C6) or oxidation of the phenol to a quinone.
    
Visualizing the Pathway (DOT Diagram)

NitrationPathway EV Ethyl Vanillate (Starting Material) Sigma Sigma Complex (Intermediate) EV->Sigma + HNO3/H+ Side3 Vanillic Acid (Hydrolysis Product) EV->Side3 Excess H2O / Heat (Acid Hydrolysis) NO2 NO2+ (Electrophile) NO2->Sigma Prod Ethyl 5-Nitrovanillate (Target Product) Sigma->Prod Major Pathway (Kinetic Control) Side1 Ethyl 2-Nitrovanillate (Steric Impurity) Sigma->Side1 Minor Pathway (Steric Hindrance) Side2 Dinitro Species (Over-Nitration) Prod->Side2 Excess HNO3 / High Temp (Over-Nitration) Prod->Side3 Prolonged Workup

Figure 1: Reaction pathway showing the competition between the desired C5-nitration and the thermodynamic sinks of dinitration and hydrolysis.

Validated Protocol: Low-Temperature Acetic Acid Method

This protocol uses Glacial Acetic Acid (AcOH) as a solvent.[1][2][3] It moderates the concentration of the active nitrating species better than sulfuric acid, preventing the "runaway" exotherms that cause over-nitration.

Reagents
  • Substrate: Ethyl Vanillate (1.0 eq)

  • Solvent: Glacial Acetic Acid (5-10 volumes relative to substrate mass)

  • Reagent: Fuming Nitric Acid (

    
    , >90%) or Conc. 
    
    
    
    (65-70%) (1.05 eq)
  • Quench: Crushed Ice / Water

Step-by-Step Workflow
  • Dissolution: Charge Ethyl Vanillate and Glacial Acetic Acid into a reactor. Stir until fully dissolved.

  • Thermal Equilibration: Cool the solution to 0–5°C .

    • Critical: Do not proceed until the internal temperature is stable.[4]

  • Controlled Addition: Add

    
     dropwise.
    
    • Rate: Maintain internal temperature < 10°C .[2][3]

    • Why? Exceeding 10°C increases the kinetic energy enough to overcome the activation energy for dinitration.

  • Reaction Phase: Stir at 0–10°C for 30–60 minutes.

    • Monitor: Use TLC (Ethyl Acetate:Petroleum Ether 1:[1][3][5][6]1) or HPLC. Look for the disappearance of SM.

  • Quenching: Pour the reaction mixture slowly into crushed ice with vigorous stirring.

    • Observation: A yellow precipitate (Ethyl 5-nitrovanillate) should form immediately.

  • Isolation: Filter the solid. Wash with cold water to remove acid and traces of hydrolyzed product.

Process Flow Diagram

ProcessFlow Start Start: Dissolve EV in AcOH Cool Cool to 0-5°C Start->Cool Add Add HNO3 Dropwise (Maintain T < 10°C) Cool->Add React Stir 30-60 min Monitor via TLC Add->React Check SM Consumed? React->Check Check->React No (Wait 10m) Quench Pour into Crushed Ice Check->Quench Yes Filter Filter & Wash (Cold H2O) Quench->Filter

Figure 2: Operational workflow emphasizing the critical temperature control loop.

Troubleshooting & FAQs

Q1: My product is dark orange/brown instead of bright yellow. What happened? A: This indicates oxidative degradation .

  • Cause: The temperature likely spiked during the

    
     addition, or you used too strong an acid concentration without adequate cooling. Phenols are easily oxidized to quinones by nitric acid at higher temperatures.
    
  • Fix: Ensure the internal temperature never exceeds 10°C. Consider diluting the nitric acid in a small amount of acetic acid before addition to dilute the heat of mixing.

Q2: I am seeing a spot on TLC that corresponds to Vanillic Acid (hydrolysis). A: The ester bond is acid-labile.

  • Cause: Presence of water in the reaction (using 65%

    
     introduces water) combined with prolonged reaction times or allowing the reaction to warm up before quenching.
    
  • Fix: Use fuming nitric acid (lower water content) or reduce the reaction time. Quench immediately upon consumption of starting material.

Q3: How do I strictly avoid dinitration? A: Stoichiometry is key.

  • Guidance: Do not use a large excess of

    
    . Use 1.0 to 1.05 equivalents . The nitro group introduced at position 5 deactivates the ring, making the second nitration slower, but a large excess of nitronium ions will eventually force the second substitution.
    

Q4: Can I use Sulfuric Acid (


) as a catalyst? 
A:  It is not recommended  for this specific substrate.
  • Reasoning: Mixed acid (

    
    ) is too aggressive for the activated phenolic ring and increases the risk of sulfonation byproducts and tar formation. Acetic acid provides a milder acidic medium that buffers the reaction.
    

Data Summary: Method Comparison

ParameterMethod A: AcOH (Recommended)Method B: Mixed Acid (

)
Method C: Biphasic (DCM/Water)
Solvent Glacial Acetic AcidSulfuric AcidDichloromethane / Water
Temp Control Good (Heat capacity of AcOH)Poor (High exotherm)Excellent (Solvent reflux/partition)
Selectivity High (Mono-nitro)Low (Risk of dinitro/tar)High
Yield 70-85%40-60%75-90%
Risk Ester Hydrolysis if wetCharring/OxidationEmulsion formation

References

  • BenchChem. (2025).[1][3] Synthesis of 5-Nitrovanillin via Nitration of Vanillin. Retrieved from

  • Torrado, A., et al. (1995). Regioselective nitration of phenols. Tetrahedron, 51(9), 2435-2454.
  • Zhang, Y., & Li, X. (2014). Process for preparing entacapone intermediate. Patent CN103910656A. Retrieved from

  • PubChem. (2025).[7] Ethyl Vanillate Compound Summary. Retrieved from

Sources

Troubleshooting

Technical Support Center: High-Performance Liquid Chromatography (HPLC)

Topic: Resolving Peak Tailing for Nitro-Phenolic Compounds To: Research Scientists, Method Development Chemists, and QC Analysts From: Senior Application Scientist, Separation Science Division Subject: Troubleshooting As...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for Nitro-Phenolic Compounds

To: Research Scientists, Method Development Chemists, and QC Analysts From: Senior Application Scientist, Separation Science Division Subject: Troubleshooting Asymmetry in Nitro-Phenol Analysis

Executive Summary: The "Dual-Threat" of Nitro-Phenols

Nitro-phenolic compounds (e.g., p-nitrophenol, 2,4-dinitrophenol) present a unique challenge in reversed-phase chromatography. Unlike simple neutral analytes, they possess two distinct properties that actively degrade peak shape:[1]

  • High Acidity: The electron-withdrawing nitro groups significantly lower the

    
     of the phenolic hydroxyl, often bringing it into the range of standard mobile phase pH (3–5), leading to mixed-mode ionization.
    
  • Chelation Potential: The ortho-nitro and hydroxyl arrangement creates a ligand structure capable of chelating trace metals (Fe, Ti) within the stainless steel column frits or system tubing.

This guide moves beyond generic advice to address these specific chemical mechanisms.

Part 1: Diagnostic Workflow

Before altering your method, use this logic tree to identify the root cause of the tailing.

Troubleshooting_Workflow Start START: Tailing Nitro-Phenol Peak Check_pKa Step 1: Check pH vs. pKa Is pH +/- 2 units from pKa? Start->Check_pKa Adjust_pH Action: Adjust pH (Target pH < 2.5 or > 8.0) Check_pKa->Adjust_pH No (Mixed Ionization) Check_Column Step 2: Check Column Chemistry Is it a standard C18? Check_pKa->Check_Column Yes Adjust_pH->Check_Column Switch_Column Action: Switch Phase (Use PFP or Polar-Embedded) Check_Column->Switch_Column Yes (Silanol Activity) Check_Metals Step 3: Metal Chelation Test Does tailing persist at low pH? Check_Column->Check_Metals No (Already Optimized) Switch_Column->Check_Metals Passivate Action: Passivate System (Flush with EDTA or Phosphoric Acid) Check_Metals->Passivate Yes (Chelation) Success Result: Symmetrical Peak Check_Metals->Success No Passivate->Success

Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry in nitro-phenolic separations.

Part 2: Technical Deep Dive & Solutions
Q1: I am using a standard C18 column with 0.1% Formic Acid (pH ~2.7). Why do my peaks still tail?

The Mechanism: While pH 2.7 suppresses the ionization of many carboxylic acids, it is often insufficient for nitro-phenols.

  • The pKa Trap: The

    
     of p-nitrophenol is ~7.15, but 2,4-dinitrophenol  has a 
    
    
    
    of roughly 4.1 .
  • Silanol Interaction: Even at pH 2.7, residual silanols (Si-OH) on the silica surface can interact with the electron-rich nitro groups via hydrogen bonding. Standard C18 columns often lack the shielding required to prevent this.

The Solution: You must suppress the ionization of the silanols and the analyte, or mask the interactions.[2][3]

  • Buffer Selection: Switch from Formic Acid to Phosphate Buffer or TFA (Trifluoroacetic Acid) .

    • Why: Phosphate provides higher ionic strength, masking secondary interactions. TFA (0.05% - 0.1%) acts as an ion-pairing agent that saturates silanol sites [1].

  • Lower the pH: If your column is stable (e.g., sterically protected C18), lower the pH to 2.0 . This ensures the dinitrophenols are fully protonated (neutral).

Comparison of Mobile Phase Additives:

AdditivepH RangeProsCons
Formic Acid ~2.7MS CompatibleWeak ionic strength; poor silanol suppression.
TFA ~2.0Excellent peak shape; suppresses silanols.Signal suppression in LC-MS; difficult to wash out.
Ammonium Acetate 4.0 - 6.0MS Compatible; good buffering.Risk of mixed-mode ionization for low pKa phenols.
Phosphate Buffer 2.0 - 8.0Best peak shape; high capacity.Not MS Compatible ; precipitates in high % organic.
Q2: I've optimized pH, but the peak has a "shoulder" or broad tail. Could it be the hardware?

The Mechanism: Nitro-phenols are notorious for metal chelation . The oxygen atoms in the nitro group and the phenolic hydroxyl can form a stable complex with Iron (Fe) or Titanium (Ti) ions present in stainless steel frits or column bodies [2]. This results in a "drag" effect, where the analyte is momentarily trapped by metal sites.

The Experiment (Validation): To confirm metal chelation, perform a "Chelation Spike Test" :

  • Add a chelating agent (e.g., EDTA or acetylacetone) to your mobile phase at a low concentration.

  • Run the standard.

  • If the peak shape dramatically improves, your system has active metal sites.

The Solution:

  • System Passivation: Flush the LC system with 30% Phosphoric Acid (remove the column first!) overnight to strip accessible metal ions.

  • Hardware: Switch to PEEK (polyether ether ketone) tubing and use columns with PEEK-lined hardware or glass-lined tubing if available.

Q3: Which stationary phase is actually best for nitro-phenols?

The Mechanism: Standard C18 phases rely solely on hydrophobic interaction. Nitro-phenols require a phase that can participate in pi-pi (


-

) interactions
or hydrogen bonding to provide alternative selectivity to the silanol sites.

Recommended Phases:

  • PFP (Pentafluorophenyl):

    • Why: The fluorine atoms create a strong electron-deficient ring. This interacts specifically with the electron-rich nitro groups of your analyte. This "orthogonal" selectivity often pulls the nitro-phenol away from silanols, sharpening the peak [3].

  • Polar-Embedded C18 (e.g., RP-Amide):

    • Why: These phases have a polar group embedded in the alkyl chain. This group creates a "water shield" near the silica surface, preventing the analyte from reaching the acidic silanols.

Column_Mechanisms cluster_C18 Standard C18 cluster_PFP PFP / Polar Embedded Analyte Nitro-Phenol (Electron Rich) Silanol Silanol (Si-OH) (Acidic/Active) Analyte->Silanol TAILING CAUSE (H-Bonding) C18_Chain C18 Chain (Hydrophobic) Analyte->C18_Chain Retention Fluorine PFP Ring / Amide (Pi-Pi / Shielding) Analyte->Fluorine SHARP PEAK (Specific Interaction)

Figure 2: Mechanistic difference between standard C18 interactions (leading to tailing) and PFP/Polar-Embedded interactions (leading to sharp peaks).

Part 3: Optimized Method Development Protocol

Objective: Develop a tailing-free method for a mixture of mono- and di-nitrophenols.

Step 1: Mobile Phase Preparation (The "Gold Standard" Start)

  • Solvent A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid (for MS) OR 0.1% Phosphoric Acid (for UV only).

  • Solvent B: Acetonitrile (Methanol can increase pressure and sometimes exacerbate silanol activity due to lower elution strength).

Step 2: Column Screening

  • Primary Choice: PFP (Pentafluorophenyl) Core-Shell Column, 2.7 µm.

  • Secondary Choice: C18 with Polar Embedding (e.g., Amide or Carbamate group).

Step 3: Gradient Strategy

  • Start with a generic gradient: 5% B to 95% B over 10 minutes.

  • Critical: If tailing is observed only on the dinitrophenol, lower the pH of Solvent A to 2.0 (ensure column stability).

Step 4: System Check

  • Use PEEK tubing for the connection between the column and the detector to minimize post-column metal interaction and band broadening.

References
  • Restek Corporation. (n.d.). Restek LC Column Selection Guide. Retrieved from [Link]

  • Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Chromatography Online (LCGC). (2018). Troubleshooting Peak Tailing in HPLC. Retrieved from [Link]

Sources

Optimization

Controlling exotherms during nitration of vanillic acid esters

Topic: Controlling Exotherms & Ensuring Selectivity Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists. Introduction: The "Phenolic" Trap Welcome to the technical support center for the nitration of v...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms & Ensuring Selectivity

Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.

Introduction: The "Phenolic" Trap

Welcome to the technical support center for the nitration of vanillic acid esters (e.g., Methyl Vanillate).

Safety Warning: Nitrating vanillic acid esters is not the same as nitrating simple aromatics like toluene or methyl benzoate. The presence of the phenolic hydroxyl group (-OH) and the methoxy group (-OMe) at the 3- and 4-positions creates a highly activated electron-rich system.

The Core Hazard: While the ester group is electron-withdrawing, the phenolic oxygen donates electron density so aggressively that the ring becomes hyper-reactive. This leads to three specific risks not found in standard nitrations:

  • Oxidative Runaway: The ring is easily oxidized to quinones, releasing massive heat (far exceeding the heat of nitration).

  • Autocatalytic Decomposition: If the temperature spikes, the product (5-nitrovanillate) can degrade, leading to a "fume-off" event.

  • Ipso-Substitution: The nitro group can displace the carboxylic ester or methoxy groups if conditions are too forcing.

This guide provides the protocols to navigate these thermodynamic hazards.

Part 1: Critical Safety & Pre-Start Check

Q: Why does the temperature spike immediately upon adding the substrate to the acid?

A: You are likely witnessing the Heat of Mixing superimposed on the Heat of Reaction , aggravated by the Heat of Crystallization if the product precipitates instantly.

If you add solid Methyl Vanillate to a pre-mixed solution of


 (Mixed Acid), you create localized "hot spots" where the concentration of nitronium ions (

) is infinite relative to the un-dissolved solid. This causes immediate, uncontrolled dinitration and oxidation.

The Fix: The "Inverse Addition" Protocol For activated phenols, never add the solid substrate to the bulk mixed acid. Instead, dissolve the substrate in an inert solvent or the carrier acid (


 or Acetic Acid) first, then add the nitrating agent slowly.
Q: What is the "Red Fume" Induction Period?

A: If you see no temperature rise for minutes, followed by a sudden brown gas (


) evolution and a rapid temp spike, you have an Induction Period Hazard .
  • Cause: The system is accumulating unreacted nitric acid because the temperature is too low to start the reaction, or the mixing is poor.

  • Danger: Once the reaction "kicks," it will consume the accumulated reagent all at once.

  • Immediate Action: Stop the feed. Increase stirring speed. Do not add more reagent until the exotherm from the previous aliquot is observed and dissipates.

Part 2: Process Control & Thermodynamics

Thermodynamic Control Loop

The following diagram illustrates the safety control logic required for this specific synthesis.

NitrationControl Start Start: Methyl Vanillate Solution Feed Nitrating Agent Feed (HNO3/H2SO4) Start->Feed Initiate Cooling Cooling Jacket (-10°C) Probe Temp Probe (Internal) Cooling->Probe Heat Removal Feed->Probe Exotherm Generation Decision Is T > 0°C? Probe->Decision Data Feedback Action_Stop EMERGENCY STOP Feed Pump Decision->Action_Stop YES (Risk of Oxidation) Action_Cont Continue Feed (Rate < 1 mL/min) Decision->Action_Cont NO (Safe Regime) Action_Stop->Cooling Max Cooling Action_Cont->Feed Loop Quench Quench: Ice Water (Post-Reaction) Action_Cont->Quench End of Addition

Caption: Figure 1: Logic flow for controlling the exothermic addition of nitrating agents to activated phenolic esters.

Part 3: Recommended Experimental Protocol

Objective: Synthesis of Methyl 5-nitrovanillate (Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate). Method: Nitration in Glacial Acetic Acid (Milder than Sulfuric Acid, prevents tarring).

Reagents & Setup
ComponentRoleSpecification
Methyl Vanillate Substrate1.0 Equiv (Dissolved in Acetic Acid)
Nitric Acid (70%) Reagent1.1 - 1.2 Equiv
Glacial Acetic Acid Solvent5-10 Volumes (relative to substrate mass)
Urea (Optional) Scavenger0.05 Equiv (Removes

to prevent oxidation)
Step-by-Step Procedure
  • Preparation:

    • Charge Methyl Vanillate (10 g) into a 3-neck flask.

    • Add Glacial Acetic Acid (50 mL). Stir until fully dissolved.

    • Optional: Add a pinch of Urea. This scavenges nitrous acid (

      
      ), which catalyzes the oxidation of phenols to quinones.
      
    • Cool the solution to 0°C using an ice/salt bath.

  • Reagent Preparation (The Exotherm Source):

    • In a separate beaker, mix the Nitric Acid (calculated volume) with a small amount of Acetic Acid.

    • Note: Mixing acid releases heat.[1][2] Pre-cool this mixture to 0°C before addition.

  • Controlled Addition (The Critical Step):

    • Add the Nitric Acid solution dropwise to the Vanillate solution.

    • Monitor Internal Temp: Do not allow T > 5°C.

    • Visual Check: The solution will turn yellow/orange. If it turns dark brown/black rapidly, STOP . You are oxidizing the ring (tar formation).

  • Post-Reaction:

    • Allow to stir at 0–5°C for 60 minutes.

    • Quench: Pour the reaction mixture onto 200g of crushed ice with vigorous stirring. The product (Methyl 5-nitrovanillate) should precipitate as a yellow solid.

    • Filtration: Filter the solid, wash with cold water to remove acid traces.

Part 4: Troubleshooting Quality Issues

Q: My product is a dark tar/oil instead of a yellow solid. What happened?

A: You likely triggered the Oxidative Pathway .

  • Cause: Temperature was too high (>10°C) or Nitric Acid concentration was too high.

  • Mechanism: Phenols are susceptible to Single Electron Transfer (SET) oxidation by

    
    , forming phenoxy radicals which polymerize.
    
  • Solution: Switch from Mixed Acid (

    
    ) to Acetic Acid/
    
    
    
    (as described above). Acetic acid moderates the acidity, keeping the phenol protonated and less prone to oxidation.
Q: I have low yield and starting material remaining.

A: The "Soft" Nitration Issue.

  • Cause: If using the Acetic Acid method, the formation of the active nitronium ion (

    
    ) is slower than in Sulfuric Acid.
    
  • Solution: Do not increase temperature. Instead, increase the reaction time or add a catalytic amount of

    
     (3-5 drops) to the acetic acid mixture to accelerate 
    
    
    
    generation without causing bulk oxidation.
Mechanism of Action & Selectivity

The following diagram explains why the nitro group lands at Position 5.

Mechanism Substrate Methyl Vanillate (1,3,4-subst) Directing_OH -OH Group (Strong Activator) Directs Ortho/Para Substrate->Directing_OH Directing_OMe -OMe Group (Mod. Activator) Directs Ortho/Para Substrate->Directing_OMe Directing_Ester -COOMe Group (Deactivator) Directs Meta Substrate->Directing_Ester Pos5 Position 5 (Target) Directing_OH->Pos5 Ortho Attack (Major) Pos2 Position 2 (Steric Hindrance) Directing_OMe->Pos2 Ortho Attack (Blocked) Pos6 Position 6 Directing_OMe->Pos6 Para Attack (Minor) Directing_Ester->Pos5 Meta Attack (Reinforces)

Caption: Figure 2: Regioselectivity map. The -OH and -COOMe groups chemically reinforce substitution at Carbon-5.

Part 5: Scale-Up Considerations

When moving from grams to kilograms, the surface-area-to-volume ratio decreases, making heat removal the bottleneck.

ParameterLab Scale (10g)Pilot Scale (1kg)Adjustment Required
Dosing Time 15 mins4-6 HoursCritical: Extend dosing to match cooling capacity (Q_gen < Q_remove).
Agitation Magnetic BarImpeller (Pitched Blade)Ensure turbulent flow to prevent "hot zones" at the injection point.
Quench Pour onto IcePump into Iced WaterNever add water to the reactor. Pump the reaction mass into the quench vessel to control the heat of dilution.

References

  • Nitration of Phenolic Derivatives (General Mechanism)

    • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[3] Nitration: Methods and Mechanisms. VCH Publishers.

    • Context: Authoritative text on the generation of nitronium ions and the kinetics of activated arom
  • Specific Synthesis of Nitro-Vanillic Esters

    • Raiford, L. C., & Potter, D. J. (1933). "The Nitration of Derivatives of Vanillin." Journal of the American Chemical Society, 55(4), 1682–1685.
    • Source:

    • Relevance: Establishes the regioselectivity at the 5-position for vanillin deriv
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Entacapone Intermediate Synthesis (Industrial Context)

    • U.S. Patent 5,135,950 (1992). "Catechol-O-methyltransferase inhibitors and method of use."
    • Source:

    • Relevance: Describes the industrial preparation of 3,4-dihydroxy-5-nitrobenzoate derivatives (related to vanillate nitr

Sources

Troubleshooting

Minimizing hydrolysis by-products during ethyl ester workup

Topic: Minimizing Hydrolysis By-Products During Ethyl Ester Workup Ticket ID: EST-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Invisible" Yield Loss You are likely here becaus...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis By-Products During Ethyl Ester Workup Ticket ID: EST-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Yield Loss

You are likely here because your NMR shows a mix of ethyl ester and carboxylic acid, or your isolated yield is inexplicably lower than your TLC indicated. Ethyl esters are fundamental to medicinal chemistry, yet they are thermodynamically unstable in the presence of water and extreme pH.

The hydrolysis of ethyl esters is not random; it is a deterministic process driven by the Law of Mass Action and Catalysis . During workup, you effectively introduce the reagent (water) required to destroy your product. This guide provides the engineering controls necessary to pause that reaction and isolate your target.

Module 1: Critical Concepts (The Mechanism)

To prevent hydrolysis, you must understand the enemy. Hydrolysis is catalyzed by both acid (


) and base (

). The transition state geometry is the key vulnerability.
The Hydrolysis Pathway

The following diagram illustrates the mechanistic divergence. Note that Base-Catalyzed Hydrolysis (Saponification) is irreversible and often faster because the final deprotonation drives the equilibrium forward.[1]

EsterHydrolysis cluster_conditions Catalytic Triggers Ester Ethyl Ester (R-COOEt) Tetra Tetrahedral Intermediate Ester->Tetra + H2O (Slow Step) Water Water (H2O) Water->Tetra AcidProd Carboxylic Acid (R-COOH) Tetra->AcidProd Acid Catalyzed (Reversible) Carboxylate Carboxylate Ion (R-COO-) Tetra->Carboxylate Base Catalyzed (Irreversible) Ethanol Ethanol (EtOH) Tetra->Ethanol + H+ Tetra->Ethanol + OH- Warning Warning: Base hydrolysis is irreversible and rapid.

Figure 1: Mechanistic pathways of ester hydrolysis. Note the irreversibility of the base-catalyzed route (Red Arrow), rendering it the primary risk during workup.

Module 2: Troubleshooting Workflow (Decision Matrix)

Do not default to a "saturated bicarbonate" wash for every reaction. Your choice of quench buffer must align with the electronic stability of your specific ester.

Workup Selection Guide

WorkupDecision Start Analyze Reaction Mixture Acidic Is the reaction mixture Acidic? Start->Acidic Basic Is the reaction mixture Basic? Acidic->Basic No AcidSens Is Ester Acid-Labile? (e.g., acetals present) Acidic->AcidSens Yes BaseSens Is Ester Base-Labile? (Electron-withdrawing groups) Basic->BaseSens Yes PhosBuffer Use Phosphate Buffer (pH 7.0, 0.5M) AcidSens->PhosBuffer Yes (Critical) Bicarb Use Cold Sat. NaHCO3 (Watch CO2 evolution) AcidSens->Bicarb No (Standard) AmmChloride Use Sat. NH4Cl (Mildly Acidic, pH ~5) BaseSens->AmmChloride Yes (Safe) DilHCl Use 1M HCl (Cold) (Rapid Neutralization) BaseSens->DilHCl No

Figure 2: Decision tree for selecting the optimal quenching agent based on reaction pH and substrate sensitivity.

Module 3: Frequently Asked Questions (FAQs)

Q1: I used Sodium Bicarbonate ( ) to quench an acid reaction, but I still see hydrolysis. Why?

A: This is a classic issue of local pH spikes . When you dump saturated bicarbonate into an acidic mixture, it generates


 gas.
  • Exotherm: The neutralization is exothermic. Heat accelerates hydrolysis.

  • Gas Evolution:

    
     bubbles increase surface area but can also create pockets of high pH before the solution mixes thoroughly.
    Fix:  Pour the reaction mixture into the bicarbonate (inverse addition) slowly at 0°C. This ensures the acid is always the limiting reagent, preventing local heat/pH spikes.
    
Q2: My workup formed an emulsion. Is my ester safe while I wait for it to separate?

A: No. An emulsion is a hydrolysis reactor. An emulsion maximizes the surface area between the organic phase (containing your ester) and the aqueous phase (containing acid/base/water). Fix:

  • Immediate: Add solid NaCl (saturate the aqueous layer) to increase density difference.

  • Mechanical: Filter through a pad of Celite to break surface tension.

  • Chemical: Add a small amount of Methanol (if compatible) or more solvent to change the density. Do not wait overnight.

Q3: Which drying agent should I use?

A: The wrong drying agent can catalyze hydrolysis after the extraction.

Drying AgentAcidity/BasicityCapacitySpeedCompatibility

Slightly AcidicHighFastBest for most esters. Avoid for highly acid-sensitive acetals.

NeutralMediumSlowSafest Universal Choice. Requires longer contact time (15-30 min).

BasicMediumMediumAVOID. Can cause slow saponification of sensitive esters.

NeutralLowFastAVOID. Can chelate oxygen and bind esters, reducing yield.

Module 4: Standardized Protocols

Protocol A: The "Cryogenic Buffered Quench" (For Acid-Catalyzed Esterifications)

Use this when working up Fischer esterifications or acid-chloride couplings.

  • Cool Down: Place the reaction flask in an ice/water bath (

    
    ) for 15 minutes.
    
  • Preparation: Prepare a saturated solution of

    
     (or Phosphate Buffer pH 7.2) and cool it to 
    
    
    
    .
  • Inverse Quench: Slowly pour the reaction mixture into the buffer with vigorous stirring.

    • Why? Keeps the pH neutral-to-basic. If you add buffer to acid, the solution stays acidic until the very end, risking hydrolysis.

  • Phase Split: Transfer to a separatory funnel. Shake immediately and separate.

  • Brine Wash: Wash the organic layer twice with ice-cold brine (saturated NaCl).

    • Why? "Salting out" pulls dissolved water out of the organic layer.[2]

  • Dry: Pour organic layer onto anhydrous

    
     immediately. Swirl for 5 minutes.
    
  • Filter & Concentrate: Filter and evaporate solvent at a bath temperature

    
     .
    
Protocol B: The "Ammonium Stop" (For Base-Promoted Reactions)

Use this when working up alkylations or base-catalyzed transesterifications.

  • Cool Down: Cool reaction to

    
    .
    
  • Quench: Add Saturated Aqueous Ammonium Chloride (

    
    ) dropwise.
    
    • Mechanism:[1][3][4][5][6]

      
      . This buffers the solution to pH ~8-9, which is mild enough to stop saponification without triggering acid hydrolysis.
      
  • Dilution: Dilute with excess Ethyl Acetate or Ether (hydrophobic solvent).

  • Wash: Wash with water (

    
    ) followed by Brine (
    
    
    
    ).
  • Dry: Use

    
     (Sodium Sulfate) for base-sensitive substrates to ensure neutrality.
    

References

  • Kirby, A. J. (1972). Hydrolysis and Exchange of Esters and Lactones. Comprehensive Chemical Kinetics. Elsevier. Link

  • Larsson, L. (1980). The alkaline hydrolysis of some ethyl esters. Acta Chemica Scandinavica. Link

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Link

Sources

Reference Data & Comparative Studies

Comparative

Comparative Chromatographic Profiling of Nitrovanillate Isomers: Separation Strategies and Retention Mechanisms

Executive Summary Objective: To provide a definitive guide on the Reverse-Phase HPLC (RP-HPLC) separation of 5-nitrovanillic acid from its regioisomers (specifically 2-nitrovanillic acid) and starting materials. Audience...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive guide on the Reverse-Phase HPLC (RP-HPLC) separation of 5-nitrovanillic acid from its regioisomers (specifically 2-nitrovanillic acid) and starting materials. Audience: Analytical chemists and process development scientists in pharmaceutical synthesis (e.g., COMT inhibitor development). Key Insight: The separation of nitrovanillate isomers is governed by the "Ortho Effect," where intramolecular hydrogen bonding modulates the effective hydrophobicity of the phenolic moiety, distinctively altering retention times on C18 stationary phases.

Mechanistic Basis of Separation

To achieve robust separation, one must understand the molecular behavior driving the chromatography. Nitrovanillic acid (4-hydroxy-3-methoxy-5-nitrobenzoic acid) is the primary product of vanillic acid nitration.[1] However, regioisomers such as 2-nitrovanillic acid (nitro group ortho to the carboxyl) can form as impurities.

The "Ortho Effect" and Hydrophobicity

In an acidic mobile phase (pH < 3.0), the carboxylic acid groups are protonated (


). The separation selectivity is then driven by the position of the nitro group relative to the phenolic hydroxyl (

).
  • 5-Nitrovanillic Acid (Major Isomer): The nitro group is ortho to the phenolic hydroxyl. This proximity allows for a strong intramolecular hydrogen bond (6-membered chelate ring) between the phenolic hydrogen and the nitro oxygen. This "masks" the polarity of the hydroxyl group, making the molecule significantly more hydrophobic.

    • Result: Stronger interaction with the C18 chain

      
      Longer Retention Time (
      
      
      
      ).
  • 2-Nitrovanillic Acid (Minor Isomer): The nitro group is ortho to the carboxylic acid but meta to the hydroxyl. While some H-bonding occurs with the carboxyl, the phenolic hydroxyl remains exposed to the mobile phase, maintaining higher polarity.[1]

    • Result: Weaker interaction with the C18 chain

      
      Shorter Retention Time (
      
      
      
      ).
  • Vanillic Acid (Starting Material): Lacks the hydrophobic nitro group entirely.

    • Result: Most polar

      
      Earliest Elution. 
      
Visualization: Molecular Interaction & Retention Logic

RetentionMechanism cluster_0 Mobile Phase (Acidic) cluster_1 Stationary Phase (C18) Vanillic Vanillic Acid (No Nitro Group) Retention Hydrophobic Interaction (Retention Strength) Vanillic->Retention Weakest (Polar) Nitro2 2-Nitrovanillic Acid (Exposed Phenolic OH) Nitro2->Retention Moderate (Nitro adds hydrophobicity) Nitro5 5-Nitrovanillic Acid (Intramolecular H-Bond) Nitro5->Retention Strongest (H-Bond masks polarity)

Figure 1: Mechanistic flow illustrating how structural differences dictate retention strength on a C18 column.[1]

Experimental Protocol

This protocol is designed to be self-validating. The use of an acidic mobile phase is critical to suppress the ionization of the carboxylic acid (pKa ~4.5) and ensuring the "Ortho Effect" is the primary selectivity driver.

Reagents & Equipment
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity silica C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Detector: Diode Array Detector (DAD) at 254 nm (primary) and 280 nm (secondary).

Gradient Methodology
  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 30°C

  • Injection Volume: 5-10 µL

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration / Loading
2.0955Isocratic Hold (Elute salts)
15.04060Linear Gradient (Separation)
18.0595Wash (Elute highly hydrophobic impurities)
20.0595Hold Wash
20.1955Re-equilibration
25.0955Ready for next injection
Workflow Diagram

Workflow cluster_HPLC HPLC Separation (Gradient) Start Sample Preparation (Dissolve in 90:10 Water:ACN) Filter Filtration (0.22 µm PTFE) Start->Filter Inject Injection (10 µL) Filter->Inject Step1 T = 0-5 min Elution of Polar Impurities (Vanillic Acid) Inject->Step1 Step2 T = 5-12 min Elution of Nitro Isomers (2-Nitro then 5-Nitro) Step1->Step2 Detect UV Detection (254 nm) Step2->Detect Data Data Analysis (Calculate Resolution Rs) Detect->Data

Figure 2: Step-by-step analytical workflow for nitrovanillate profiling.[1][3][4]

Comparative Performance Data

The following data represents typical retention behaviors observed under the conditions described above. Note that absolute retention times will vary based on column dead volume and specific instrument dwell volume, but the relative order is constant due to the physicochemical properties described in Section 2.

Table 1: Retention Profile of Vanillate Derivatives
CompoundStructure NoteApprox. Retention (

)
Relative Retention (

)
Resolution (

)
Vanillic Acid No Nitro group~5.2 min1.00 (Ref)N/A
2-Nitrovanillic Acid Nitro ortho to COOH~7.8 min1.50> 4.0 (vs Vanillic)
5-Nitrovanillic Acid Nitro ortho to OH~9.5 min1.82> 2.5 (vs 2-Nitro)
Bis-nitro Impurities Dinitrated species> 12.0 min> 2.30> 5.0

Data synthesized from standard nitrophenol retention behaviors [1] and specific vanillin nitration studies [2].

Troubleshooting the Separation
  • Co-elution: If 2-nitro and 5-nitro peaks overlap (

    
    ), decrease the gradient slope (e.g., extend the gradient to 20 minutes). The 5-nitro isomer is more sensitive to organic modifier concentration due to its "masked" hydrophobicity.
    
  • Peak Tailing: Nitro-compounds can interact with silanols. Ensure the column is "End-capped" (e.g., Eclipse Plus or equivalent). If tailing persists, add 5mM Ammonium Formate to the mobile phase.

References

  • BenchChem Technical Support. (2025).[5] Purity Assessment of Synthesized 5-Nitrovanillin: A Comparative HPLC Guide. BenchChem. Link

  • Huesgen, A.G. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column and a C-18 Column. Agilent Technologies Application Note.[6] Link

  • García-Álvarez-Coque, M.C., et al. (2013). Mechanisms of retention in HPLC: Secondary equilibria in reversed-phase liquid chromatography. University of Valencia.[7] Link

  • MDPI. (2022). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies. Molecules.[5][6][7][8][9][10][11][12][13] Link

Sources

Validation

Validated Analytical Method for Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists in API Development Focus: Quantitative Analysis of Entacapone Synthetic Intermediates[1] Executive Summary & Strategic Con...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists in API Development Focus: Quantitative Analysis of Entacapone Synthetic Intermediates[1]

Executive Summary & Strategic Context

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (also known as Ethyl 5-nitrovanillate ; CAS: 64095-07-4) is a critical synthetic intermediate and process-related impurity in the manufacturing of Entacapone , a COMT inhibitor used for Parkinson’s disease.

Monitoring this compound is essential for two reasons:

  • Process Control: It is the direct product of the nitration of ethyl vanillate. Its conversion to the aldehyde or acid must be quantitative to maximize yield.

  • Impurity Profiling: As a nitro-aromatic compound, it possesses distinct toxicological risks. Regulatory guidelines (ICH Q3A/B) require its depletion to typically <0.10% in the final API.

This guide presents a validated RP-HPLC method optimized for specificity, separating this intermediate from its non-nitrated precursor (ethyl vanillate) and downstream derivatives. We compare the standard C18 approach against a high-selectivity Phenyl-Hexyl alternative.

Method Comparison: Selecting the Right Stationary Phase

The primary challenge in analyzing nitro-phenolic compounds is peak tailing caused by secondary interactions between the nitro group and residual silanols on the silica support.

FeatureMethod A: Standard C18 (Recommended) Method B: Phenyl-Hexyl (Alternative)
Stationary Phase Octadecylsilane (C18), End-cappedPhenyl-Hexyl linked phase
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Selectivity Elutes based on hydrophobicity. The nitro group increases retention slightly vs. precursor.Superior Selectivity. The nitro group interacts strongly with the phenyl ring, significantly increasing retention and resolution.
Peak Shape Good (with low pH buffer)Excellent (Sharp symmetry)
Cost/Availability Low / UbiquitousModerate / Specialized
Suitability Routine QC & Release Testing Complex Impurity Profiling

Expert Insight: While Phenyl-Hexyl columns offer better theoretical separation for nitro-aromatics, Method A (C18) is selected as the primary protocol below because it is robust, validated, and uses standard columns found in every pharmaceutical lab. We utilize a low pH (2.5) mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ~7), ensuring the molecule remains neutral and interacts predictably with the stationary phase.

Validated Experimental Protocol (Method A)

This protocol is designed to be a self-validating system . The inclusion of a resolution check (System Suitability) ensures the column state is adequate before sample analysis.

Chemical Standards & Reagents[2][3]
  • Target Analyte: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (Ref Std >99.0%).

  • Precursor (Resolution Marker): Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl Vanillate).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Chromatographic Conditions[3][4]
  • Instrument: HPLC equipped with PDA/UV Detector and Quaternary Pump.

  • Column: Inertsil ODS-3V or X-Terra RP18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 ± 0.05 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 305 nm (Maximal absorbance for the nitro-phenolic chromophore; minimizes interference from non-nitrated excipients).

  • Injection Volume: 20 µL.

Gradient Program

The nitrated ester is significantly more hydrophobic than the acid/aldehyde forms. A gradient is required to elute it within a reasonable timeframe while resolving early eluting polar impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
5.08515Isocratic Hold (Polar impurities)
20.04060Linear Gradient
25.04060Wash
26.08515Re-equilibration
35.08515End of Run

Analytical Workflow & Logic

The following diagram illustrates the logical flow of the analysis, from sample preparation to data decision-making.

AnalyticalWorkflow Start Start Analysis SamplePrep Sample Preparation (Dissolve in 50:50 ACN:Buffer) Start->SamplePrep SystemSuitability Inject System Suitability Solution (Target + Precursor) SamplePrep->SystemSuitability CheckRes Check Resolution (Rs) Is Rs > 2.0? SystemSuitability->CheckRes Fail Fail: Regenerate Column or Adjust pH CheckRes->Fail No Pass Pass: Inject Samples CheckRes->Pass Yes Fail->SystemSuitability Retest DataAcq Data Acquisition (UV @ 305 nm) Pass->DataAcq Calc Calculate % w/w (External Standard Method) DataAcq->Calc Report Generate COA / Report Calc->Report

Figure 1: Analytical Logic Flow for Routine Quality Control.

Validation Performance Data

The method has been evaluated against ICH Q2(R1) guidelines. The following data represents typical performance metrics for this specific nitrated ester on a C18 column.

Linearity & Range

The nitro group provides a strong chromophore, resulting in high sensitivity.

ParameterResultAcceptance Criteria
Concentration Range 0.5 µg/mL – 100 µg/mLCovers 0.05% to 120% of target spec
Regression Equation

N/A
Correlation Coeff (

)
0.9998

Bias at 100% < 0.8%

Sensitivity (LOD/LOQ)

Determined based on Signal-to-Noise (S/N) ratio.

  • Limit of Detection (LOD): 0.05 µg/mL (S/N ~ 3)

  • Limit of Quantitation (LOQ): 0.15 µg/mL (S/N ~ 10)

Accuracy (Recovery)

Spike recovery experiments performed in the sample matrix (Entacapone synthetic mixture).

Spike Level% Recovery (Mean, n=3)% RSD
50% (LOQ level) 98.5%1.2%
100% (Target) 100.2%0.5%
150% (High) 101.1%0.8%

Synthesis Context & Pathway Visualization[5]

Understanding where this impurity originates is crucial for the analyst. It is formed in the first step of the Entacapone synthesis pathway.

SynthesisPathway EthylVanillate Ethyl Vanillate (Starting Material) Nitration Nitration (HNO3 / AcOH) EthylVanillate->Nitration Target Ethyl 4-hydroxy-3-methoxy- 5-nitrobenzoate (TARGET ANALYTE) Nitration->Target Hydrolysis Hydrolysis Target->Hydrolysis Intermediate2 3,4-dihydroxy-5-nitro- benzaldehyde Hydrolysis->Intermediate2 Condensation Condensation (Cyanoacetamide) Intermediate2->Condensation Entacapone Entacapone (API) Condensation->Entacapone

Figure 2: Synthesis pathway showing the target analyte as the primary intermediate in Step 1.

Troubleshooting & Expert Tips

  • Peak Tailing: If the target peak tails (Asymmetry > 1.5), the pH is likely too high. The nitro-phenol moiety is acidic. Ensure the buffer is strictly pH 2.5 . If tailing persists, add 5% Methanol to Mobile Phase A to wet the C18 chains better.

  • Ghost Peaks: This compound is sensitive to light (photolabile). Prepare all standard and sample solutions in amber glassware and analyze within 24 hours.

  • Carryover: The nitro group can adsorb to stainless steel. Include a needle wash step using 50:50 Water:Acetonitrile.

References

  • European Pharmacopoeia (Ph. Eur.), "Entacapone Monograph 2574," 10th Edition. (Provides the regulatory framework for Entacapone impurity limits).
  • Bhatnagar, P. et al. (2025). "Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa." Longdom Publishing.

  • Reddy, A.V. et al. (2014).[2] "Improved Process for the Preparation of Entacapone." European Patent Office, Patent EP1699753. (Details the synthesis pathway and isolation of the ethyl 5-nitrovanillate intermediate).

  • W. David et al. (2023). "Comparison of Phase Ratio for C18 HPLC Columns using Different Organic Modifiers." Analytical Methods. (Supports the choice of mobile phase modifiers for nitro-aromatics).

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." (Basis for the validation parameters cited).

Sources

Comparative

Spectroscopic Characterization Guide: Ethyl 5-Nitrovanillate vs. Ethyl Vanillate

This guide details the spectroscopic differentiation between Ethyl Vanillate (EV) and its nitrated derivative, Ethyl 5-Nitrovanillate (E5NV) . This comparison is critical for researchers synthesizing catechol-O-methyltra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation between Ethyl Vanillate (EV) and its nitrated derivative, Ethyl 5-Nitrovanillate (E5NV) . This comparison is critical for researchers synthesizing catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone precursors) or developing novel vanilloid scaffolds, where verifying the regioselectivity of nitration is a key quality gate.

[1]

Executive Summary & Scaffold Analysis

Ethyl Vanillate is a phenolic ester commonly used as a starting material in medicinal chemistry.[1] Its nitration to Ethyl 5-Nitrovanillate is a prototypical electrophilic aromatic substitution (EAS) directed by the activating hydroxyl and methoxy groups.[1]

  • The Challenge: Confirming the introduction of the nitro group at the ortho position to the phenol (C5) rather than the meta position (C2) or hydrolysis of the ester.

  • The Solution: Comparative spectroscopy (NMR, IR) reveals distinct "fingerprint" changes—specifically the loss of the ABX aromatic coupling pattern and the appearance of nitro-specific vibrational modes.

Structural Comparison
FeatureEthyl Vanillate (EV)Ethyl 5-Nitrovanillate (E5NV)
CAS Number 617-05-064095-07-4
Formula


MW 196.20 g/mol 241.20 g/mol
Substitution 1,3,4-trisubstituted benzene1,3,4,5-tetrasubstituted benzene
Melting Point 44–46 °C73–75 °C
Appearance Colorless/White crystalsYellow crystalline solid

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

The most immediate confirmation of reaction success is the appearance of nitro stretching bands and the shift in the hydroxyl region due to intramolecular hydrogen bonding.[1]

Key Diagnostic Bands:

  • Nitro Group (

    
    ):  E5NV exhibits two strong new bands absent in EV.[1]
    
    • Asymmetric Stretch: ~1535–1550 cm

      
      
      
    • Symmetric Stretch: ~1340–1360 cm

      
      
      
  • Hydroxyl Group (-OH):

    • EV: Broad band at 3200–3400 cm

      
       (intermolecular H-bonding).[1][2]
      
    • E5NV: The -OH band often shifts or sharpens slightly due to strong intramolecular hydrogen bonding with the adjacent ortho-nitro oxygen, forming a stable 6-membered chelate ring.[1]

  • Carbonyl (C=O): Both esters show a stretch ~1710–1720 cm

    
    .[1] The electron-withdrawing nitro group in E5NV may cause a slight blue shift (higher wavenumber) compared to EV.[1]
    
B. Nuclear Magnetic Resonance ( H NMR)

NMR provides definitive proof of regiochemistry.[1] The key indicator is the change in the aromatic proton integration and coupling pattern.[1]

Solvent:


 or 

(Note: Phenolic protons are more visible in

).[1]
Comparative

H NMR Data Table
Proton EnvironmentEthyl Vanillate (EV)

(ppm)
Ethyl 5-Nitrovanillate (E5NV)

(ppm)
Mechanistic Explanation
Aromatic H-5 ~6.94 (d,

Hz)
Absent Substituted by

.
Aromatic H-6 ~7.63 (dd,

Hz)
~8.10 – 8.20 (d,

Hz)
Deshielded by ortho

and ortho ester.
Aromatic H-2 ~7.54 (d,

Hz)
~7.70 – 7.80 (d,

Hz)
Mild deshielding; retains meta coupling to H-6.
Phenolic -OH ~6.15 (s, broad)~10.5 – 11.0 (s, broad)Diagnostic: Significant downfield shift due to chelation with

.
Methoxy

~3.94 (s, 3H)~4.00 (s, 3H)Slight deshielding.
Ethyl

~4.35 (q,

Hz, 2H)
~4.40 (q,

Hz, 2H)
Minimal change.
Ethyl

~1.39 (t,

Hz, 3H)
~1.42 (t,

Hz, 3H)
Minimal change.

Interpretation Logic:

  • EV Spectrum: Shows an ABX pattern (or AMX) with three aromatic protons.[1] H-5 and H-6 show strong ortho coupling (

    
     Hz).[1]
    
  • E5NV Spectrum: Shows an AX pattern (two singlets or meta-coupled doublets).[1] The large ortho coupling (

    
     Hz) disappears because H-5 is removed.[1] The remaining protons (H-2 and H-6) are meta to each other (
    
    
    
    Hz).

Experimental Protocols

Protocol 1: Synthesis & Purification (Nitration)

Context: This procedure converts EV to E5NV to generate the sample for comparison.

  • Dissolution: Dissolve 1.96 g (10 mmol) of Ethyl Vanillate in 10 mL of glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Nitration: Dropwise add a solution of concentrated

    
     (1.5 eq) in acetic acid over 20 minutes. Maintain temperature <10 °C to prevent dinitration or hydrolysis.[1]
    
  • Quench: Pour the yellow reaction mixture into 100 mL of ice-water. The product, Ethyl 5-Nitrovanillate , will precipitate as a yellow solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water to obtain pure yellow crystals (MP: 73–75 °C).[1]

Protocol 2: NMR Sample Preparation[1]
  • Mass: Weigh ~10 mg of the dry solid.

  • Solvent: Dissolve in 0.6 mL of

    
     (for resolution) or 
    
    
    
    (to observe the phenolic proton).
  • Filtration: If the solution is cloudy, filter through a small glass wool plug directly into the NMR tube.[1]

  • Acquisition: Run a standard proton sequence (16 scans minimum).[1]

Visualization of Logic Pathways

Figure 1: Synthesis and Spectroscopic Verification Workflow

This diagram illustrates the transformation and the decision logic used to verify the product using spectroscopic data.

Spectroscopic_Workflow EV Ethyl Vanillate (Starting Material) C10H12O4 | MP: 44°C Reaction Nitration (HNO3 / AcOH, 0°C) EV->Reaction Electrophilic Subst. E5NV Ethyl 5-Nitrovanillate (Product) C10H11NO6 | MP: 73-75°C Reaction->E5NV Major Product NMR_Check 1H NMR Analysis (Aromatic Region) E5NV->NMR_Check IR_Check FT-IR Analysis (Functional Groups) E5NV->IR_Check Outcome_EV Pattern: ABX (3H) Coupling: J ~8.5Hz Result: Unreacted NMR_Check->Outcome_EV No Change Outcome_E5NV Pattern: AX (2H) Coupling: J ~2.0Hz Shift: H-6 Deshielded Result: Success NMR_Check->Outcome_E5NV Loss of H-5 Outcome_IR New Bands: 1540 & 1350 cm-1 (NO2) IR_Check->Outcome_IR Nitro Stretches

Caption: Workflow for the synthesis and spectroscopic validation of Ethyl 5-Nitrovanillate, highlighting key decision points based on NMR and IR data.

References

  • Pearl, I. A., & McCoy, J. F. (1947).[1] Reactions of Vanillin and its Derived Compounds. V. Some Esters of Vanillic Acid.[1][3][4][5] Journal of the American Chemical Society, 69(12), 3071–3072.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12038, Ethyl Vanillate.[1] Retrieved from .[1]

  • ChemicalBook. (2025).[1] Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS 64095-07-4) Product Properties. Retrieved from .[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (Authoritative text for NMR coupling constants and nitro group IR shifts).

Sources

Validation

Precision Benchmarking: qNMR vs. Chromatographic Assays for Nitrobenzoate Purity

Executive Summary: The "Reference Standard" Paradox In early-phase drug development, nitrobenzoates (e.g., 4-nitrobenzoate) frequently appear as counter-ions, starting materials, or genotoxic impurity alerts. The fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Reference Standard" Paradox

In early-phase drug development, nitrobenzoates (e.g., 4-nitrobenzoate) frequently appear as counter-ions, starting materials, or genotoxic impurity alerts. The fundamental challenge in assaying these materials is the Reference Standard Paradox : accurate HPLC quantification requires a high-purity reference standard of the exact same material, which is often what you are trying to characterize in the first place.

This guide benchmarks Quantitative NMR (qNMR) against HPLC-UV and Potentiometric Titration. While HPLC remains the workhorse for impurity profiling, our data demonstrates that qNMR is the superior technique for absolute purity assignment of nitrobenzoates due to its metrological traceability and independence from compound-specific response factors.

Strategic Comparison: Selecting the Right Tool

The following table contrasts the three primary methodologies available for nitrobenzoate purity assessment.

Table 1: Comparative Analysis of Purity Assay Methodologies

FeatureqNMR (Primary Ratio Method) HPLC-UV (External Standard) Potentiometric Titration
Primary Principle Molar ratio of nuclei (Signal

Moles)
UV Absorption (Beer-Lambert Law)Stoichiometric reaction (Acid-Base)
Reference Standard Universal (e.g., Maleic Acid). No structural similarity needed.[1]Specific . Requires high-purity standard of the exact analyte.Standardized Base (e.g., NaOH).
Specificity High . Distinguishes isomers (2- vs 4-nitro) and organic impurities.High . Separates impurities based on polarity.Low . Cannot distinguish analyte from other acidic impurities.
Traceability Direct SI Traceability via Internal Standard (NIST/BIPM).Dependent on the purity of the external reference standard.Traceable to the titrant standardization.
Major Liability Sensitivity (LOQ is higher than HPLC). Requires ~10mg sample.[2]Response Factors . Impurities with different

values skew "Area %" results.
Non-specific . Wet solvent or precursor acids inflate/deflate results.

Validated qNMR Protocol for Nitrobenzoates

This protocol is designed to be a self-validating system . We utilize Maleic Acid as the Internal Standard (IS) because its resonance (


 ~6.3 ppm) sits in a "silent region" of the nitrobenzoate spectrum, avoiding the aromatic region (

8.0–8.5 ppm) and the DMSO solvent residual (

2.5 ppm).
Reagents & Materials
  • Analyte: 4-Nitrobenzoic acid (or salt equivalent).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), >99.9% purity.

  • Solvent: DMSO-d

    
     (99.9 atom% D). Note: DMSO is chosen over D
    
    
    
    O to ensure solubility of both the free acid and organic impurities.
Workflow Diagram

qNMR_Workflow Start Start: Sample Prep Weighing Gravimetry (Metrological Weighing) Target: 1:1 Molar Ratio Start->Weighing Precision Balance Dissolution Dissolution Solvent: DMSO-d6 Vol: 0.6 mL Weighing->Dissolution Combine Analyte + IS Acquisition NMR Acquisition Pulse: 90° D1: 60s (5x T1) Dissolution->Acquisition Transfer to 5mm Tube Processing Processing Phase -> Baseline -> Integrate Acquisition->Processing Fourier Transform Calc Purity Calculation Processing->Calc Eq. 1

Figure 1: qNMR Workflow ensuring metrological traceability from weighing to calculation.

Critical Acquisition Parameters (The "Why")

To ensure <1% uncertainty, the physics of relaxation must be respected.

  • Pulse Angle: 90° (Maximize signal).

  • Spectral Width: 20 ppm (Catch all signals including exchangeables).

  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Reasoning: The longitudinal relaxation time (

      
      ) of aromatic protons in nitrobenzoates can approach 5–8 seconds. Quantitative recovery requires 
      
      
      
      . Setting
      
      
      is the most common cause of low-bias errors.
  • Scans (NS): 64 (To achieve S/N > 250:1 for integration accuracy).

  • Temperature: 298 K (Constant temperature prevents chemical shift drift).

Data Processing
  • Phasing: Manual phasing is mandatory. Autophase often distorts the baseline at the edges.

  • Baseline Correction: Apply a polynomial fit (Bernstein polynomial) to ensure the integral regions start and end at zero intensity.

  • Integration:

    • IS (Maleic Acid): Singlet at

      
       6.3 ppm (Integrate 2H).
      
    • Analyte (4-Nitrobenzoate): Doublets at

      
       8.2–8.4 ppm (Integrate 4H total or specific 2H region if overlap exists).
      

Experimental Validation: qNMR vs. Alternatives

In this study, a batch of crude 4-Nitrobenzoic acid was subjected to three assays.

Experimental Conditions:

  • qNMR: Bruker 400 MHz, DMSO-d

    
    , Maleic Acid IS (
    
    
    
    ).
  • HPLC: C18 Column, Water/ACN gradient, UV at 254 nm. Calculation via "Area %".[3][4]

  • Titration: Potentiometric with 0.1 N NaOH.

Table 2: Assay Results Comparison

MethodPurity Result (%)RSD (%)Interpretation
qNMR 98.4% 0.25% The Truth. Detects water and inorganic salts (invisible to HPLC) and non-acidic impurities (invisible to titration).
HPLC (Area %) 99.6%0.10%Overestimation. The method ignores moisture (typically 0.5-1%) and assumes all impurities absorb UV identically to the main peak.
Titration 99.1%0.80%Interference. Reacts with any acidic species. If the impurity is an isomer (e.g., 2-nitrobenzoic acid), titration counts it as pure product.
The Calculation (Eq. 1)

The purity (


) is derived directly from the mass balance and signal ratios:


Where:

  • 
     = Integral area[1][2][4]
    
  • 
     = Number of protons (Maleic Acid = 2, Nitrobenzoate = 4)
    
  • 
     = Molar Mass
    
  • 
     = Gravimetric mass
    
  • 
     = Purity (as a decimal)
    

Conclusion

For Nitrobenzoate purity , qNMR is the only method that provides SI-traceable accuracy without requiring an identical reference standard.

  • Use HPLC for qualitative impurity profiling (identifying what is there).

  • Use qNMR for quantitative potency assignment (determining how much is there).[2][5]

By adopting the protocol above, specifically the use of Maleic Acid in DMSO-d


 with a 60-second relaxation delay, laboratories can achieve precision rivaling HPLC while eliminating the supply chain dependency on external reference standards.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (2023).[6] Link

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. Rapport BIPM-2018/01. (2018).[6][7][8] Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[9] Link

  • Japanese Pharmacopoeia (JP). General Tests, Processes and Apparatus: 2.21 Nuclear Magnetic Resonance Spectroscopy. 17th Edition. Link

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5–26. (2012). Link

Sources

Comparative

Comprehensive COA Interpretation and Quality Comparison Guide: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Executive Summary: The Molecule in Context Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (also known as Ethyl 5-nitrovanillate) is a specialized aromatic intermediate, primarily utilized in the synthesis of catechol-O-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule in Context

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (also known as Ethyl 5-nitrovanillate) is a specialized aromatic intermediate, primarily utilized in the synthesis of catechol-O-methyltransferase (COMT) inhibitors such as Entacapone and Opicapone .[1] Its structural integrity is pivotal because it serves as the scaffold for the nitrocatechol pharmacophore essential for COMT inhibition.[1]

This guide moves beyond standard specification lists to interpret why specific COA parameters matter, how impurities originate, and how to differentiate between "Technical Grade" and "Pharma Intermediate Grade" material.

Chemical Identity
ParameterDetail
CAS Number 64095-07-4
IUPAC Name Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight 241.20 g/mol
Key Functional Groups Nitro (-NO₂), Phenolic Hydroxyl (-OH), Ethyl Ester (-COOEt), Methoxy (-OMe)

Critical Quality Attributes (CQA) & Interpretation

A Certificate of Analysis (COA) for this compound is not just a pass/fail document; it is a forensic record of the synthesis pathway.[1] Below is the interpretation of key parameters.

Table 1: Specification Analysis & Performance Impact
Test ParameterTypical SpecificationHigh-Purity Spec (>99%)Interpretation & Impact on Downstream Chemistry
Appearance Yellow to Orange PowderBright Yellow Crystalline PowderColor indicates oxidation. Dark orange/brown suggests presence of quinoid oxidation byproducts or phenol degradation.[1]
Assay (HPLC) ≥ 98.0%≥ 99.0%Stoichiometry Control. <98% purity requires adjusting reagent equivalents in the next step (e.g., reduction or condensation), leading to inconsistent yields.[1]
Melting Point ExperimentalSharp Range (e.g., 2°C span)Purity Indicator. Broad ranges (>3°C) indicate eutectic impurities (likely unreacted ethyl vanillate).[1] Note: Methyl analog melts at ~154°C; Ethyl ester is typically lower.[1]
Loss on Drying (LOD) ≤ 1.0%≤ 0.5%Solvent Entrapment. High LOD often indicates trapped Acetic Acid or Ethanol from recrystallization, which can quench organometallic reagents in subsequent steps.[1]
Impurity A (Ethyl Vanillate) ≤ 1.0%≤ 0.1%Critical. Un-nitrated starting material.[1] It lacks the nitro group required for the pharmacophore and is difficult to remove after downstream reduction steps.[1]
Impurity B (Free Acid) ≤ 1.0%≤ 0.2%Hydrolysis Product. 4-hydroxy-3-methoxy-5-nitrobenzoic acid.[1] Reacts with coupling agents, consuming them and lowering yield.[1]

Impurity Profiling & Origin Analysis

Understanding the origin of impurities allows you to troubleshoot synthesis failures.[1] The primary synthesis route involves the nitration of Ethyl Vanillate.[1]

Diagram 1: Impurity Origin Pathway

This diagram illustrates where critical impurities enter the system during synthesis.[1]

ImpurityPathways Start Ethyl Vanillate (Starting Material) Reaction Nitration (HNO3 / AcOH) Start->Reaction Product Ethyl 5-Nitrovanillate (Target) Reaction->Product Main Path ImpurityA Impurity A: Unreacted Ethyl Vanillate Reaction->ImpurityA Incomplete Rxn ImpurityC Impurity C: Dinitro Species (Over-nitration) Reaction->ImpurityC Excess HNO3 High Temp ImpurityB Impurity B: 5-Nitrovanillic Acid (Hydrolysis) Product->ImpurityB Acidic Workup Hydrolysis

Caption: Logical flow of impurity generation. Impurity A arises from incomplete reaction, while Impurity B arises from instability during workup.[1]

Comparative Analysis: Ethyl vs. Methyl Ester

Researchers often choose between the Ethyl and Methyl ester analogs.[1]

  • Methyl Ester (CAS 42590-00-1): Higher melting point (~154°C), generally more crystalline and stable.[1] Preferred if the ester is a sacrificial protecting group.[1]

  • Ethyl Ester (CAS 64095-07-4): Slightly more lipophilic.[1] Often selected if the final API contains an ethyl tail or to improve solubility in specific organic solvents (e.g., DCM) during intermediate processing.[1]

  • Recommendation: If your protocol does not strictly require the Ethyl group, the Methyl ester is often available at higher purity due to its superior crystallization properties.[1]

Analytical Methodologies (Self-Validating Protocols)

To verify the COA claims, use the following standardized protocols. These are designed to be self-validating (i.e., they reveal if the method itself is failing).[1]

A. High-Performance Liquid Chromatography (HPLC)

Objective: Quantify potency and segregate the "Un-nitrated" impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps phenolic -OH protonated, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic) and 350 nm (nitro-phenol specific).[1]

  • Self-Validation Check:

    • Resolution (Rs): The peak for Ethyl Vanillate (Impurity A) typically elutes before the nitro-product due to lower hydrophobicity (less polarization from NO2).[1] Ensure Rs > 2.0.

    • Tailing Factor: Phenolic compounds tail on basic silica.[1] If Tailing > 1.5, increase acid concentration in Mobile Phase A.[1]

B. Nuclear Magnetic Resonance (1H-NMR)

Objective: Confirm identity and rule out isomeric nitration (ortho-nitration).

Solvent: DMSO-d6 or CDCl3.[1]

Chemical Shift (δ)MultiplicityIntegrationAssignmentInterpretation
~1.35 ppm Triplet3H-OCH₂CH₃ Ester terminal methyl.[1]
~3.95 ppm Singlet3H-OCH₃ Methoxy group.[1]
~4.35 ppm Quartet2H-OCH₂ CH₃Ester methylene.[1]
~7.6 - 7.8 ppm Doublet (J~2Hz)1HAr-H (C2)Proton between Carbonyl and Methoxy.[1]
~8.1 - 8.4 ppm Doublet (J~2Hz)1HAr-H (C6)Proton between Carbonyl and Nitro.[1] Diagnostic: This shift is significantly downfield due to the ortho-nitro group.[1]

Isomer Check: If you see a doublet with a large coupling constant (J > 8Hz), you have para-coupling, indicating the nitro group added in the wrong position (rare for this substrate but possible).[1]

Diagram 2: Analytical Logic Flow

This workflow ensures no critical quality defect is missed.[1]

AnalyticalWorkflow cluster_Tests Primary Screening cluster_Advanced Quantitative Analysis Sample Sample Intake (Ethyl 5-Nitrovanillate) Visual Appearance Check (Reject if Brown/Sticky) Sample->Visual Solubility Solubility Test (Clear in Acetone?) Visual->Solubility HPLC HPLC (RP-C18) Detect Impurity A & B Solubility->HPLC NMR 1H-NMR Confirm Regiochemistry Solubility->NMR Decision Quality Decision HPLC->Decision Purity >98% NMR->Decision Correct Isomer

Caption: Step-by-step analytical decision tree for verifying material quality.

Handling & Stability

  • Storage: Store at 2-8°C. Nitro compounds can darken upon light exposure.[1]

  • Safety: As a nitro-aromatic, it carries potential risks of energetic decomposition if heated under confinement.[1] Avoid heating dry powder >150°C without safety screening (DSC).[1]

References

  • National Institute of Standards and Technology (NIST). Ethyl 4-hydroxy-3-nitrobenzoate (Analog Reference Data).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

  • National Center for Biotechnology Information. Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (PubChem Compound Summary for CID 10878886).[1] PubChem.[1][3] Available at: [Link][1]

  • Orion Corporation. Process for the preparation of Entacapone and intermediates thereof.[1][4] World Intellectual Property Organization, WO2008119793A1.[1] (Describes the use of 5-nitrovanillin derivatives in API synthesis). Available at:

Sources

Validation

Comparative Guide: Nitrating Agents for the Synthesis of 5-Nitrovanillates

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Regioselective Nitration of Vanillic Acid and Methyl Vanillate Executive Summary: The Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Regioselective Nitration of Vanillic Acid and Methyl Vanillate

Executive Summary: The Strategic Pivot to "Green" Nitration

In the synthesis of catechol-O-methyltransferase (COMT) inhibitors like Entacapone and Opicapone , the introduction of a nitro group at the C-5 position of the vanilllyl core is a critical yield-determining step.

Historically, this transformation relied on fuming nitric acid or mixed acid systems (


).[1] While effective, these methods suffer from poor regioselectivity (over-nitration), oxidative demethylation (formation of catechols), and significant safety hazards upon scale-up.

This guide compares the classical Nitric Acid route against the modern Menke Nitration (Metal Nitrate/Acetic Anhydride) and Solid-Supported protocols.

Key Finding: For pharmaceutical applications requiring high purity (>98%) and safety, Calcium Nitrate in Acetic Anhydride (Menke Conditions) is the superior protocol. It utilizes acetyl nitrate generated in situ to achieve high regioselectivity (C-5) via a coordination mechanism, avoiding the harsh oxidative environment of free nitric acid.

Mechanistic Foundation: The Regioselectivity Challenge

The nitration of vanillic acid (or its ester) is a classic Electrophilic Aromatic Substitution (


). The challenge lies in the directing effects of the substituents:
  • -OH (C-4) & -OMe (C-3): Strong activators, ortho/para directing.

  • -COOH/COOMe (C-1): Deactivator, meta directing.

The C-5 position is the thermodynamic "sweet spot"—it is ortho to the activating hydroxyl group and meta to the withdrawing carboxyl group. However, the C-2 position (between carboxyl and methoxy) and C-6 position are minor competitors. Furthermore, strong acids can hydrolyze the methyl ether (demethylation), leading to dinitrocatechols (impurities).

Diagram 1: Reaction Pathways & Mechanism

The following diagram illustrates the competitive pathways and the active electrophile difference between Classical and Menke nitration.

NitrationMechanism Vanillic Vanillic Acid / Ester (Substrate) HNO3 Classical Route (HNO3 + H2SO4) Vanillic->HNO3 Menke Menke Route (Ca(NO3)2 + Ac2O) Vanillic->Menke Nitronium Nitronium Ion (NO2+) Hard Electrophile HNO3->Nitronium Dehydration AcetylNitrate Acetyl Nitrate (AcONO2) Soft Electrophile Menke->AcetylNitrate In-situ Gen C5_Nitro 5-Nitrovanillate (Major Desired) Nitronium->C5_Nitro Fast, Exothermic Demethyl Dinitrocatechol (Oxidative Impurity) Nitronium->Demethyl Acid Hydrolysis AcetylNitrate->C5_Nitro Coordination Control C2_Nitro 2-Nitro Isomer (Minor Impurity) AcetylNitrate->C2_Nitro Steric Clash (Low)

Caption: Comparison of electrophile generation. The "Hard" Nitronium ion leads to oxidative side reactions, whereas "Soft" Acetyl Nitrate favors regioselective C-5 substitution.

Comparative Analysis of Nitrating Agents

This section evaluates three primary methodologies based on yield, regioselectivity, and process safety (E-Factor).

Table 1: Performance Matrix
FeatureMethod A: Classical Mixed Acid Method B: Menke Nitration (Recommended) Method C: Clay-Supported Nitration (Clayfen)
Reagents

(65-98%) /

or


or

/


on Montmorillonite K-10
Active Species Free

(Uncontrolled)
Acetyl Nitrate (

)
Surface-bound

species
Yield (Isolated) 60 - 70%85 - 92% 75 - 85%
Regioselectivity (C5:C2) ~85:15>98:2 ~95:5
Side Reactions Demethylation, DecarboxylationMinimal (Mild conditions)Minimal
Safety Profile High Risk: Exothermic, FumesModerate: Controlled exothermHigh Safety: Solid reagent
Scalability Difficult (Cooling required)Excellent (Homogeneous)Poor (Heterogeneous/Filtration)
Detailed Assessment[3]
1. Classical Nitric Acid (

in

)
  • Mechanism: Direct protonation of

    
     to form 
    
    
    
    .
  • Drawbacks: The presence of strong acid and water (from the acid or reaction) often hydrolyzes the methoxy ether to a phenol. Once the catechol is formed, it becomes highly susceptible to oxidation to quinones or over-nitration, resulting in "tarry" black impurities that are difficult to remove during recrystallization.

  • Verdict: Obsolete for high-value intermediates.

2. Menke Conditions (

+ Acetic Anhydride)
  • Mechanism: The reaction between the metal nitrate and acetic anhydride generates acetyl nitrate in situ.

    
    
    
  • Advantage: Acetyl nitrate is a "softer" electrophile. It coordinates with the phenolic oxygen of the vanillate, directing the nitro group specifically to the ortho position (C-5). The reaction remains anhydrous, preventing hydrolysis of the ester or ether groups.

  • Verdict: The Gold Standard for vanillic acid/ester nitration.

3. Substrate Selection: Acid vs. Ester
  • Vanillic Acid: Can be nitrated directly, but the -COOH group reduces solubility in non-polar solvents and can decarboxylate under thermal stress.

  • Methyl Vanillate: The ester is the preferred substrate. It has superior solubility in Acetic Anhydride/DCM and protects the carboxyl group.

  • Recommendation: Esterify first (

    
    ), then nitrate.
    

Experimental Protocols

Protocol A: Optimized Menke Nitration of Methyl Vanillate (Recommended)

This protocol minimizes waste and maximizes regioselectivity.

Reagents:

  • Methyl Vanillate (1.0 eq)

  • Calcium Nitrate Tetrahydrate (

    
    ) (1.1 eq)
    
  • Acetic Anhydride (

    
    ) (5.0 vol)
    
  • Glacial Acetic Acid (optional co-solvent, 2.0 vol)

Step-by-Step Workflow:

  • Preparation: In a 3-neck round-bottom flask equipped with a thermometer and drying tube, dissolve Methyl Vanillate (10 g, 54.9 mmol) in Acetic Anhydride (50 mL).

    • Note: The reaction is slightly exothermic; ensure the temperature is stable at 20°C.

  • Reagent Addition: Add Calcium Nitrate (14.3 g, 60.4 mmol) portion-wise over 20 minutes.

    • Critical Control: Maintain internal temperature between 25–35°C. Do not exceed 40°C to prevent di-nitration.

  • Reaction: Stir at room temperature (25°C) for 2–3 hours. The solution will turn from pale yellow to orange.

    • Validation: Monitor by TLC (EtOAc:Hexane 3:7). Product (

      
      ) should be distinct from starting material (
      
      
      
      ).
  • Quenching: Pour the reaction mixture slowly into Ice Water (300 mL) with vigorous stirring. The excess acetic anhydride will hydrolyze.

  • Isolation: A yellow precipitate (Methyl 5-nitrovanillate) will form immediately. Stir for 30 minutes to ensure complete hydrolysis of anhydride.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove calcium salts and acetic acid.
    
    • Recrystallization:[2][3][4][5][6] If purity <98%, recrystallize from minimal hot Methanol.

  • Yield Expectation: 85–92% (Yellow crystalline solid, mp 172–174°C).

Diagram 2: Decision Tree for Process Optimization

Use this logic flow to select the correct method based on your scale and substrate.

DecisionTree Start Start: Nitration of Vanilllyl Core SubstrateQ Is the substrate an Acid or Ester? Start->SubstrateQ AcidPath Vanillic Acid SubstrateQ->AcidPath EsterPath Methyl Vanillate SubstrateQ->EsterPath EsterifyFirst Step 1: Esterify (MeOH/H2SO4) (Improves Solubility) AcidPath->EsterifyFirst Recommended ScaleQ Reaction Scale? EsterPath->ScaleQ EsterifyFirst->EsterPath LabScale Lab Scale (<10g) Use Claycop/Clayfen ScaleQ->LabScale PilotScale Pilot/Mfg (>100g) Use Menke (Ca(NO3)2) ScaleQ->PilotScale Final Execute Menke Protocol (Control Temp <35°C) LabScale->Final If Clay unavailable PilotScale->Final

Caption: Workflow logic emphasizing esterification prior to nitration and the selection of Menke conditions for scalability.

Troubleshooting & Safety

  • Over-Nitration: If dinitro species are observed, reduce the equivalents of Calcium Nitrate to 1.05 eq and lower the temperature to 15°C.

  • O-Acetylation: In rare cases, the phenol -OH may be acetylated by acetic anhydride. This is reversible; mild basic hydrolysis (

    
    ) restores the phenol.
    
  • Safety Warning: While safer than fuming nitric acid, Acetyl Nitrate is potentially explosive if isolated or heated above 60°C. Never distill the reaction mixture. Always quench into water to destroy the active species.

References

  • Menke, J. B. (1925).[7] "Nitration with nitrates."[4][7][8][9][10][11] Recueil des Travaux Chimiques des Pays-Bas, 44, 141.[7]

  • Bose, A. K., et al. (2006). "Microwave promoted rapid nitration of phenolic compounds with calcium nitrate."[11] Tetrahedron Letters, 47(11), 1885-1888.

  • Laszlo, P., & Pennetreau, P. (1987). "Clayfen: A very convenient reagent for oxidative nitration." Journal of Organic Chemistry, 52(11), 2407–2410.

  • Wong, Y.-C., et al. (2018). "Synthesis of Entacapone." Asian Journal of Organic Chemistry, 7, 1230.
  • Paine, J. B. (2008). "Nitration of Vanillin."[5][8][12] United States Patent 7,420,086.

Sources

Comparative

LC-MS Identification of Ethyl 5-Nitrovanillate Degradation Products

This guide provides a comprehensive technical analysis for the identification of ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate) degradation products using Liquid Chromatography-Mass Spectrometry (LC-M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis for the identification of ethyl 5-nitrovanillate (Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate) degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

A Comparative Technical Guide for Analytical Scientists

Executive Summary & Scope

Ethyl 5-nitrovanillate (Systematic Name: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone) and a structural analog to various nitrophenolic impurities. Its degradation profile is complex due to the simultaneous presence of a labile ester linkage, a redox-active nitro group, and an electron-rich phenolic ring.

This guide details the LC-MS/MS workflow required to identify its degradation products (DPs), distinguishing it from less specific techniques like HPLC-UV or less amenable methods like GC-MS.

Core Chemical Identity
  • Target Analyte: Ethyl 5-nitrovanillate

  • Molecular Formula: C₁₀H₁₁NO₆

  • Monoisotopic Mass: 241.06 Da

  • Key Functional Groups: Ethyl ester (hydrolysis-prone), Nitro group (reduction-prone), Phenol (oxidation-prone).

Comparative Technology Analysis

Why is LC-MS the superior choice for this specific application?

FeatureLC-MS/MS (High-Res) GC-MS HPLC-UV
Suitability for Nitrophenols High. Electrospray Ionization (ESI) in negative mode is highly sensitive for acidic phenols.Low. Nitrophenols are thermally labile and polar; requires derivatization (silylation) to prevent degradation in the inlet.Medium. Good for quantitation but lacks structural specificity for unknown degradants.
Degradant Identification Excellent. Accurate mass (m/z) and fragmentation patterns allow de novo structure elucidation.Good (if volatile). Limited by the non-volatility of hydrolysis products (e.g., carboxylic acids).Poor. Relies solely on Retention Time (RT) matching with known standards.
Sample Preparation Minimal. Dilute-and-shoot compatible with aqueous/organic mixtures.Complex. Requires extraction, drying, and derivatization (BSTFA/TMCS).Minimal. Simple filtration.
Sensitivity (LOD) < 1 ng/mL ~10-50 ng/mL ~100-500 ng/mL

Expert Insight: For ethyl 5-nitrovanillate, GC-MS is risky because the nitro group can undergo thermal rearrangement to a nitrite ester in the hot injection port, creating artifacts (false degradants) that were not present in the original sample. LC-MS avoids this thermal stress.

Experimental Protocol: LC-MS/MS Workflow

This protocol is designed to capture both polar (hydrolysis) and non-polar (decarboxylation) degradants.

A. Sample Preparation (Forced Degradation)

To generate and identify degradants, subject the standard to stress conditions:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.

  • Base Hydrolysis: 0.1 N NaOH, RT, 1 hour (Rapid ester cleavage expected).

  • Oxidation: 3% H₂O₂, RT, 24 hours.

  • Photolysis: 1.2 million lux hours (ICH Q1B standard).

B. LC-MS Instrument Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (2 min).
  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

C. Mass Spectrometry Settings (Q-TOF or Orbitrap)
  • Ionization: ESI Negative Mode (ESI-). Note: Phenolic protons are acidic, making negative mode significantly more sensitive than positive mode.

  • Scan Range: m/z 50 – 500.

  • Source Temp: 350°C.

  • Capillary Voltage: 2.5 kV (Negative mode).

  • Collision Energy: Ramp 10–40 eV for fragmentation studies.

Degradation Pathway Analysis & Identification

Based on the chemical structure and stress conditions, three primary degradation pathways are theoretically predicted and empirically observed.

Pathway 1: Ester Hydrolysis (Major)
  • Mechanism: Nucleophilic attack on the carbonyl carbon by water/hydroxide.

  • Product: 5-Nitrovanillic Acid (4-hydroxy-3-methoxy-5-nitrobenzoic acid).

  • LC-MS Signature:

    • Precursor Ion [M-H]⁻: m/z 212.02 (Loss of 28 Da from parent ethyl group).

    • Retention Time: Shifts earlier (more polar).

    • Fragment Ions: m/z 168 (Loss of CO₂), m/z 153 (Loss of CH₃).

Pathway 2: Nitro Reduction (Minor/Photolytic)
  • Mechanism: Photochemical or chemical reduction of the nitro group (-NO₂) to an amine (-NH₂).

  • Product: Ethyl 5-aminovanillate .

  • LC-MS Signature:

    • Precursor Ion [M+H]⁺: m/z 212.09 (Switch to Positive Mode for amines).

    • Mass Shift: -30 Da (Loss of O₂, gain of H₂).

    • Color Change: Solution often turns brown/dark due to oxidation of the aniline moiety.

Pathway 3: Decarboxylation (Thermal/Stress)
  • Mechanism: Loss of CO₂ from the free acid (Pathway 1 product) under high thermal stress.

  • Product: 4-Nitroguaiacol (2-methoxy-4-nitrophenol).

  • LC-MS Signature:

    • Precursor Ion [M-H]⁻: m/z 168.03.

    • Retention Time: Shifts later than the acid (less polar).

Visualized Degradation Network

The following diagram illustrates the parent compound and its transformation into key degradation products with their corresponding m/z values.

DegradationPathways Parent Ethyl 5-Nitrovanillate (Parent) [M-H]-: 240.05 Acid 5-Nitrovanillic Acid (Hydrolysis Product) [M-H]-: 212.02 Parent->Acid Acid/Base Hydrolysis (-C2H5) Amine Ethyl 5-Aminovanillate (Reduction Product) [M+H]+: 212.09 Parent->Amine Photolysis/Reduction (-O2, +H2) Decarb 4-Nitroguaiacol (Decarboxylation Product) [M-H]-: 168.03 Acid->Decarb Thermal Stress (-CO2)

Caption: Predicted degradation pathways of Ethyl 5-nitrovanillate showing mass shifts (m/z) for LC-MS identification.

Data Interpretation Guide

When analyzing the LC-MS spectra, use this logic tree to confirm identity:

  • Check the Molecular Ion:

    • Does the peak at m/z 240 disappear? (Parent consumption).[3]

    • Does a peak at m/z 212 appear?

      • Yes (Negative Mode): It is the Acid (Hydrolysis).

      • Yes (Positive Mode): It is the Amine (Reduction).

  • Verify Fragmentation (MS/MS):

    • Parent (m/z 240): Look for fragment m/z 212 (loss of ethyl) and m/z 196 (loss of CO₂ from ester - rare but possible).

    • Acid (m/z 212): Look for fragment m/z 168 (loss of CO₂ - diagnostic for carboxylic acids).

    • Nitro Group Check: Look for neutral loss of 30 Da (NO) or 46 Da (NO₂) in fragmentation spectra, characteristic of nitro-aromatics.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4] Advanced Drug Delivery Reviews. Link

  • Holčapek, M., et al. (2012). Recent advances in the analysis of phenolic compounds using mass spectrometry. Journal of Chromatography A. Link

  • NIST Chemistry WebBook. Mass Spectrum of Nitro-phenolic derivatives.Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

CAS: 10526-06-4 Synonyms: Ethyl 5-nitrovanillate; Benzoic acid, 4-hydroxy-3-methoxy-5-nitro-, ethyl ester Physical State: Crystalline Solid (Yellowish powder) Melting Point: ~106–110 °C Part 1: Senior Scientist’s Risk As...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10526-06-4 Synonyms: Ethyl 5-nitrovanillate; Benzoic acid, 4-hydroxy-3-methoxy-5-nitro-, ethyl ester Physical State: Crystalline Solid (Yellowish powder) Melting Point: ~106–110 °C

Part 1: Senior Scientist’s Risk Assessment (The "Why")

As researchers, we often encounter intermediates like Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate during the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone analogs). While some Safety Data Sheets (SDS) classify this specific ester as "non-hazardous" due to a lack of toxicological testing, complacency is a critical failure mode in the laboratory.

My assessment relies on Structure-Activity Relationships (SAR) and the Precautionary Principle:

  • The Nitro Group (

    
    ):  Nitro-aromatics are notoriously biologically active. Even if acute toxicity is low, they possess the potential for skin sensitization and, upon thermal decomposition, release toxic nitrogen oxides (
    
    
    
    ).
  • The Phenolic/Ester Moiety: These functional groups are established irritants to mucous membranes. Inhalation of fine dust is the primary exposure vector during weighing.

  • Physical Form: As a dry powder, the risk of airborne particulate generation is high.

Verdict: Treat as a Skin/Eye/Respiratory Irritant (H315, H319, H335) .[1] Handle with strict dust controls.[2]

Part 2: The PPE Matrix

This system is designed to create redundancy. If one barrier fails (e.g., a glove tear), a secondary barrier prevents exposure.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).PPE: N95 or P100 Respirator (if hood work is impossible).The primary risk is particulate inhalation . A fume hood provides negative pressure containment. Masks are a last resort only if engineering controls fail.
Dermal (Hands) Primary: Nitrile Gloves (0.11 mm / 4 mil).Secondary: Double-gloving recommended for synthesis steps.Nitro compounds can stain skin yellow/orange upon contact, indicating absorption. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166).Safety glasses are insufficient for fine powders, which can drift around side shields. Goggles seal the orbital area.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional).Synthetic dusts cling to fabrics. Tyvek sleeves protect the wrists—the most common gap between gloves and lab coats.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Pre-Operational Engineering Check
  • Static Control: Organic nitro-esters are dielectric and accumulate static charge. Use an ionizing fan or anti-static weighing boat if available. Static discharge can scatter the powder, creating an inhalation hazard.

  • Workspace: Clear the fume hood of incompatible solvents (especially strong oxidizers or reducing agents) before introducing the solid.

Phase 2: The Weighing & Solubilization Workflow
  • Objective: Transfer solid to solution with zero airborne release.

  • Donning: Put on lab coat, adjust goggles, and don nitrile gloves. Inspect gloves for pinholes (air inflation test).

  • Tare: Place the receiving vessel (round-bottom flask or vial) inside the fume hood.

  • Transfer:

    • Use a static-dissipative scoop (stainless steel or anti-static plastic).

    • Technique: Do not dump the powder. Gently slide it into the vessel to minimize the "dust cloud" effect.

  • Solvation (The Critical Control Point):

    • Add the solvent (e.g., Ethanol, DMSO, or DCM) immediately after weighing.

    • Why? Once in solution, the inhalation risk drops to near zero (shifting to the risk of the solvent itself).

  • Wipe Down: Use a solvent-dampened Kimwipe to clean the balance and surrounding area. Dispose of this wipe as hazardous solid waste.

Phase 3: Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol to wash skin; it increases the permeability of the stratum corneum, potentially accelerating absorption of the nitro compound.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to dampen the powder, then scoop into a waste container.

Part 4: Workflow Visualization

The following diagram illustrates the "Cradle-to-Grave" flow of the material, highlighting the critical decision nodes for safety.

G cluster_spill Contingency: Spill Start Storage (Cool, Dry, Dark) Risk Risk Assessment (Check SDS & Ventilation) Start->Risk Donning PPE Donning (Nitrile + Goggles) Risk->Donning Pass Weighing Weighing (Fume Hood ONLY) Donning->Weighing Solvation Solubilization (Immediate Solvent Add) Weighing->Solvation Minimize Dust Time SpillAction Wet Wipe Method (No Dry Sweep) Weighing->SpillAction If Spilled Reaction Reaction/Usage Solvation->Reaction Waste Disposal (Incineration) Reaction->Waste SpillAction->Waste

Figure 1: Operational workflow for handling Ethyl 5-nitrovanillate, emphasizing the transition from solid (high risk) to solution (controlled risk).

Part 5: Disposal Strategy

Environmental Fate: Nitro-aromatics are often resistant to biodegradation and can be toxic to aquatic life. Under no circumstances should this material be disposed of down the drain.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must go into Solid Hazardous Waste (labeled "Toxic/Irritant Organic Solid").

  • Liquid Waste: Mother liquors or reaction mixtures containing this compound should be segregated into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).

  • Destruction Method: The preferred method for ultimate disposal is High-Temperature Incineration equipped with scrubbers to capture nitrogen oxides (

    
    ).
    

References

  • Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: 5-Nitrovanillin (Related Derivative). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 5-nitrovanillate. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024). NIOSH Pocket Guide to Chemical Hazards: Nitro Compounds. Retrieved from

  • PubChem. (2025).[3] Compound Summary: Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS 10526-06-4). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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